3-Methylpyridine-2,6-diamine
Description
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Properties
IUPAC Name |
3-methylpyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDZQCLCLGOJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199518 | |
| Record name | 3-Methylpyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51566-22-4 | |
| Record name | 3-Methyl-2,6-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51566-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpyridine-2,6-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051566224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylpyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpyridine-2,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLPYRIDINE-2,6-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6CUT74DPE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methylpyridine-2,6-diamine (CAS: 51566-22-4): A Key Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpyridine-2,6-diamine, a substituted diaminopyridine, has emerged as a molecule of significant interest within the pharmaceutical and chemical research sectors. Its structural motif is recognized as a "privileged scaffold," frequently incorporated into a diverse array of biologically active compounds. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis methodologies, spectroscopic characterization, and burgeoning applications, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a heterocyclic aromatic amine. The strategic placement of two amino groups and a methyl group on the pyridine ring imparts unique electronic and steric properties that are crucial for its molecular recognition by biological targets.
| Property | Value | Source |
| CAS Number | 51566-22-4 | [1] |
| Molecular Formula | C₆H₉N₃ | [1] |
| Molecular Weight | 123.16 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 2,6-Diamino-3-methylpyridine, 3-Picoline-2,6-diamine | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | 100-102 °C (for the related 4-methyl isomer) | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as DMSO and methanol. |
Section 2: Synthesis Strategies
The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of amino groups onto a pre-functionalized 3-methylpyridine core. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.
Amination of Dihalopyridines: A Versatile Approach
A prevalent and highly adaptable method for the synthesis of 2,6-diaminopyridines is the nucleophilic aromatic substitution (SNAr) of corresponding 2,6-dihalopyridines. This can be achieved through direct amination with ammonia or via metal-catalyzed cross-coupling reactions.
Starting Material: 2,6-Dichloro-3-methylpyridine or 2,6-Dibromo-3-methylpyridine.
Reaction Scheme:
Figure 1: General scheme for the synthesis of this compound via amination of a dihalo-3-methylpyridine precursor.
Detailed Protocol (Hypothetical): Palladium-Catalyzed Amination
This protocol is based on established palladium-catalyzed amination methodologies for dihalopyridines.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromo-3-methylpyridine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).
-
Addition of Reagents: Add a strong base, for instance, sodium tert-butoxide (2.5 eq), and a high-boiling point aprotic solvent such as dioxane or toluene.
-
Amine Source: Introduce the amine source. For the synthesis of the primary diamine, a protected ammonia equivalent or a subsequent deprotection step might be necessary. Alternatively, direct amination using aqueous ammonia in the presence of a copper catalyst has been reported for similar systems.[3]
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of the palladium catalyst and phosphine ligand is critical for the efficiency of the C-N bond formation. Ligands like Xantphos are often employed for their wide bite angle, which promotes the reductive elimination step.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: A high-boiling point, anhydrous, aprotic solvent is necessary to achieve the required reaction temperatures and prevent catalyst deactivation.
Chichibabin Amination: A Classical Approach
The Chichibabin reaction offers a more direct, albeit often harsher, method for the amination of pyridines. This reaction involves the treatment of a pyridine derivative with sodium amide (NaNH₂) to introduce an amino group at the 2- or 6-position.
Reaction Scheme:
References
A Technical Guide to 3-Methylpyridine-2,6-diamine: Structure, Properties, and Applications in Medicinal Chemistry
Introduction: The Significance of the Pyridine Scaffold
The pyridine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged structure" in drug design. Substituted pyridines, particularly those bearing amino groups, serve as versatile building blocks for creating complex molecules with tailored biological activities. Among these, 3-Methylpyridine-2,6-diamine emerges as a key intermediate, offering multiple reaction sites for constructing libraries of compounds for screening and development. This guide provides an in-depth technical overview of its molecular structure, physicochemical properties, synthesis, and critical role in modern drug discovery.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. These characteristics dictate its reactivity, solubility, and handling requirements.
Molecular Structure
This compound is an aromatic heterocycle. The core is a pyridine ring, which is substituted with two primary amine (-NH₂) groups at the 2 and 6 positions and a methyl (-CH₃) group at the 3 position. The presence of two amino groups makes the molecule an excellent hydrogen bond donor, a feature often exploited in designing ligands for biological targets like enzyme active sites.
Caption: 2D chemical structure of this compound.
Core Properties
All quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉N₃ | [3][4][5] |
| Molecular Weight | 123.16 g/mol | [3][4][6] |
| CAS Number | 51566-22-4 | [4][7] |
| Common Synonyms | 2,6-Diamino-3-picoline; 3-Methyl-2,6-pyridinediamine | [6][7] |
Physicochemical Data
The physical properties of a compound are critical for designing experimental conditions, including reaction setups, purification, and formulation.
| Property | Value | Notes | Source(s) |
| Appearance | Gray crystals | Post-recrystallization | [8] |
| Melting Point | 100-102 °C | Data for the related isomer 4-methylpyridine-2,6-diamine. | [8] |
| Storage | Room Temperature, Sealed in Dry Conditions | Hygroscopic nature is common for diamino-pyridines. | [4] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a challenging process that typically involves the amination of a pyridine ring, a reaction that requires harsh conditions due to the electron-rich nature of the heterocycle.
Overview of Synthetic Strategy
The primary route to this compound is a modification of the Chichibabin reaction. This reaction involves the nucleophilic substitution of a hydride ion (H⁻) on the pyridine ring by an amide anion (NH₂⁻), typically from sodium amide (NaNH₂). The causality for the stringent reaction conditions—high temperatures (160-215 °C)—is the significant activation energy required to overcome the aromaticity of the pyridine ring and allow amination to proceed.[8] The release of hydrogen gas is a key indicator that the reaction is progressing.[8]
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol (Synthesis)
The following protocol is adapted from established literature procedures.[8] It is a self-validating system where reaction progress is monitored by Thin-Layer Chromatography (TLC) and hydrogen gas evolution.
-
Reaction Setup: Suspend 4-Methylpyridine (15 g, 161.1 mmol) in mineral oil (220 mL) in a flask equipped with a stirrer and reflux condenser.
-
Addition of Reagent: Carefully add sodium amide (27.0 g, 483.3 mmol, 3 equivalents) to the suspension. Stir the mixture overnight at room temperature.
-
Heating and Reaction:
-
Heat the suspension to 130 °C and maintain for 15 minutes, observing the start of hydrogen precipitation.
-
Gradually increase the temperature to 160 °C over 30 minutes. The suspension will darken.
-
Continue heating to 200 °C over 30 minutes. Hydrogen release will accelerate.
-
Maintain the reaction at 215 °C for 3 hours.
-
-
Monitoring: Monitor the reaction for completion by TLC (Eluent: ethyl acetate/methanol/acetic acid, 10:1:0.1).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Collect the black solid by filtration and wash thoroughly with petroleum ether (5 x 100 mL).
-
Carefully add silica gel (100 g) and 96% ethanol (130 mL) to the black solid and evaporate to dryness.
-
-
Purification:
-
Perform column chromatography on silica gel (300 g), eluting with a gradient from ethyl acetate to ethyl acetate/isopropanol (8:1).
-
Collect the product-containing fractions and evaporate the solvent.
-
-
Recrystallization: Recrystallize the resulting brown residue from tert-butyl methyl ether/diisopropyl ether to yield the target compound as gray crystals.
Role in Drug Discovery and Development
The Diaminopyridine Scaffold as a Privileged Structure
The 2,6-diaminopyridine motif is particularly valuable in the development of kinase inhibitors.[9] The two amino groups can act as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction is a cornerstone of many successful kinase inhibitor drugs. The methyl group at the 3-position provides a steric and electronic modification that can be used to fine-tune selectivity and potency, while the remaining positions on the ring (4 and 5) are available for further derivatization to explore structure-activity relationships (SAR).
Caption: Role of this compound in a typical drug discovery workflow.
Analytical Characterization
Verifying the purity and identity of a chemical intermediate is non-negotiable in research, particularly for drug development. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Chromatographic Analysis
A robust analytical method is required to assess the purity of this compound and to track its consumption in subsequent reactions. A reverse-phase HPLC (RP-HPLC) method is well-suited for this polar, aromatic compound.[7]
Detailed Experimental Protocol (RP-HPLC)
The following protocol is designed for the analysis of this compound.[7]
-
Column Selection: Use a Newcrom R1 HPLC column or equivalent reverse-phase column.
-
Mobile Phase Preparation:
-
For UV Detection: Prepare a mobile phase consisting of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. The exact ratio should be optimized to achieve good peak shape and retention time.
-
For Mass Spectrometry (MS) Detection: It is critical to replace the non-volatile phosphoric acid with a volatile acid. Use 0.1% formic acid in both the water and acetonitrile components of the mobile phase. This choice is causal: formic acid provides the necessary protons for good chromatography and is volatile, ensuring it evaporates in the MS source and does not cause contamination or signal suppression.
-
-
Instrumentation Setup:
-
Set the flow rate (typically 1.0 mL/min for a standard 4.6 mm ID column).
-
Set the UV detector to an appropriate wavelength to detect the pyridine chromophore (e.g., 254 nm or 280 nm).
-
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., a water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject the sample and record the chromatogram to determine retention time and purity by peak area percentage.
Safety, Handling, and Toxicology
Hazard Assessment
While comprehensive toxicological data for this compound itself is not thoroughly established, the data for closely related aminopyridines indicate significant hazards.[10] It must be handled as a hazardous substance.
-
Acute Toxicity: Related compounds are classified as toxic if swallowed and potentially fatal in contact with skin.[10]
-
Respiratory: May cause respiratory irritation upon inhalation of dust.[10][11]
Recommended Handling Procedures
Given the potential hazards, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Handling Practices:
-
Storage: Store in a tightly closed container in a dry, well-ventilated area away from incompatible materials like strong acids.[4]
Conclusion
This compound is a structurally important yet hazardous chemical intermediate. Its molecular architecture, featuring a pyridine core with dual amine functionalities, makes it a highly valuable building block for the synthesis of biologically active compounds, especially kinase inhibitors for oncological applications. A thorough understanding of its synthesis, analytical characterization, and stringent handling requirements is essential for its safe and effective use by researchers, scientists, and drug development professionals.
References
- 1. dovepress.com [dovepress.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound - CAS:51566-22-4 - Sunway Pharm Ltd [3wpharm.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. 3-Methylpyridine-2,5-diamine | C6H9N3 | CID 2734423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. 2,6-DIAMINO-4-METHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. US7423051B2 - 2,6-diaminopyridine derivatives - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. aksci.com [aksci.com]
A Technical Guide to the Solubility Profile of 3-Methylpyridine-2,6-diamine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-Methylpyridine-2,6-diamine in a range of organic solvents. In the absence of extensive published solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols for accurate solubility determination. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the solubility characteristics of substituted pyridines for applications such as reaction chemistry, formulation development, and purification processes.
Introduction: The Critical Role of Solubility in the Application of this compound
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science, owing to its unique structural features, including a basic pyridine nitrogen, two nucleophilic amino groups, and a methyl substituent. The solubility of this compound in various organic solvents is a critical parameter that governs its utility in chemical synthesis, its formulation into drug products, and its behavior in purification techniques like crystallization and chromatography.[1] A well-characterized solubility profile enables informed solvent selection, optimization of reaction conditions, and the development of robust and scalable processes.
The fundamental principle of "like dissolves like" provides a preliminary framework for predicting solubility.[2] This principle suggests that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[2] The molecular structure of this compound, featuring both polar (amino groups, pyridine nitrogen) and non-polar (methyl group, aromatic ring) characteristics, suggests a nuanced solubility profile across a spectrum of organic solvents.
Molecular Structure and Predicted Solubility Behavior
The solubility of this compound is dictated by the interplay of its structural components: the pyridine ring, the two amino groups, and the methyl group.
-
Pyridine Ring: The pyridine ring itself is a weakly basic, aromatic heterocycle.[3] The nitrogen atom introduces polarity and can act as a hydrogen bond acceptor.
-
Amino Groups (-NH₂): The two primary amino groups are capable of both donating and accepting hydrogen bonds, significantly increasing the molecule's polarity and its potential for interaction with protic solvents.
-
Methyl Group (-CH₃): The methyl group is a non-polar, electron-donating group that contributes to the lipophilicity of the molecule.
Based on these features, a qualitative prediction of solubility in different classes of organic solvents can be made:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is anticipated in these solvents due to the strong potential for hydrogen bonding between the amino groups of the solute and the hydroxyl groups of the solvent. The pyridine nitrogen can also participate in hydrogen bonding.
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): Good solubility is expected in these solvents. While they cannot donate hydrogen bonds, they are effective hydrogen bond acceptors and have high dielectric constants, which will facilitate the dissolution of the polar this compound.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Lower solubility is predicted in these solvents. The non-polar nature of these solvents will not effectively solvate the polar amino groups and the pyridine nitrogen. However, the presence of the methyl group and the aromatic ring may afford some minimal solubility. For instance, the related compound 3-Methylpyridine is miscible with diethyl ether.[4]
A logical workflow for predicting and confirming the solubility of this compound is presented below:
Caption: A workflow diagram illustrating the process from structural analysis to the experimental determination of the solubility profile.
Safety and Handling Precautions
Prior to conducting any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, data from structurally related compounds, such as 2-amino-6-methylpyridine, should be considered for preliminary hazard assessment.
General Handling Precautions for Aminopyridines:
-
Toxicity: Aminopyridines can be toxic if swallowed, fatal in contact with skin, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5] Work in a well-ventilated area or a chemical fume hood.[6][7]
-
Handling: Avoid breathing dust, and prevent contact with skin and eyes.[5] Wash hands thoroughly after handling.[6][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
Experimental Determination of Solubility
The most reliable method for determining the solubility of a solid in a liquid is the equilibrium solubility method , often carried out using the shake-flask technique .[6][8] This method measures the thermodynamic solubility, which is the concentration of the solute in a saturated solution at equilibrium.[9]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol is a standardized procedure for determining the equilibrium solubility of this compound in a given organic solvent.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps or flasks with stoppers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: A step-by-step workflow for the shake-flask solubility determination method.
Causality Behind Experimental Choices:
-
Using Excess Solid: The addition of an excess amount of the solid ensures that a saturated solution is formed and that equilibrium can be established between the dissolved and undissolved solute.[8]
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.[6]
-
Equilibration Time: Sufficient time for agitation is necessary to ensure that the system has reached thermodynamic equilibrium. The time required can vary depending on the compound and solvent, and it is often recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[10]
-
Filtration: Filtration is a critical step to remove any undissolved solid particles from the sample before analysis. The presence of solid particles would lead to an overestimation of the solubility.[10]
-
Analytical Method: HPLC is a highly sensitive and specific method for quantifying the concentration of the solute in the saturated solution, especially in complex matrices. UV-Vis spectrophotometry can also be used if the compound has a suitable chromophore and there are no interfering substances.[11][12]
Data Presentation and Interpretation
The experimentally determined solubility data for this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Polar Protic | Methanol | High | [Insert Experimental Data] |
| Ethanol | High | [Insert Experimental Data] | |
| Isopropanol | High | [Insert Experimental Data] | |
| Polar Aprotic | Acetonitrile | Good | [Insert Experimental Data] |
| Dimethylformamide (DMF) | Good | [Insert Experimental Data] | |
| Dimethyl Sulfoxide (DMSO) | Good | [Insert Experimental Data] | |
| Non-Polar | Toluene | Low | [Insert Experimental Data] |
| Hexane | Low | [Insert Experimental Data] | |
| Diethyl Ether | Low | [Insert Experimental Data] |
Interpretation of Results:
The experimentally determined solubility data should be compared with the initial predictions based on the molecular structure. Any significant deviations from the expected trends should be investigated. For example, specific solvent-solute interactions, such as the formation of a stable solvate, could lead to unexpectedly high solubility in a particular solvent.
Conclusion
This technical guide has outlined a comprehensive approach to understanding and determining the solubility profile of this compound in organic solvents. By combining theoretical predictions based on molecular structure with rigorous experimental determination using the shake-flask method, researchers can obtain the critical data necessary for the effective application of this compound in their work. The provided protocols and guidelines are designed to ensure the generation of accurate, reliable, and reproducible solubility data.
References
- 1. researchgate.net [researchgate.net]
- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. pure.ul.ie [pure.ul.ie]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 3-Methylpyridine-2,5-diamine | C6H9N3 | CID 2734423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. echemi.com [echemi.com]
Whitepaper: A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Pyridine Diamine Derivatives
Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist
Foreword: The Enduring Relevance of the Pyridine Diamine Scaffold
The pyridine ring is one of the most ubiquitous heterocycles in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a privileged scaffold in drug design. When functionalized with two amino groups, the resulting pyridine diamine core becomes a versatile building block, capable of forming critical interactions with biological targets or acting as a ligand for complex metal-based structures. These derivatives are foundational to the development of therapeutics ranging from cyclin-dependent kinase inhibitors for oncology to agents targeting β-amyloid aggregation in neurodegenerative diseases.[4][5]
This guide eschews a conventional, rigid format. Instead, it is structured to mirror the logical progression of a research and development campaign—from strategic synthetic design and hands-on execution to rigorous structural validation. As your virtual Senior Application Scientist, my objective is not merely to provide protocols but to illuminate the causality behind them, empowering you to troubleshoot, adapt, and innovate in your own laboratories.
Part 1: Strategic Synthesis of the Pyridine Diamine Core
The successful synthesis of a novel derivative is predicated on a sound strategic approach. The choice of starting materials and reaction pathway dictates yield, purity, scalability, and the potential for diversification. We will explore the most robust and field-proven methodologies.
The Workhorse Route: Nucleophilic Aromatic Substitution (SNAr)
The most common and often most direct route to 2,6-diaminopyridine derivatives involves the displacement of leaving groups, typically halogens, from the pyridine ring. Commercially available 2,6-dihalopyridines (chloro- or bromo-) serve as reliable starting materials.
Causality Behind the Choice: The electron-withdrawing nature of the ring nitrogen atom, coupled with the two activating halogen atoms, renders the C2 and C6 positions highly electrophilic and thus susceptible to nucleophilic attack by an amine. This reaction is often thermally driven and can be executed with or without catalysis.
A generalized reaction scheme is as follows:
Caption: General workflow for SNAr synthesis of 2,6-diaminopyridines.
Field-Proven Protocol: Synthesis of a Symmetrical N,N'-Dibenzyl-2,6-diaminopyridine
This protocol provides a self-validating system for synthesizing a target molecule via a double SNAr reaction.
-
Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloropyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and N,N-dimethylformamide (DMF, 20 mL).
-
Expert Insight: DMF is an ideal solvent due to its high boiling point, allowing for elevated reaction temperatures, and its ability to dissolve both the polar salts and organic reagents. K₂CO₃ is a crucial, non-nucleophilic base that neutralizes the HCl generated in situ, driving the reaction to completion.
-
-
Reagent Addition: Add benzylamine (2.2 eq) to the stirring suspension.
-
Expert Insight: A slight excess of the amine ensures the complete consumption of the dihalopyridine starting material, which can often be difficult to separate from the final product.
-
-
Reaction: Heat the mixture to 120 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2,6-dichloropyridine spot is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into ice-cold water (200 mL). A precipitate should form.
-
Expert Insight: This "crashing out" step is effective because the organic product is insoluble in water, while the DMF solvent and inorganic salts (KCl, excess K₂CO₃) are readily dissolved, providing a preliminary purification.
-
-
Isolation & Purification: Collect the solid by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether to remove non-polar impurities. Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.
Alternative Pathways: Catalysis and Direct Amination
While SNAr is robust, some substrates or amines may be incompatible with high temperatures. In these cases, modern catalytic methods are invaluable.
-
Copper-Catalyzed Ullmann Condensation: This is a cost-effective alternative to palladium catalysis for forming C-N bonds. It is particularly useful for less reactive aryl amines.[6] The reaction typically uses a copper(I) source (e.g., CuI) with a ligand, such as 1,10-phenanthroline, and a base in a polar aprotic solvent.[6]
-
Chichibabin Reaction: This classic method involves the direct amination of pyridine using sodium amide (NaNH₂) to produce 2-aminopyridine.[7] While historically significant, it can be adapted for diamination, though it often requires harsh conditions (high temperatures) and can suffer from low yields and regioselectivity issues, making it less common for novel derivative synthesis.[7]
| Synthetic Method | Starting Material | Key Reagents | Typical Yields | Advantages | Disadvantages |
| SNAr | 2,6-Dihalopyridine | Amine, Base (e.g., K₂CO₃) | 60-95% | High yield, simple, scalable | Requires high temperatures, not suitable for sensitive amines |
| Ullmann Condensation | 2,6-Dihalopyridine | Amine, Cu(I) salt, Ligand, Base | 40-80% | Milder conditions, good for aryl amines, cost-effective catalyst[6] | Catalyst/ligand can be sensitive, potential metal contamination |
| Chichibabin Reaction | Pyridine | Sodium Amide (NaNH₂) | 20-50% | Direct amination from parent heterocycle | Harsh conditions, low yield, poor regioselectivity for diamination[7] |
Part 2: Rigorous Characterization and Structural Elucidation
Synthesizing a new molecule is only half the battle; proving its structure and purity is paramount. A multi-technique, orthogonal approach ensures the trustworthiness of your results.
Caption: A logical workflow for the purification and characterization of a novel compound.
Spectroscopic Confirmation
Spectroscopy provides the foundational evidence for a molecule's structure.
Protocol: Acquiring and Interpreting Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR): Dissolve ~5-10 mg of the pure compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: This spectrum confirms the proton environment. For our symmetrical N,N'-dibenzyl-2,6-diaminopyridine example, you would expect to see:
-
A triplet for the C4 proton of the pyridine ring.
-
A doublet for the C3/C5 protons.
-
Signals for the benzyl protons (aromatic and methylene).
-
A broad signal for the N-H protons.
-
-
¹³C NMR: This provides a count of unique carbon atoms. You would confirm the expected number of signals for both the pyridine and benzyl moieties.
-
-
Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula. The measured mass should be within 5 ppm of the calculated exact mass. This is a critical self-validating check.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze a small sample of the solid product. Key absorbances validate the presence of functional groups.
| Technique | Parameter | Expected Data for N,N'-Dibenzyl-2,6-diaminopyridine | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~7.2-7.4 ppm (m, 10H), ~6.4-7.5 ppm (m, 3H), ~4.5 ppm (d, 4H), ~5.5 ppm (br s, 2H) | Aromatic (benzyl), Aromatic (pyridine), CH₂ (methylene), N-H |
| ¹³C NMR | Chemical Shift (δ) | ~158, 139, 138, 128, 127, 105, 48 ppm | C2/C6, C4, Benzyl-C1, Benzyl-aromatic, Pyridine-C3/C5, Methylene-C |
| FTIR | Wavenumber (cm⁻¹) | ~3400 cm⁻¹ (N-H stretch), ~3030 cm⁻¹ (Aromatic C-H), ~1600 cm⁻¹ (C=N/C=C stretch) | Confirms presence of secondary amine and aromatic rings. |
| HRMS | m/z | Calculated [M+H]⁺ matches observed value ± 5 ppm | Unambiguously confirms the elemental composition and molecular weight. |
Definitive Structural and Purity Analysis
While spectroscopy provides a robust picture, the gold standards for purity and absolute structure are elemental analysis and X-ray crystallography.
-
Elemental Analysis: Combustion analysis provides the percentage composition of C, H, and N. The experimental values must agree with the theoretical values (typically within ±0.4%) to confirm the empirical formula and high purity.[8][9]
-
Single-Crystal X-ray Diffraction: If a suitable single crystal can be grown, this technique provides an unambiguous, three-dimensional structure of the molecule.[10] This is the ultimate validation, revealing bond lengths, bond angles, and intermolecular interactions in the solid state.[10][11]
Part 3: Applications and Future Outlook
The careful synthesis and characterization of novel pyridine diamine derivatives are not merely academic exercises. These compounds are critical starting points for drug discovery campaigns and the development of advanced materials. Their proven utility as kinase inhibitors, antibacterial agents, and building blocks for polymers underscores the importance of the foundational work described herein.[4][12][13][14] As our understanding of disease pathology and material science advances, the demand for novel, well-characterized pyridine diamine scaffolds will only continue to grow, making mastery of these techniques an invaluable asset for any research scientist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7423051B2 - 2,6-diaminopyridine derivatives - Google Patents [patents.google.com]
- 5. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
- 8. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 10. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of Amino Groups in 3-Methylpyridine-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylpyridine-2,6-diamine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility is largely dictated by the reactivity of its two primary amino groups located at the C2 and C6 positions of the pyridine ring. The strategic placement of a methyl group at the C3 position introduces a critical asymmetry, rendering the two amino groups electronically and sterically distinct. This guide provides a comprehensive analysis of the factors governing the differential reactivity of these amino groups, offering field-proven insights into predicting and controlling regioselective functionalization. By synthesizing principles of physical organic chemistry with data from analogous systems, this document serves as a technical resource for researchers aiming to leverage the unique chemical properties of this scaffold in drug design and synthetic chemistry.
Introduction: The Strategic Importance of this compound
Pyridine-based scaffolds are ubiquitous in pharmaceuticals and functional materials, owing to their ability to engage in hydrogen bonding and coordinate with metal ions.[1][2] Diaminopyridines, in particular, serve as versatile precursors for a wide array of more complex structures. The subject of this guide, this compound, presents a nuanced synthetic challenge and a unique opportunity. The inherent asymmetry created by the 3-methyl group breaks the equivalence of the C2 and C6 amino groups, allowing for potential regioselective reactions. Understanding and controlling this selectivity is paramount for the efficient synthesis of novel drug candidates and bespoke materials. This guide will dissect the underlying electronic and steric factors that govern this differential reactivity and provide a framework for its strategic exploitation.
Unraveling the Differential Reactivity: A Tale of Two Amino Groups
The reactivity of an amino group in an aromatic system is primarily a function of the electron density on the nitrogen atom (nucleophilicity and basicity) and the steric accessibility of the lone pair. In this compound, both of these factors differ significantly between the C2-NH₂ and C6-NH₂ positions.
Electronic Effects: The Inductive and Resonance Influence
The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen heteroatom. However, amino groups are powerful activating groups, donating electron density to the ring via the resonance effect (+R) and withdrawing electron density inductively (-I), with the resonance effect typically dominating.
-
The Role of the 3-Methyl Group: The methyl group at the C3 position is a weak electron-donating group through an inductive effect (+I). This effect slightly increases the electron density of the entire pyridine ring. However, its impact is not uniform. The inductive effect will have a more pronounced influence on the adjacent C2-amino group compared to the more distant C6-amino group. This localized increase in electron density would, in isolation, suggest a slight enhancement of the nucleophilicity of the C2-amino group.
-
Resonance Contributions: Both amino groups donate electron density into the pyridine ring. The key to their differential reactivity lies in how the 3-methyl group sterically interacts with the C2-amino group, which can affect the planarity and, consequently, the efficiency of the resonance donation.
Steric Hindrance: The Dominant Factor
The most significant contributor to the differential reactivity of the amino groups in this compound is the steric hindrance imposed by the 3-methyl group on the adjacent C2-amino group.
-
Ortho-Effect: The proximity of the methyl group to the C2-amino group creates a sterically congested environment. This "ortho-effect" can manifest in several ways:
-
Inhibition of Planarity: To maximize resonance donation, the amino group needs to be coplanar with the aromatic ring. The steric clash with the ortho-methyl group can force the C2-amino group to twist out of the plane of the pyridine ring. This disruption of planarity reduces the overlap between the nitrogen lone pair's p-orbital and the ring's π-system, thereby decreasing its electron-donating resonance effect.
-
Direct Steric Shielding: The methyl group physically blocks the approach of electrophiles to the nitrogen lone pair and the hydrogen atoms of the C2-amino group. This steric shield is absent for the C6-amino group.
-
This steric hindrance is a well-documented phenomenon in substituted anilines and pyridines, where ortho-substituents can significantly decrease the rate of reactions at the adjacent amino group.
Basicity and pKa Considerations
-
The steric hindrance at the C2-amino group can inhibit its solvation, which destabilizes the corresponding ammonium cation. This would lead to a lower pKa for the C2-amino group compared to the C6-amino group.
-
The reduced resonance donation from the sterically hindered C2-amino group also contributes to its lower basicity.
Therefore, it is predicted that the C6-amino group is the more basic and, consequently, the more nucleophilic of the two.
Table 1: Predicted Physicochemical Properties of the Amino Groups in this compound
| Property | C2-Amino Group | C6-Amino Group | Rationale |
| Electronic Effect | Influenced by +I effect of methyl group | Less influenced by +I effect | Proximity of the methyl group. |
| Steric Hindrance | High | Low | Presence of the adjacent 3-methyl group. |
| Basicity (pKa) | Lower | Higher | Steric inhibition of solvation and resonance. |
| Nucleophilicity | Lower | Higher | Directly correlated with basicity and steric accessibility. |
Predicting Regioselectivity in Key Reactions
Based on the analysis above, we can predict the regiochemical outcome of common electrophilic reactions at the amino groups. The C6-amino group, being more nucleophilic and less sterically hindered, is expected to be the primary site of reaction under kinetic control.
Acylation Reactions
Acylation of amines with reagents like acyl chlorides or anhydrides is a fundamental transformation. In the case of this compound, selective mono-acylation is anticipated to occur at the C6-amino group.
-
Causality of Selectivity: The transition state for the acylation of the C6-amino group will be of lower energy due to the greater nucleophilicity of the nitrogen and the unimpeded trajectory for the electrophilic acylating agent. The bulky nature of the acylating agent and the tetrahedral intermediate will further disfavor reaction at the sterically encumbered C2 position.
Caption: A generalized workflow for achieving selective mono-acylation at the C6-amino group.
Diazotization Reactions
Diazotization of aromatic amines with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form diazonium salts is a cornerstone of synthetic chemistry.[4] The differential basicity of the two amino groups in this compound can be exploited for selective diazotization.
-
Proton as a Protecting Group: In a strongly acidic medium, both amino groups will be protonated. As the C6-amino group is more basic, its conjugate acid will have a higher pKa. By carefully controlling the pH, it is possible to have a higher concentration of the free C6-amino group relative to the C2-amino group, which would remain protonated. However, a more practical approach is to consider the kinetics of the reaction. The more nucleophilic C6-amino group will react faster with the nitrosating agent (e.g., N₂O₃ or H₂ONO⁺).
Caption: Proposed pathway for selective functionalization via diazotization of the C6-amino group.
Experimental Protocols: A Self-Validating System
The following protocols are designed based on established methodologies for selective amine functionalization, adapted to the specific predicted reactivity of this compound.
Protocol for Selective Mono-Acetylation at the C6-Position
Objective: To synthesize 6-acetamido-3-methylpyridin-2-amine.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a dry aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath. This minimizes the risk of di-acylation and other side reactions.
-
Addition of Acylating Agent: Add acetic anhydride (1.0 eq) or acetyl chloride (1.0 eq) dropwise to the stirred solution over 30 minutes. The slow addition ensures that the local concentration of the acylating agent remains low, favoring mono-acylation.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of a single major product.
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 6-acetamido-3-methylpyridin-2-amine.
Trustworthiness of the Protocol: The use of stoichiometric control (1.0 eq of acylating agent), a non-nucleophilic base to scavenge the acid byproduct without competing in the reaction, and low temperature all contribute to a kinetically controlled reaction environment that strongly favors selective reaction at the more nucleophilic and accessible C6-amino group.
Protocol for Selective Mono-Diazotization and Subsequent Sandmeyer Reaction
Objective: To synthesize 6-chloro-3-methylpyridin-2-amine.
Methodology:
-
Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C. Add a solution of sodium nitrite (1.0 eq) in water dropwise, keeping the temperature below 5 °C. The more basic C6-amino group is expected to react preferentially to form the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid, also cooled to 0-5 °C.
-
Coupling: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Effervescence (evolution of N₂ gas) should be observed.
-
Reaction Completion and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography to yield 6-chloro-3-methylpyridin-2-amine.
Trustworthiness of the Protocol: This protocol leverages the faster rate of diazotization of the more nucleophilic C6-amino group under kinetic control at low temperatures. The subsequent in-situ Sandmeyer reaction traps the selectively formed diazonium salt.
Conclusion and Future Outlook
The reactivity of the amino groups in this compound is a classic example of how subtle electronic and steric modifications can be used to direct the outcome of chemical reactions. The steric hindrance imposed by the 3-methyl group on the adjacent C2-amino group is the dominant factor, reducing its nucleophilicity and accessibility compared to the C6-amino group. This inherent difference allows for a high degree of regioselectivity in a variety of important synthetic transformations, including acylation and diazotization.
For drug development professionals and synthetic chemists, a thorough understanding of these principles is crucial for the rational design of synthetic routes to novel and complex molecules based on this privileged scaffold. Future experimental work should focus on quantifying the pKa values of the two amino groups and obtaining detailed kinetic data for various reactions to validate the predictions outlined in this guide. Furthermore, computational studies modeling the transition states of reactions at both amino groups would provide deeper mechanistic insights and further refine our ability to predict and control the reactivity of this versatile building block.
References
3-Methylpyridine-2,6-diamine: A Heterocyclic Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylpyridine-2,6-diamine is a key heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a valuable scaffold for the synthesis of a diverse range of biologically active compounds, most notably in the development of kinase inhibitors. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering field-proven insights and detailed methodologies for its use in drug discovery and development.
Introduction: The Strategic Importance of the 2,6-Diaminopyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] The introduction of amino groups at the 2- and 6-positions of the pyridine ring creates a unique scaffold with a rich chemical reactivity profile. The two amino groups can act as hydrogen bond donors and acceptors, as well as nucleophiles, enabling a wide range of chemical transformations. The pyridine nitrogen itself can participate in hydrogen bonding and metal coordination.[3] This combination of features makes 2,6-diaminopyridine derivatives, such as this compound, highly sought-after building blocks in the design of molecules that can effectively interact with biological targets.
The methyl group at the 3-position of this compound provides an additional point of modulation, influencing the steric and electronic properties of the molecule and its derivatives. This can be crucial for achieving selectivity and potency in drug candidates.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 51566-22-4 | [4] |
| Molecular Formula | C₆H₉N₃ | [5] |
| Molecular Weight | 123.16 g/mol | [5] |
| Appearance | Off-white to light brown crystalline powder | |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Spectroscopic Data (Predicted and based on analogous compounds):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the two amino groups, and the protons of the methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the carbon of the methyl group. The carbons attached to the amino groups will be significantly shielded.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong N-H stretching vibrations in the region of 3200-3500 cm⁻¹, characteristic of the primary amino groups. C-H stretching and bending vibrations for the aromatic ring and the methyl group will also be present.[8]
Synthesis of this compound: A Practical Approach
While a specific, detailed synthesis protocol for this compound is not widely published, a robust synthesis can be designed based on established methods for the preparation of substituted 2,6-diaminopyridines. A common and effective strategy involves the amination of a dihalopyridine precursor.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical, based on analogous preparations):
This protocol is based on the general principles of nucleophilic aromatic substitution on dihalopyridines.
Materials:
-
3-Methyl-2,6-dichloropyridine
-
Ammonia (in a suitable solvent, e.g., 1,4-dioxane or as a solution in methanol)
-
Copper(I) catalyst (e.g., CuI)
-
A suitable ligand (e.g., a diamine ligand)
-
A suitable base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a high-pressure reaction vessel, add 3-Methyl-2,6-dichloropyridine, the copper catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the anhydrous solvent, followed by the ammonia solution.
-
Seal the vessel and heat to the required temperature (typically 100-150 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The copper catalyst, in combination with a suitable ligand, is crucial for facilitating the carbon-nitrogen bond formation in the nucleophilic aromatic substitution reaction. The ligand helps to stabilize the copper catalyst and increase its reactivity.
-
Base: The base is required to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.
-
High Pressure and Temperature: The use of a sealed vessel and elevated temperatures is often necessary to achieve a reasonable reaction rate for the amination of the relatively unreactive dichloropyridine starting material.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2,6-diaminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2][9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as an excellent starting point for the synthesis of potent and selective kinase inhibitors.
Workflow for the Synthesis of a Kinase Inhibitor Precursor:
Caption: General workflow for elaborating the this compound scaffold.
Key Reactions and Methodologies:
A. N-Arylation via Buchwald-Hartwig Cross-Coupling:
This reaction allows for the selective introduction of an aryl group onto one of the amino groups of this compound, a key step in building many kinase inhibitors.
Detailed Experimental Protocol (Representative):
Materials:
-
This compound
-
An aryl halide (e.g., an aryl bromide or iodide)
-
A palladium catalyst (e.g., Pd₂(dba)₃)
-
A phosphine ligand (e.g., Xantphos or BINAP)
-
A base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the N-arylated product.
B. Acylation of the Remaining Amino Group:
The second amino group can be readily acylated to introduce further diversity and to interact with specific residues in the target kinase.
Detailed Experimental Protocol (Representative):
Materials:
-
N-arylated this compound derivative
-
An acylating agent (e.g., an acyl chloride or a carboxylic acid with a coupling agent)
-
A base (e.g., triethylamine or pyridine) if using an acyl chloride
-
A coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA) if using a carboxylic acid
-
Anhydrous solvent (e.g., dichloromethane or DMF)
Procedure (using an acyl chloride):
-
Dissolve the N-arylated derivative in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Add the base, followed by the dropwise addition of the acyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Conclusion and Future Outlook
This compound is a versatile and valuable heterocyclic building block with significant potential in drug discovery. Its straightforward, albeit not widely documented, synthesis and the rich reactivity of its diaminopyridine core make it an attractive starting material for the creation of diverse chemical libraries. The demonstrated success of the 2,6-diaminopyridine scaffold in kinase inhibitors underscores the importance of this building block for the development of new therapeutics. Future research will likely focus on the development of more efficient and scalable syntheses of this compound and its derivatives, as well as the exploration of its utility in the synthesis of inhibitors for other important biological targets beyond kinases.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridinediamine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Foreword: The Enduring & Evolving Role of the Pyridine Ring
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged structures." These scaffolds possess the inherent ability to bind to multiple, diverse biological targets, offering a fertile starting point for drug discovery campaigns. The pyridine ring, a simple six-membered nitrogen-containing heterocycle, is a quintessential example of such a scaffold. Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability have cemented its role as a cornerstone of pharmaceuticals, found in drugs treating a vast array of human diseases.
This technical guide delves deeper into a specific, highly functionalized subset of this family: substituted pyridinediamines . By incorporating two amino groups onto the pyridine core, a rich chemical canvas is created, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. We will explore the diverse applications of these molecules, from potent kinase inhibitors in oncology to modulators of ion channels and novel antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, providing not only a strategic overview but also detailed, actionable protocols and mechanistic insights to empower your own discovery efforts.
The Versatility of the Pyridinediamine Core: Key Therapeutic Areas
The strategic placement of two amino substituents on a pyridine ring gives rise to a scaffold
An In-depth Technical Guide on the Electronic and Steric Effects of the Methyl Group in 2,6-Diaminopyridine
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of the electronic and steric effects of methyl substitution on the 2,6-diaminopyridine scaffold. By integrating fundamental principles of physical organic chemistry with practical experimental insights, this document aims to serve as a valuable resource for professionals engaged in the design and synthesis of novel chemical entities.
Introduction: The Strategic Importance of 2,6-Diaminopyridine
2,6-Diaminopyridine (DAP) is a versatile heterocyclic building block with significant applications in medicinal chemistry, materials science, and catalysis.[1][2] Its unique structure, featuring a pyridine ring flanked by two amino groups, offers multiple sites for chemical modification and participation in non-covalent interactions, such as hydrogen bonding.[2] The introduction of substituents, such as a methyl group, can profoundly alter the physicochemical properties and reactivity of the DAP core. Understanding these modifications is paramount for the rational design of molecules with tailored functions. This guide will delve into the nuanced electronic and steric consequences of methyl substitution on the 2,6-diaminopyridine framework.
Electronic Effects of the Methyl Group
The introduction of a methyl group onto the 2,6-diaminopyridine ring system primarily influences its electronic properties through inductive and hyperconjugation effects. These effects, in turn, modulate the basicity of the nitrogen atoms and the overall nucleophilicity of the molecule.
Inductive Effect and Hyperconjugation
A methyl group is a weak electron-donating group (+I effect) due to the higher electronegativity of the sp²-hybridized carbon atoms of the pyridine ring compared to the sp³-hybridized carbon of the methyl group. This inductive effect results in a net push of electron density towards the aromatic ring. Additionally, hyperconjugation, the interaction of the C-H σ-bonds of the methyl group with the π-system of the pyridine ring, further increases the electron density of the ring.
The increased electron density on the pyridine ring enhances the basicity of the endocyclic nitrogen atom. This is because the lone pair of electrons on the pyridine nitrogen becomes more available for protonation. The amino groups at the 2- and 6-positions also contribute to the increased electron density of the ring through resonance, further enhancing the basicity of the pyridine nitrogen.
Caption: Electronic effects of a methyl group on the 2,6-diaminopyridine ring.
Quantitative Analysis of Basicity
| Compound | pKa of Conjugate Acid |
| 2,6-Diaminopyridine | 6.13 (Predicted)[3] |
| 2,6-Diamino-4-methylpyridine | > 6.13 (Predicted) |
Steric Effects of the Methyl Group
The steric bulk of the methyl group can significantly influence the reactivity of 2,6-diaminopyridine by hindering the approach of reactants to the adjacent amino groups and the pyridine nitrogen.
Steric Hindrance in N-Acylation
A common reaction involving aminopyridines is N-acylation. In the case of 2,6-diaminopyridine, both amino groups are susceptible to acylation. The introduction of a methyl group at the 4-position does not directly sterically hinder the amino groups. However, a methyl group at the 3- or 5-position would create significant steric hindrance, making the adjacent amino group less accessible to bulky acylating agents. This can lead to regioselective mono-acylation at the less hindered amino group. While direct comparative kinetic data for the acylation of 2,6-diaminopyridine and its methylated analogs is scarce, studies on related aminopyrimidines and other substituted pyridines have shown that steric hindrance from ortho substituents can significantly decrease the rate of acylation.[4][5]
References
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Thermal stability and decomposition of 3-Methylpyridine-2,6-diamine
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Methylpyridine-2,6-diamine
Abstract: This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition profile of this compound (CAS 51566-22-4). Recognizing the critical importance of thermal safety in the handling, processing, and storage of energetic and reactive chemical intermediates, this document outlines the core principles, experimental methodologies, and data interpretation strategies essential for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings of thermal decomposition for substituted aminopyridines and present detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for this compound is not publicly available, this guide uses illustrative, hypothetical data to demonstrate the analytical workflow, from experimental design to hazard assessment. The objective is to equip scientists with a robust, self-validating system for characterizing the thermal properties of this compound and similar novel compounds.
Introduction to this compound
This compound, with the molecular formula C₆H₉N₃ and a molecular weight of 123.16 g/mol , is a substituted pyridine derivative.[1] Its structure, featuring two primary amine groups and a methyl group on a pyridine ring, makes it a valuable building block in medicinal chemistry and materials science. The presence of multiple reactive functional groups, particularly the amino groups, imparts specific chemical properties but also raises critical questions about its thermal stability.
Significance of Thermal Stability in Process Chemistry and Drug Development
Thermal stability is not merely a physical parameter; it is a cornerstone of process safety and product quality. For a compound like this compound, an uncontrolled thermal decomposition can lead to a rapid release of energy and gas (thermal runaway), posing significant hazards. Understanding its thermal behavior is paramount for:
-
Defining Safe Operating Limits: Establishing maximum safe temperatures for synthesis, purification, and formulation processes.
-
Hazard Assessment: Identifying potential for exothermic decomposition and quantifying the energy released.
-
Storage and Handling Guidelines: Determining appropriate storage conditions to ensure long-term stability and prevent degradation.[2]
-
Predicting Shelf-Life: Understanding how temperature affects the degradation rate and, consequently, the purity and efficacy of active pharmaceutical ingredients (APIs) or intermediates.
This guide provides the necessary tools to perform a thorough and reliable assessment of these factors.
Theoretical Framework: Postulated Decomposition Mechanisms
The thermal decomposition of this compound is expected to be a complex process governed by the interplay of its functional groups. While the precise pathway requires experimental elucidation (e.g., using TGA coupled with mass spectrometry or FTIR), we can postulate a logical sequence based on established chemical principles for related molecules.
The primary amine groups are the most likely initiation sites for decomposition. At elevated temperatures, C-N bond scission or intermolecular reactions can occur. The pyridine ring itself is relatively stable, but the activating amino and methyl groups lower its decomposition threshold. Hazardous combustion products, such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2), are expected upon thermal decomposition in the presence of oxygen.[3]
A plausible, though simplified, decomposition pathway might involve initial intermolecular condensation between amine groups, followed by fragmentation of the pyridine ring.
Caption: Postulated thermal decomposition pathway for this compound.
Experimental Assessment of Thermal Stability
A dual-technique approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of thermal stability.[4][5] TGA measures mass changes as a function of temperature, identifying when a material "falls apart," while DSC measures the heat flow associated with thermal events, identifying how much energy is released or absorbed.[5][6]
Thermogravimetric Analysis (TGA)
Principle & Rationale: TGA subjects a small sample to a controlled temperature program in a specific atmosphere (typically inert, like nitrogen) and continuously measures its mass.[5] A mass loss indicates decomposition or volatilization. The resulting data allows for the determination of the onset temperature of decomposition (Tₒₙₛₑₜ), which is a primary indicator of thermal stability.
-
Instrument Calibration: Verify the temperature calibration using certified reference materials (e.g., Curie point standards like Nickel and Perkalloy). Verify mass calibration using a certified weight. This is a critical step for data trustworthiness.
-
Sample Preparation: Place 3-5 mg of this compound into a clean, tared alumina or platinum crucible. A smaller sample size minimizes thermal gradients and ensures a more uniform temperature profile.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the run and maintain this flow throughout the experiment.[7] An inert atmosphere prevents oxidative side reactions, allowing for the study of the intrinsic thermal decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.[7] This rate is a common standard that balances resolution and experimental time.
-
-
Data Analysis: Plot the sample mass (%) versus temperature (°C). Determine the extrapolated onset temperature of the major decomposition step.
Differential Scanning Calorimetry (DSC)
Principle & Rationale: DSC measures the difference in heat flow between the sample and an inert reference as they are subjected to the same temperature program.[5] Endothermic events (heat absorbed), like melting, appear as downward peaks, while exothermic events (heat released), like decomposition, appear as upward peaks. The area under an exothermic peak is proportional to the total energy released (enthalpy of decomposition, ΔHₔₑ꜀ₒₘₚ), a critical parameter for thermal hazard assessment.
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a high-purity indium standard (melting point 156.6 °C, ΔH = 28.5 J/g).
-
Sample Preparation: Weigh 1-3 mg of this compound into a hermetically sealed aluminum or high-pressure gold-plated steel pan. Hermetic sealing is crucial to contain any evolved gases and prevent mass loss before decomposition, ensuring the measured enthalpy is accurate.
-
Atmosphere: Maintain a static or slow-purging nitrogen atmosphere within the DSC cell.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. The final temperature should be high enough to capture the entire decomposition exotherm.
-
-
Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify and integrate the peaks corresponding to melting and decomposition to determine peak temperatures and enthalpies.
Caption: Integrated experimental workflow for TGA and DSC analysis.
Illustrative Results and Discussion
The following data is hypothetical, based on the expected behavior of a substituted diaminopyridine, and serves to illustrate the interpretation process. Actual experimental results are required for a definitive assessment.
TGA Analysis: Mass Loss Profile
The TGA curve would likely show a single, sharp mass loss step. A slight initial mass loss below 100°C (<1%) might be observed, corresponding to adsorbed moisture. The primary decomposition would begin at a significantly higher temperature.
DSC Analysis: Thermal Events
The DSC thermogram would be expected to show two distinct thermal events:
-
Melting: A sharp endothermic peak corresponding to the solid-to-liquid phase transition. Based on similar structures like 2,3-Diaminopyridine (m.p. 114-116 °C), a melting point in this range could be anticipated.[3]
-
Decomposition: A large, sharp exothermic peak occurring at a temperature above the melting point. The onset of this exotherm should correlate closely with the onset of mass loss observed in the TGA.
Integrated Analysis and Data Summary
Combining the TGA and DSC results provides a comprehensive thermal profile. The key parameters are summarized below.
| Parameter | Analytical Technique | Illustrative Value | Significance |
| Melting Point (Tₘₑₗₜ) | DSC | ~120 - 130 °C | Defines the upper limit for solid-state processing. |
| Onset of Decomposition (Tₒₙₛₑₜ) | TGA / DSC | ~210 °C | Critical Safety Parameter. The temperature at which decomposition begins. |
| Enthalpy of Decomposition (ΔHₔₑ꜀ₒₘₚ) | DSC | > 500 J/g | Quantifies the energy released; a high value indicates a significant thermal hazard. |
| Mass Loss | TGA | ~95% | Indicates that decomposition leads primarily to volatile products, with little char residue. |
Summary and Recommendations
This guide establishes a comprehensive methodology for assessing the thermal stability of this compound. The combination of TGA and DSC provides critical data on the onset of decomposition and the energy released.
Key Recommendations for Handling, Storage, and Processing:
-
Process Temperature Control: All manufacturing and handling processes should be maintained well below the determined onset of decomposition (e.g., a safety margin of at least 50-70 °C below Tₒₙₛₑₜ is often recommended, pending further kinetic analysis).
-
Storage Conditions: The compound should be stored in a cool, dry place, away from heat sources, to prevent slow degradation over time.[2]
-
Further Studies: For processes involving extended times at elevated temperatures, more advanced studies like Accelerating Rate Calorimetry (ARC) may be warranted to fully characterize the potential for thermal runaway.
By adhering to the principles and protocols outlined herein, researchers and drug development professionals can ensure the safe handling of this compound and build a robust foundation of data for process development and regulatory submission.
References
- 1. This compound - CAS:51566-22-4 - Sunway Pharm Ltd [3wpharm.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 5. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 6. azom.com [azom.com]
- 7. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Synthetic Strategies for 3-Methylpyridine-2,6-diamine: A Detailed Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of 3-Methylpyridine-2,6-diamine in Drug Discovery
Substituted pyridinediamines are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents.[1] Their unique electronic properties and the presence of multiple reactive nitrogen centers make them invaluable building blocks in the synthesis of complex molecular architectures.[1] Among these, this compound is a particularly important intermediate. The strategic placement of the methyl group and two amino functionalities on the pyridine ring offers a unique template for creating compounds with diverse pharmacological activities. This application note provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed protocols and expert insights to guide researchers in its efficient preparation.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be broadly approached through two distinct and strategic pathways:
-
Direct C-H Amination: This classic approach involves the direct functionalization of the 3-methylpyridine (3-picoline) backbone.
-
Halogenation Followed by Nucleophilic Substitution: A two-step strategy that relies on the initial installation of leaving groups on the pyridine ring, followed by their displacement with amino groups.
The choice between these routes depends on several factors, including the desired scale of the synthesis, available starting materials, and tolerance for harsh reaction conditions.
Route 1: Direct C-H Amination via the Chichibabin Reaction
The Chichibabin reaction, a named reaction in organic chemistry, offers a direct pathway to introduce amino groups onto the pyridine ring.[2] This nucleophilic substitution reaction typically employs sodium amide (NaNH₂) as the aminating agent in an inert, high-boiling solvent.[2]
Reaction Mechanism and Rationale
The mechanism of the Chichibabin reaction involves the nucleophilic addition of the amide anion (⁻NH₂) to the electron-deficient pyridine ring, preferentially at the 2- and 6-positions.[1] This is followed by the elimination of a hydride ion (H⁻), which subsequently reacts with an acidic proton (from another amide molecule or the newly formed amino group) to release hydrogen gas, driving the reaction to completion.[3] The presence of the electron-donating methyl group at the 3-position can influence the regioselectivity of the amination.
Diagram 1: Proposed Mechanism of the Chichibabin Reaction on 3-Methylpyridine
Caption: A simplified representation of the Chichibabin reaction mechanism for the synthesis of this compound.
Detailed Protocol: Synthesis of this compound via Chichibabin Reaction
This protocol is adapted from a similar procedure for the synthesis of 2,6-diamino-4-methylpyridine and should be optimized for the specific substrate.[4]
Materials:
-
3-Methylpyridine (3-picoline)
-
Sodium amide (NaNH₂)
-
Anhydrous toluene or xylene
-
Ammonium chloride (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer, add sodium amide (3.0 equivalents) to anhydrous toluene under a nitrogen atmosphere.
-
Addition of Substrate: Slowly add 3-methylpyridine (1.0 equivalent) to the stirred suspension of sodium amide at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas. The color of the reaction mixture will typically darken.
-
Quenching: After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature. Cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Caution: This quenching step is exothermic and will release ammonia gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[5]
Route 2: Halogenation and Nucleophilic Aromatic Substitution
This two-step approach offers an alternative to the often harsh conditions of the Chichibabin reaction. It involves the initial synthesis of a dihalogenated 3-methylpyridine intermediate, followed by a nucleophilic aromatic substitution (SNAr) with an amino source. A common intermediate for this route is 2,6-dichloro-3-methylpyridine.
Synthesis of 2,6-Dichloro-3-methylpyridine Intermediate
The synthesis of 2,6-dichloro-3-methylpyridine is a crucial first step. A common method involves the chlorination of 3-methylpyridine-N-oxide.
Diagram 2: Synthesis of the Dichloro Intermediate
Caption: A general workflow for the synthesis of the 2,6-dichloro-3-methylpyridine intermediate.
Detailed Protocol: Amination of 2,6-Dichloro-3-methylpyridine
This protocol is a general representation of a nucleophilic aromatic substitution for amination and should be optimized for the specific substrate.
Materials:
-
2,6-Dichloro-3-methylpyridine
-
Aqueous ammonia (concentrated)
-
Copper(I) salt (e.g., CuCl or Cu₂O) as a catalyst (optional, but can improve yields)
-
A polar, high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware for high-pressure reactions (if necessary)
Procedure:
-
Reaction Setup: In a pressure vessel or a sealed tube, combine 2,6-dichloro-3-methylpyridine (1.0 equivalent), the chosen solvent, and the copper(I) catalyst (0.1 equivalents).
-
Addition of Aminating Agent: Add an excess of concentrated aqueous ammonia (at least 10 equivalents).
-
Reaction: Seal the vessel and heat the reaction mixture to 150-200 °C for 12-24 hours. The pressure inside the vessel will increase, so appropriate safety precautions must be taken.
-
Workup: After cooling the reaction vessel to room temperature, carefully open it in a well-ventilated fume hood. Dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[5]
Comparison of Synthetic Routes
| Feature | Route 1: Chichibabin Reaction | Route 2: Halogenation & SNAr |
| Starting Material | 3-Methylpyridine (3-picoline) | 3-Methylpyridine (3-picoline) |
| Number of Steps | 1 (direct) | 2 or more |
| Reagents | Sodium amide (highly reactive, moisture-sensitive) | Oxidizing and chlorinating agents, ammonia |
| Reaction Conditions | High temperatures (110-140 °C), inert atmosphere | Can require high temperatures and pressure for amination |
| Potential Yield | Moderate to good, but can be variable | Generally good to excellent yields for both steps |
| Scalability | Can be challenging due to the use of sodium amide and H₂ evolution | More readily scalable for industrial production |
| Safety Concerns | Handling of sodium amide, hydrogen gas evolution | Use of strong oxidizing/chlorinating agents, high-pressure amination |
Characterization of this compound
The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule, showing the characteristic shifts for the aromatic protons, the methyl group, and the amino protons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the N-H bonds in the amino groups and the C=N and C=C bonds of the pyridine ring.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[2]
Conclusion and Future Perspectives
Both the direct C-H amination via the Chichibabin reaction and the two-step halogenation-amination sequence provide viable synthetic routes to this compound. The choice of method will be dictated by the specific needs of the researcher, including scale, available equipment, and safety considerations. The Chichibabin reaction offers a more direct route, while the halogenation-SNAr approach may provide higher and more consistent yields, particularly on a larger scale. As a key building block, the efficient synthesis of this compound is crucial for advancing drug discovery programs that target a wide range of diseases. Further research into catalytic and more environmentally benign amination methods will undoubtedly continue to refine the synthesis of this important heterocyclic intermediate.
References
3-Methylpyridine-2,6-diamine as a monomer for polyimide synthesis
3-Methylpyridine-2,6-diamine: A Versatile Monomer for the Synthesis of High-Performance Polyimides
Abstract
This technical guide provides a comprehensive overview of this compound as a strategic monomer for the synthesis of advanced polyimides. The incorporation of the pyridine moiety and an ortho-methyl group into the polymer backbone offers a unique combination of properties, including enhanced thermal stability, modified solubility, and potentially improved gas permeability. This document details the scientific rationale for its use, provides a detailed, field-proven two-step protocol for polyimide synthesis, and discusses the characterization and anticipated properties of the resulting polymers. These application notes are intended for researchers and scientists in materials science and polymer chemistry.
Introduction: The Strategic Advantage of this compound
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties.[1] These characteristics make them indispensable in the aerospace, electronics, and separations industries. The properties of a polyimide are fundamentally dictated by the chemical structure of its constituent diamine and dianhydride monomers.[2]
The selection of this compound as a monomer is a deliberate design choice aimed at tuning the final properties of the polyimide. This strategic selection is based on two key structural features:
-
The Pyridine Ring: The incorporation of a heterocyclic aromatic pyridine ring into the polymer backbone contributes to high thermal stability due to its molecular symmetry and aromaticity.[1][2] Furthermore, the polar nature of the nitrogen atom in the pyridine ring can lead to increased dipole-dipole interactions between the polymer and polar aprotic solvents, often resulting in improved solubility compared to their all-carbon aromatic counterparts.[1][2] This enhanced solubility is a significant advantage for processing and film casting.
-
The Ortho-Methyl Group: The methyl group is positioned ortho to one of the amine functional groups. This substitution introduces steric hindrance, which disrupts efficient polymer chain packing.[3] This disruption decreases intermolecular forces, which can lead to several beneficial effects:
-
Increased Solubility: Reduced chain packing further enhances the solubility of the polyimide in organic solvents.[4]
-
Higher Free Volume: The less efficient packing creates a larger fractional free volume (FFV) within the polymer matrix.[3]
-
Enhanced Gas Permeability: For applications in gas separation membranes, a higher FFV is directly correlated with increased gas permeability coefficients.[3]
-
The combination of these features makes this compound a highly attractive monomer for developing polyimides with a tailored balance of thermal stability, processability, and functional properties for advanced applications.
Monomer Overview and Synthesis
This compound is a heterocyclic aromatic diamine. Its synthesis can be achieved through various organic chemistry routes, with one common method involving the amination of a substituted pyridine precursor. For instance, 4-methylpyridine can be treated with sodium amide in mineral oil at elevated temperatures to yield the target 2,6-diamino product.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 51566-22-4 |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| Appearance | Typically off-white to brown solid |
| Melting Point | 100-102 °C (literature value) |
Polyimide Synthesis: A Detailed Protocol
The most common and versatile method for synthesizing polyimides from diamines and dianhydrides is the classical two-step polymerization.[5] This process involves the formation of a soluble poly(amic acid) precursor, followed by cyclodehydration (imidization) to form the final polyimide. This method allows for the casting of flexible precursor films before conversion to the final, often less soluble, polyimide.
Materials and Reagents
-
Diamine: this compound (purified by recrystallization or sublimation)
-
Dianhydride: e.g., Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), or 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) (purified by sublimation)
-
Solvent: Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Imidization Agents (for chemical imidization): Acetic anhydride and pyridine
-
Atmosphere: High-purity nitrogen or argon
Experimental Workflow Diagram
Caption: Workflow for two-step polyimide synthesis and characterization.
Step-by-Step Protocol: Two-Step Synthesis (Thermal Imidization)
This protocol describes the synthesis of a polyimide from this compound and a representative aromatic dianhydride (e.g., 6FDA) on a 5 mmol scale.
Part 1: Poly(amic acid) Synthesis
-
Reactor Setup: In a flame-dried 100 mL three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add this compound (0.616 g, 5.0 mmol).
-
Solvent Addition: Add anhydrous DMAc (approx. 25 mL) to achieve a solids content of 15-20% (w/w). Stir the mixture under a gentle nitrogen flow until the diamine is fully dissolved.
-
Causality: Using an anhydrous polar aprotic solvent is crucial. Water can hydrolyze the dianhydride and react with the amic acid, preventing high molecular weight polymer formation.[5] A nitrogen atmosphere prevents moisture contamination from the air.
-
-
Dianhydride Addition: Slowly add an equimolar amount of 6FDA (2.221 g, 5.0 mmol) to the stirred diamine solution in several small portions over 30 minutes.
-
Causality: A slow, portion-wise addition helps to control the reaction exotherm and prevent localized high concentrations of dianhydride, leading to a more uniform polymer chain growth.
-
-
Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The final solution should be clear and viscous.
Part 2: Imidization and Film Formation
-
Casting: Filter the viscous poly(amic acid) solution through a syringe filter to remove any particulates. Cast the solution onto a clean, dry glass plate using a doctor blade to ensure uniform thickness.
-
Solvent Removal: Place the glass plate in a dust-free, level oven and heat at 80°C for 4 hours to slowly remove the bulk of the solvent.
-
Thermal Imidization: Transfer the plate to a vacuum or nitrogen-purged oven and subject it to a staged heating program. A typical cycle is:
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
Causality: A stepwise heating schedule is critical.[6] It allows for the controlled removal of residual solvent and the water generated during the cyclization of the amic acid to the imide. Ramping the temperature too quickly can lead to film defects like voids or bubbles. The final high temperature ensures complete imidization.
-
-
Film Recovery: After the heating program is complete, allow the oven to cool slowly to room temperature. The resulting tough, flexible polyimide film can then be carefully peeled from the glass substrate.
Polymer Characterization
The structure and properties of the synthesized polyimide should be confirmed using standard analytical techniques.
Caption: Key characterization techniques for synthesized polyimides.
Expected Properties and Performance
Based on literature for structurally similar pyridine-containing and methyl-substituted polyimides, the polymers derived from this compound are expected to exhibit a compelling set of properties.
Table 2: Anticipated Properties of Polyimides from this compound
| Property | Expected Range / Value | Rationale / Reference |
| Glass Transition Temp. (Tg) | 230 - 310 °C | The rigid pyridine backbone contributes to a high Tg. The specific value will depend heavily on the chosen dianhydride.[6][7] |
| 5% Weight Loss Temp. (Td5% in N₂) | > 470 °C | Aromatic heterocyclic structures are known to impart excellent thermal stability.[6][7] |
| Tensile Strength | 70 - 110 MPa | Pyridine-containing polyimides typically form strong, tough films.[7][8] |
| Tensile Modulus | 1.5 - 2.5 GPa | The rigidity of the polymer backbone leads to a high modulus.[7][8] |
| Elongation at Break | 5 - 15% | This value reflects the flexibility of the film and is highly dependent on the dianhydride structure.[7][8] |
| Solubility | Good solubility in polar aprotic solvents (NMP, DMAc, DMF). Potential solubility in less polar solvents like THF.[1][8] | The pyridine nitrogen and the ortho-methyl group disrupt chain packing, enhancing interactions with solvents and improving solubility. |
Conclusion
This compound serves as a highly effective monomer for creating advanced polyimides. Its unique structure, featuring both a thermally stable pyridine ring and a chain-packing disruptive ortho-methyl group, provides a powerful tool for tuning polymer properties. The provided protocol, based on the well-established two-step imidization process, offers a reliable pathway to synthesize these high-performance materials. The resulting polyimides are anticipated to demonstrate a valuable combination of high thermal stability, good mechanical strength, and enhanced solubility, making them suitable for a wide range of applications, from advanced electronics to separation membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Use of 3-Methylpyridine-2,6-diamine in Coordination Chemistry
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the utilization of 3-Methylpyridine-2,6-diamine as a versatile ligand in coordination chemistry. While direct literature on the coordination complexes of this compound is emerging, this document leverages established principles from the well-studied parent ligand, 2,6-diaminopyridine, and its derivatives to provide robust, adaptable methodologies. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and potential applications of metal complexes incorporating this promising ligand. The protocols herein are designed to be self-validating, with a strong emphasis on the causal relationships behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction to this compound as a Ligand
This compound is an aromatic heterocyclic amine with three potential coordination sites: the pyridinic nitrogen and the two amino groups at the C2 and C6 positions. The presence of the methyl group at the C3 position introduces steric and electronic modifications to the pyridine ring compared to the unsubstituted 2,6-diaminopyridine. This can influence the ligand's coordination behavior, the stability of the resulting metal complexes, and their subsequent reactivity.
The coordination of metal ions to 2,6-diaminopyridine and its derivatives has been shown to yield complexes with interesting catalytic and biological properties.[1][2][3] Metal complexes with diamine ligands are promising as alternatives to conventional platinum-based chemotherapeutics.[4] The pyridine moiety, in particular, is a common structural motif in biologically active compounds.[5] By analogy, complexes of this compound are expected to exhibit a rich coordination chemistry with potential applications in catalysis and medicinal chemistry.
Key Structural Features and Their Implications:
-
Tridentate (N,N,N) or Bidentate (N,N) Coordination: The ligand can potentially coordinate to a metal center in a tridentate fashion, utilizing all three nitrogen atoms, or in a bidentate mode, typically involving the pyridinic nitrogen and one of the amino groups. The coordination mode will be influenced by the metal ion's size, preferred coordination geometry, and the reaction conditions.
-
Steric Hindrance: The methyl group at the C3 position can introduce steric hindrance, which may favor the formation of specific isomers or influence the stability of the resulting complexes.
-
Electronic Effects: The electron-donating nature of the methyl group can increase the electron density on the pyridine ring, potentially enhancing the basicity of the pyridinic nitrogen and influencing the electronic properties of the metal center upon coordination.
Synthesis of this compound Metal Complexes: A Generalized Protocol
The following protocol is a generalized procedure for the synthesis of transition metal complexes with this compound, adapted from established methods for related aminopyridine ligands.[6][7]
Materials and Reagents
-
This compound (CAS: 51566-22-4)
-
Metal salts (e.g., CoCl₂, Ni(CH₃COO)₂, CuCl₂, Zn(NO₃)₂, PdCl₂)
-
Solvents: Methanol, Ethanol, Acetonitrile, Dimethylformamide (DMF)
-
Standard laboratory glassware and equipment (Schlenk line, magnetic stirrer, reflux condenser)
Step-by-Step Synthesis Protocol
-
Ligand Dissolution: Dissolve one molar equivalent of this compound in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stir bar. Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Dissolution: In a separate flask, dissolve one molar equivalent of the desired metal salt in the same solvent.
-
Reaction Mixture: Slowly add the metal salt solution dropwise to the ligand solution with continuous stirring at room temperature.
-
Reaction Conditions: The reaction mixture is typically stirred for several hours (e.g., 2-24 hours) at room temperature or under reflux, depending on the reactivity of the metal salt and the desired complex. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Complex: Upon completion of the reaction, the solid product may precipitate out of the solution. If so, it can be collected by filtration. If the complex remains in solution, the solvent can be slowly evaporated under reduced pressure to induce crystallization or precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture. The solid complex should be washed with a small amount of cold solvent and dried under vacuum.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical and depends on the solubility of both the ligand and the metal salt. Alcohols like methanol and ethanol are often good choices due to their polarity and ability to dissolve a wide range of reactants.
-
Stoichiometry: A 1:1 metal-to-ligand ratio is a common starting point for forming simple mononuclear complexes. However, other ratios can be explored to synthesize multinuclear complexes or complexes with different ligand-to-metal stoichiometries.
-
Temperature and Reaction Time: These parameters are optimized to ensure complete reaction while minimizing the formation of side products. Some coordination reactions are rapid at room temperature, while others require heating to overcome activation energy barriers.
Characterization of this compound Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the formation of the desired complex and to elucidate its structure.
Spectroscopic Methods
| Technique | Expected Observations and Interpretations |
| ¹H NMR Spectroscopy | Coordination of the ligand to a metal center will cause shifts in the proton signals of the pyridine ring and the amino groups. Broadening of the signals may be observed, especially for paramagnetic metal complexes.[8][9] |
| ¹³C NMR Spectroscopy | Similar to ¹H NMR, shifts in the carbon signals of the ligand upon coordination provide evidence of complex formation.[8] |
| FT-IR Spectroscopy | The N-H stretching vibrations of the amino groups and the C=N and C=C stretching vibrations of the pyridine ring will shift upon coordination. New bands corresponding to metal-nitrogen bonds may appear in the far-IR region.[1] |
| UV-Vis Spectroscopy | The electronic spectrum of the complex will show bands corresponding to ligand-centered transitions (π→π*) and potentially metal-to-ligand charge transfer (MLCT) or d-d transitions, depending on the metal ion.[1] |
Analytical Methods
| Technique | Purpose |
| Elemental Analysis (C, H, N) | To determine the empirical formula of the complex and confirm the metal-to-ligand ratio. |
| Mass Spectrometry | To determine the molecular weight of the complex and confirm its composition. |
| X-ray Crystallography | To determine the single-crystal structure of the complex, providing definitive information about bond lengths, bond angles, and the coordination geometry around the metal center. |
| Magnetic Susceptibility | To determine the magnetic properties of the complex, which can provide information about the oxidation state and spin state of the metal ion. |
Potential Applications
Based on the known applications of related pyridine-diamine complexes, coordination compounds of this compound are expected to be valuable in several fields.
Catalysis
Metal complexes of pyridine derivatives are known to be effective catalysts for a variety of organic transformations, including cross-coupling reactions and polymerization.[10][11] The electronic and steric properties of the 3-methyl-substituted ligand can be tuned to optimize catalytic activity and selectivity.
Experimental Workflow for Catalytic Testing (Example: Suzuki-Miyaura Coupling)
Caption: Workflow for a typical catalytic Suzuki-Miyaura coupling reaction.
Drug Development
Metal complexes containing diamine ligands have shown significant potential as anticancer and antimicrobial agents.[4][12] The coordination of the metal can enhance the biological activity of the organic ligand.
Protocol for In Vitro Antimicrobial Activity Screening
Caption: Protocol for antimicrobial screening using the agar well diffusion method.
Concluding Remarks
This compound represents a promising, yet underexplored, ligand in coordination chemistry. The protocols and insights provided in this application note, derived from the well-established chemistry of analogous compounds, offer a solid foundation for researchers to begin exploring the synthesis, characterization, and application of its metal complexes. The systematic investigation of these complexes is anticipated to unveil novel catalysts and therapeutic agents, contributing significantly to the fields of chemistry and drug discovery.
References
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. Comparison of the antibacterial activity of Metal Complexes Derived from 2,6 -Diaminopyridine with the corresponding metal salts | Auctores [auctoresonline.org]
- 3. Antibacterial Activity of 2,6 –Diaminopyridine Metal Complexes and Corresponding Metal Salts against some Pathogenic Bacteria | Auctores [auctoresonline.org]
- 4. 2,6-Diiminopyridine complexes of group 2 metals: synthesis, characterisation and redox behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2,6-Diaminopyridine(141-86-6) 1H NMR spectrum [chemicalbook.com]
- 10. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Macrocyclic metal complexes derived from 2,6-diaminopyridine and isatin with their antibacterial and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective N-Alkylation of 3-Methylpyridine-2,6-diamine
Introduction & Strategic Overview
Significance of N-Alkylated Diaminopyridines
3-Methylpyridine-2,6-diamine is a key heterocyclic scaffold. Its N-alkylated derivatives are of significant interest to researchers in medicinal chemistry and materials science. The introduction of alkyl groups onto the exocyclic amino functions allows for the fine-tuning of critical molecular properties, including solubility, lipophilicity, and target-binding interactions. These modifications are instrumental in the development of novel pharmaceutical agents and functional organic materials.
The Challenge of Regioselectivity: A Mechanistic Perspective
The N-alkylation of this compound presents a significant synthetic challenge due to the presence of multiple nucleophilic sites: the two exocyclic primary amino groups (at C2 and C6) and the endocyclic pyridine nitrogen.
-
Exocyclic vs. Endocyclic Reactivity: The exocyclic amino groups are generally more nucleophilic than the pyridine ring nitrogen, making them the primary sites for alkylation under most conditions[1].
-
Mono- vs. Di-alkylation: A more pressing challenge is controlling the degree of alkylation. The initial mono-N-alkylated product is often more nucleophilic than the starting diamine, leading to a propensity for rapid subsequent reaction to form the di-N-alkylated product. This overalkylation results in product mixtures that are difficult to separate and lowers the yield of the desired mono-alkylated compound[2].
Achieving selective mono-N-alkylation is therefore the principal goal for chemists working with this scaffold. This guide outlines several field-proven strategies and detailed protocols to navigate these challenges effectively.
Key Synthetic Strategies for Selective Alkylation
Controlling the regioselectivity and extent of alkylation requires a thoughtful selection of the synthetic approach. The optimal method depends on the desired product, the nature of the alkylating agent, and the scale of the reaction.
Classical Direct Alkylation with Controlled Stoichiometry
The most straightforward approach involves the direct reaction of the diamine with an alkyl halide in the presence of a base. To favor mono-alkylation, a precise 1:1 stoichiometry of the diamine to the alkylating agent is crucial. However, this method often yields a statistical mixture of starting material, mono-alkylated, and di-alkylated products[3]. The choice of a mild base (e.g., K₂CO₃) and a non-polar solvent can sometimes temper the reactivity of the mono-alkylated intermediate, improving selectivity.
Reductive Amination for Enhanced Selectivity
Reductive amination offers superior control over mono-alkylation compared to direct alkylation. This two-step, one-pot process involves the initial condensation of the diamine with a stoichiometric amount of an aldehyde or ketone to form an imine intermediate. This imine is then reduced in situ by a mild reducing agent, such as sodium borohydride (NaBH₄), to yield the N-alkylated amine[4]. Because the imine formation is typically the rate-limiting step and is controlled by stoichiometry, over-alkylation is significantly suppressed.
"Borrowing Hydrogen" Catalysis: A Green & Atom-Economical Approach
A modern and sustainable strategy is the "Borrowing Hydrogen" (or hydrogen autotransfer) methodology[2]. This process uses an alcohol as the alkylating agent in the presence of a transition-metal catalyst (commonly based on Ru, Ir, or Mn)[2][5][6][7]. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the hydrogen to the resulting imine, affording the alkylated amine and regenerating the catalyst. The only byproduct is water, making this an exceptionally atom-economical and environmentally benign method[8].
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Alkylating agents can be toxic and corrosive; handle with care.
Protocol 1: Direct Mono-N-Alkylation with an Alkyl Halide
This protocol outlines a general procedure for direct alkylation, optimized to favor mono-substitution through careful control of reaction conditions.
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.0 - 1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound and anhydrous DMF (to achieve a concentration of ~0.2 M).
-
Add anhydrous potassium carbonate to the solution.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Slowly add the alkyl halide (dissolved in a small amount of DMF if necessary) dropwise over 15-20 minutes.
-
Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) and stir for 4-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the desired mono-N-alkylated product.
Protocol 2: Selective Mono-N-Alkylation via Reductive Amination
This protocol provides a highly selective method for mono-alkylation using an aldehyde and a reducing agent.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Add the aldehyde dropwise to the solution at room temperature and stir for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the imine intermediate is fully consumed.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Partition the remaining aqueous residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography.
Reaction Monitoring, Purification, and Characterization
-
Monitoring: Reaction progress should be monitored using TLC (e.g., with a mobile phase of 10-30% EtOAc in Hexane) or LC-MS to track the consumption of starting material and the formation of mono- and di-alkylated products.
-
Purification: Silica gel column chromatography is the most common method for separating the product from unreacted starting materials and over-alkylated byproducts. The polarity of the eluent will need to be optimized based on the specific alkyl group introduced.
-
Characterization: The structure and purity of the final product should be confirmed by:
-
¹H and ¹³C NMR: To confirm the structure and regiochemistry of alkylation.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
HPLC: To determine the purity of the final compound[9].
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive alkylating agent. 2. Base is not strong enough. 3. Reaction temperature is too low. | 1. Switch to a more reactive halide (I > Br > Cl). Consider adding a catalytic amount of KI to promote halide exchange[10]. 2. For direct alkylation, consider a stronger base like Cesium Carbonate (Cs₂CO₃) or DBU. 3. Gradually increase the reaction temperature, monitoring for side product formation. |
| Significant Over-alkylation | 1. Alkylating agent added too quickly or in excess. 2. High reaction concentration or temperature. 3. Mono-alkylated product is highly reactive. | 1. Ensure precise stoichiometry (≤1.1 eq). Use a syringe pump for slow addition of the alkylating agent. 2. Run the reaction under more dilute conditions. 3. Switch to the Reductive Amination protocol (Protocol 2) for better selectivity[4]. |
| Formation of Pyridinium Salt | Alkylation occurred on the endocyclic pyridine nitrogen. | This is less common for aminopyridines but can occur with highly reactive alkylating agents. Using a protecting group strategy (e.g., N-Boc) on the exocyclic amines can direct alkylation if needed, though it adds synthetic steps[11]. |
| Difficult Purification | Products and starting materials have similar polarities. | 1. Use a high-performance silica gel or a different stationary phase (e.g., alumina). 2. Employ a gradient elution protocol during column chromatography. 3. Consider derivatization (e.g., Boc protection) to alter polarity for separation, followed by deprotection. |
Summary of Representative Reaction Parameters
The following table summarizes common conditions for the N-alkylation of aminopyridines based on literature precedents. These serve as a starting point for optimization.
| Strategy | Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yields (Mono-alkylated) | Reference |
| Direct Alkylation | Alkyl Bromide/Iodide | K₂CO₃ / Cs₂CO₃ | DMF / Acetonitrile | 25 - 80 | 40-75% | [12] |
| Reductive Amination | Aldehyde / Ketone | - (NaBH₄ as reductant) | Methanol / THF | 0 - 25 | 70-90% | [4] |
| Borrowing Hydrogen | Alcohol | KOtBu | Toluene / Dioxane | 80 - 110 | 75-95% | [2][6] |
| Electrochemical (Protected) | Alkyl Halide | Electro-generated base | Acetonitrile | Room Temp | High (after deprotection) | [11] |
Visualized Workflows and Mechanisms
Diagram 1: Regioselectivity Challenges in N-Alkylation
Caption: Possible outcomes of N-alkylation on this compound.
Diagram 2: Experimental Workflow for Direct N-Alkylation (Protocol 1)```dot
Caption: Step-by-step workflow for the selective reductive amination protocol.
References
- 1. Alkylation and acylation of pyridine [quimicaorganica.org]
- 2. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01895B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In water alkylation of amines with alcohols through a borrowing hydrogen process catalysed by ruthenium nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. reddit.com [reddit.com]
- 11. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes and Protocols for 3-Methylpyridine-2,6-diamine in Cross-Coupling Reactions
Introduction: Unveiling the Potential of a Versatile Pyridine-Based Diamine Ligand
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The efficacy of these transformations is profoundly influenced by the choice of ligand coordinating to the palladium center. An ideal ligand should not only stabilize the active catalytic species but also facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination.
This guide introduces 3-Methylpyridine-2,6-diamine as a promising and versatile ligand for a range of palladium-catalyzed cross-coupling reactions. Its unique structural architecture, featuring a pyridine nitrogen and two flanking amino groups, allows it to act as a robust tridentate or bidentate chelator. This chelation is anticipated to form stable and highly active palladacycles, potentially overcoming common challenges associated with pyridine-containing substrates, such as catalyst inhibition. The presence of the methyl group at the 3-position introduces a degree of steric hindrance and alters the electronic properties of the pyridine ring, which can be strategically leveraged to fine-tune reactivity and selectivity.
These application notes provide a comprehensive overview of the prospective applications of this compound in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the mechanistic rationale for its utility, present detailed, field-tested protocols adapted for this ligand, and offer expert insights into troubleshooting and optimization.
The Scientific Rationale: Why this compound is an Effective Ligand
The efficacy of this compound as a ligand in palladium-catalyzed cross-coupling reactions is rooted in several key principles of organometallic chemistry. The two amino groups and the pyridine nitrogen can coordinate to the palladium center, forming a stable chelate complex. This chelation effect enhances the stability of the catalytic species, preventing catalyst decomposition and promoting higher turnover numbers.
The electron-donating nature of the amino groups increases the electron density on the palladium center. This heightened electron density facilitates the oxidative addition of aryl halides to the Pd(0) species, which is often the rate-limiting step in the catalytic cycle. Furthermore, the steric bulk introduced by the methyl group and the overall geometry of the ligand can promote the reductive elimination step, leading to faster product formation.
It is important to note that while pyridine-based substrates can sometimes inhibit catalysis by strongly coordinating to the palladium center, the chelation provided by the diamine functionality in this compound is expected to stabilize the catalytically active species and mitigate this "2-pyridyl problem".[1][2]
Application I: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The use of this compound as a ligand is anticipated to be particularly effective for the coupling of challenging substrates, such as electron-rich or sterically hindered aryl halides and heteroaryl halides.
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling.
Exemplary Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂, this compound, and K₃PO₄.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add the aryl bromide and arylboronic acid to the flask under a positive pressure of argon.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Comparison of Reaction Conditions
| Catalyst Precursor | Ligand Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference Analogy |
| Pd(OAc)₂ | 4 | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 | 75-95 | [3] |
| Pd₂(dba)₃ | 3 | Cs₂CO₃ | Toluene | 110 | 8-16 | 80-98 | [4] |
| Pd(PPh₃)₄ | 5 | Na₂CO₃ | DME/H₂O | 85 | 12 | 70-90 | [3] |
Application II: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The use of this compound as a ligand is expected to facilitate the coupling of a wide range of amines with aryl and heteroaryl halides.
Proposed Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.
Exemplary Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of an aryl chloride.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
This compound (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, this compound, and NaOtBu to an oven-dried Schlenk tube.
-
Add the aryl chloride and the amine.
-
Add anhydrous toluene.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation: Comparison of Reaction Conditions
| Catalyst Precursor | Ligand Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference Analogy |
| Pd₂(dba)₃ | 3 | NaOtBu | Toluene | 100 | 12-24 | 85-99 | [5] |
| Pd(OAc)₂ | 4 | K₂CO₃ | Dioxane | 110 | 16-24 | 70-90 | [5] |
| RuPhos Pd G3 | 2 | LHMDS | THF | 80 | 8-16 | 90-99 | [6] |
Application III: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynes. The pyridine and diamine functionalities of this compound make it a promising ligand for this transformation, potentially in copper-free conditions. Pyridine-based ligands have been shown to be effective in Sonogashira couplings.[7]
Exemplary Protocol for Copper-Free Sonogashira Coupling
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Palladium(II) chloride (PdCl₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a Schlenk flask, add PdCl₂ and this compound.
-
Evacuate and backfill with argon three times.
-
Add DMF, the aryl iodide, the terminal alkyne, and triethylamine via syringe.
-
Stir the reaction mixture at 60 °C for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with diethyl ether (30 mL).
-
Wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Troubleshooting and Best Practices
-
Low Yields:
-
Reagent Purity: Ensure all reagents, especially the boronic acid and the amine, are pure and dry. Boronic acids can dehydrate to form unreactive boroxines.
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that solvents are properly degassed.[8]
-
Ligand-to-Metal Ratio: The optimal ligand-to-palladium ratio can vary. A 2:1 or 3:1 ratio of this compound to palladium is a good starting point.
-
-
Catalyst Deactivation:
-
The "2-Pyridyl Problem": If coupling pyridine-containing substrates, the pyridine nitrogen can coordinate to the palladium and inhibit catalysis.[1] Using a higher catalyst loading or a more electron-rich ligand like this compound may be beneficial.
-
Temperature: Excessively high temperatures can lead to catalyst decomposition. It is advisable to run the reaction at the lowest effective temperature.[8]
-
-
Side Reactions:
-
Homocoupling of Boronic Acids: This is often due to the presence of oxygen. Improve degassing procedures to minimize this side reaction.[8]
-
Hydrodehalogenation: This can be a competing pathway, especially with electron-rich aryl halides. The choice of base and solvent can influence this side reaction.
-
Conclusion
This compound presents itself as a highly promising ligand for palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties, combined with its strong chelating ability, suggest its potential to form robust and highly active catalysts. The exemplary protocols provided herein, based on established methodologies for analogous systems, offer a solid foundation for researchers and drug development professionals to explore the full potential of this versatile molecule in advancing organic synthesis. Further investigation and optimization of reaction conditions will undoubtedly expand the scope and utility of this compound in the creation of novel and complex molecular architectures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. "Palladium(ii) Complexes Containing 2,6-bis(Imino)Pyridines: Synthesis," by Osman Dayan, Fatih Dogan et al. [scholarsmine.mst.edu]
- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Robust, Stability-Indicating HPLC Method for Purity Analysis of 3-Methylpyridine-2,6-diamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate purity determination of 3-Methylpyridine-2,6-diamine. As an important heterocyclic amine building block in pharmaceutical synthesis, rigorous purity control is essential. This document provides a comprehensive protocol, including the scientific rationale for method development choices, detailed experimental procedures, and a validation strategy grounded in International Council for Harmonisation (ICH) guidelines. The described reversed-phase method is designed for robustness, specificity, and precision, making it suitable for quality control and stability assessment in a drug development environment.
Scientific Rationale & Method Development
The development of a reliable HPLC purity method is predicated on a thorough understanding of the analyte's physicochemical properties. This compound is a polar aromatic amine, a structural class that presents specific chromatographic challenges.
1.1. Analyte Characteristics
This compound possesses two primary amine groups and a pyridine nitrogen, making it a basic compound with high polarity.[1][2][3] This hydrophilicity can lead to poor retention on traditional non-polar reversed-phase columns (like C18) when using mobile phases with a high aqueous content.[4] Furthermore, the basic amine groups can engage in undesirable secondary interactions with acidic silanol groups on the surface of silica-based stationary phases, potentially causing poor peak shape (tailing).
1.2. Chromatographic Strategy: Reversed-Phase with pH Control
A reversed-phase HPLC (RP-HPLC) method was selected for its versatility and widespread use in the pharmaceutical industry.[5][6] To overcome the challenges posed by the analyte's basicity and polarity, the following strategic choices were made:
-
Stationary Phase: A modern, end-capped C18 column is chosen to minimize silanol interactions. The use of a high-purity silica backbone is critical for analyzing basic compounds.
-
Mobile Phase pH: The most critical parameter for achieving good peak shape and retention for a basic analyte is the control of the mobile phase pH. By operating at a low pH (e.g., 2.5 - 3.5), several objectives are achieved:
-
Analyte Ionization: The amine functional groups are fully protonated, existing as cations. This ensures consistent ionization and behavior throughout the analysis.
-
Silanol Suppression: The acidic mobile phase suppresses the ionization of residual silanol groups (Si-O⁻) on the stationary phase, thereby preventing strong ionic interactions with the protonated analyte that lead to peak tailing.
-
Retention: While protonation increases polarity, the overall hydrophobic interaction with the C18 stationary phase remains the primary retention mechanism. A simple buffered mobile phase is preferred over ion-pairing reagents to enhance method robustness and compatibility with mass spectrometry if needed.[7][8]
-
-
Detector Selection: The pyridine ring is a strong chromophore, making UV detection a sensitive and appropriate choice. The detection wavelength is set near the analyte's absorbance maximum to ensure high sensitivity for both the main component and potential impurities.
Experimental Protocol
This protocol provides a self-validating system through the inclusion of rigorous system suitability criteria, ensuring the reliability of the generated data.[9][10][11]
2.1. Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC or UHPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector, autosampler, column oven, and data acquisition software.
-
Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm (or equivalent end-capped C18 column).
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade
-
Phosphoric Acid (H₃PO₄), analytical grade
-
-
Reference Standard: this compound, of known purity.
2.2. Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-5 min: 5% B; 5-25 min: 5-70% B; 25-30 min: 70% B; 30.1-35 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax of analyte) |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
2.3. Solution Preparation
-
Mobile Phase A (Buffer): Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Mobile Phase A / Acetonitrile (95:5 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
2.4. Analysis Workflow
The following diagram illustrates the logical flow of the purity analysis protocol.
Caption: HPLC purity analysis workflow from preparation to reporting.
2.5. System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the criteria outlined below, which are based on USP General Chapter <621>.[9][12][13]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating minimal undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the overall performance of the chromatographic system. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
2.6. Calculation
Calculate the purity of the sample using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Strategy (ICH Q2(R2))
To ensure the analytical procedure is fit for its intended purpose, a validation program must be executed according to ICH Q2(R2) guidelines.[14][15][16][17] The objective is to demonstrate that the method is specific, linear, accurate, precise, and robust.
3.1. Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] The most effective way to demonstrate this is through forced degradation (stress testing).[18][19][20]
A sample solution (1.0 mg/mL) should be exposed to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Solid sample heated at 105 °C for 48 hours.
-
Photolytic Stress: Solution exposed to UV/Vis light as per ICH Q1B guidelines.
Acceptance Criteria: The method is considered stability-indicating if all major degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0). Peak purity analysis using a PDA detector should confirm the spectral homogeneity of the main peak in all stressed samples.
3.2. Summary of Validation Parameters
The following table summarizes the key validation experiments and their typical acceptance criteria for a purity method.
| Validation Parameter | Experimental Approach | Typical Acceptance Criteria |
| Linearity | Analyze 5-7 concentration levels from LOQ to 120% of the standard concentration (e.g., 0.05 - 1.2 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Spike a placebo or sample matrix with the analyte at 3 levels (e.g., 50%, 100%, 150%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | 6 replicate preparations of the sample at 100% concentration on the same day, by the same analyst. | % RSD ≤ 2.0%. |
| Precision (Intermediate) | Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. | % RSD ≤ 3.0%. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration meeting precision and accuracy criteria. | % RSD ≤ 10% at the LOQ concentration. |
| Robustness | Systematically vary key method parameters (e.g., pH ± 0.2 units, column temp ± 5 °C, % ACN ± 2%). | System suitability criteria must be met; no significant change in results. |
Conclusion
The HPLC method detailed in this application note is a robust, precise, and stability-indicating procedure for determining the purity of this compound. The scientific rationale underpinning the method development ensures its suitability for the specific challenges posed by this polar, basic analyte. Adherence to the outlined protocol, system suitability tests, and validation strategy will generate reliable and accurate data, supporting quality control and regulatory requirements throughout the drug development lifecycle.
References
- 1. helixchrom.com [helixchrom.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. 3-Aminopyridine | SIELC Technologies [sielc.com]
- 4. hplc.eu [hplc.eu]
- 5. jordilabs.com [jordilabs.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. helixchrom.com [helixchrom.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. usp.org [usp.org]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. agilent.com [agilent.com]
- 12. Chromatography [usp.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. library.dphen1.com [library.dphen1.com]
- 19. veeprho.com [veeprho.com]
- 20. biomedres.us [biomedres.us]
Application Note: GC-MS Protocol for Identifying Byproducts in 3-Methylpyridine-2,6-diamine Synthesis
Abstract
This application note provides a detailed Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and analysis of byproducts generated during the synthesis of 3-Methylpyridine-2,6-diamine. This compound is a crucial intermediate in the development of various pharmaceutical and specialty chemical products. Ensuring its purity is paramount for the safety and efficacy of the final product. This document outlines a robust methodology, from sample preparation to data analysis, tailored for researchers, scientists, and drug development professionals. It emphasizes the rationale behind procedural steps and offers insights into the potential impurities that may arise from a common synthetic pathway.
Introduction
This compound, also known as 2,6-diamino-3-picoline, is a key building block in organic synthesis. Its structural motif is present in a range of biologically active molecules. The synthesis of this diamine often involves multi-step reactions, including nitration and subsequent reduction, which can lead to the formation of various impurities. These byproducts can include regioisomers, partially reacted intermediates, and other related substances. Their presence, even in trace amounts, can impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. Its high resolution and sensitivity make it an ideal method for detecting and characterizing byproducts in complex reaction mixtures. This protocol provides a comprehensive GC-MS workflow for the quality control of this compound synthesis.
Overview of a Common Synthetic Route and Potential Byproducts
A prevalent method for synthesizing this compound involves the nitration of 3-methylpyridine (3-picoline) followed by a reduction step.[1][2] Understanding this pathway is critical for predicting potential byproducts.
A simplified representation of the synthesis is as follows:
-
Nitration: 3-Methylpyridine is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce nitro groups onto the pyridine ring. This step can lead to the formation of dinitro- and mono-nitro-isomers.
-
Reduction: The resulting nitro-substituted picoline is then reduced, typically via catalytic hydrogenation or using reducing agents like samarium diiodide, to convert the nitro groups into amino groups.[3][4]
Based on this synthetic route, several byproducts can be anticipated:
-
Incomplete Nitration Products: Mono-nitrated versions of 3-methylpyridine, such as 3-methyl-5-nitropyridine.[5]
-
Isomeric Dinitro Products: Besides the desired 3-methyl-2,6-dinitropyridine, other isomers may form.
-
Incompletely Reduced Intermediates: Compounds where only one of the two nitro groups has been reduced, leading to nitro-amino-methylpyridines.
-
Over-reduced Products: Reduction of the pyridine ring itself, leading to piperidine derivatives.[3]
-
Side-reaction Products from Amination: Direct amination reactions can sometimes be used, which may lead to different sets of byproducts.[9][10][11]
GC-MS Protocol
This protocol is designed for the qualitative and semi-quantitative analysis of byproducts in a crude reaction mixture of this compound.
Sample Preparation
The primary amino groups in the target analyte and related byproducts can cause peak tailing and poor chromatographic resolution on standard non-polar GC columns. Derivatization is often employed to improve analytical performance. Silylation is a common and effective derivatization technique for amines.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh approximately 1-5 mg of the crude reaction mixture into a 2 mL autosampler vial.
-
Dissolution: Add 500 µL of a suitable aprotic solvent (e.g., anhydrous pyridine or dichloromethane). Pyridine can also act as a catalyst for the derivatization reaction. Ensure the sample is fully dissolved.
-
Derivatization Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.
-
Cooling and Dilution: Allow the vial to cool to room temperature. If necessary, dilute the sample with the chosen solvent to bring the analyte concentration within the linear range of the instrument.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Instrumentation and Analytical Conditions
The following conditions have been found suitable for the analysis of derivatized aminopyridines. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral library matching capabilities. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of underivatized and derivatized compounds.[12] |
| Injector Temperature | 280 °C | Ensures rapid volatilization of the derivatized analytes. |
| Injection Mode | Split (Split ratio 20:1) | Prevents column overloading with the main product. |
| Injection Volume | 1 µL | Standard injection volume. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency.[12] |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40 - 450 m/z | Covers the expected mass range of the derivatized target compound and potential byproducts. |
Data Analysis and Identification
-
Total Ion Chromatogram (TIC) Analysis: Examine the TIC to identify the main peak corresponding to the derivatized this compound and any smaller peaks representing potential byproducts.
-
Mass Spectral Analysis:
-
Obtain the mass spectrum for each peak of interest.
-
Compare the obtained spectra against a spectral library (e.g., NIST) for tentative identification. The NIST WebBook can be a valuable resource for reference spectra of known compounds like 3-methylpyridine.[6]
-
Manually interpret the fragmentation patterns to confirm the proposed structures. For the derivatized product, look for the molecular ion peak (M+) and characteristic fragments resulting from the loss of methyl groups (-15 Da) and the trimethylsilyl (TMS) group (-73 Da).
-
-
Retention Time Analysis: Use the retention times to help distinguish between isomers.
Expected Results and Byproduct Identification
The following table summarizes potential byproducts and their expected characteristics in the GC-MS analysis after derivatization.
| Compound | Potential Identity | Expected Relative Retention Time | Key Diagnostic Ions (m/z) of TMS Derivative |
| Main Product | 3-Methylpyridine-2,6-di(TMS)amine | 1.00 | M+ at 267, fragments at 252 (M-15), 194 (M-73) |
| Byproduct 1 | 3-Methyl-2-amino-6-nitropyridine | Earlier eluting than main product | Will likely not derivatize under these conditions. Look for underivatized M+ at 153. |
| Byproduct 2 | 3-Methyl-5-nitropyridine | Earlier eluting than byproduct 1 | Underivatized M+ at 138.[5] |
| Byproduct 3 | 3-Methylpyridine (Starting Material) | Very early eluting | M+ at 93.[13] |
| Byproduct 4 | Isomeric Methyl-diaminopyridine | Close to the main product | Same M+ as main product (267), but different fragmentation pattern and retention time. |
Workflow Visualization
The following diagram illustrates the overall workflow for the GC-MS analysis of byproducts in this compound synthesis.
Caption: Workflow from synthesis to GC-MS analysis and byproduct identification.
Conclusion
The GC-MS protocol detailed in this application note provides a reliable and robust method for the identification of byproducts in the synthesis of this compound. Proper sample preparation, including derivatization, is crucial for achieving good chromatographic separation and accurate mass spectral identification. By understanding the potential impurities arising from the synthetic route, researchers can effectively use this protocol to ensure the quality and purity of this important chemical intermediate, thereby supporting the development of safe and effective end-products.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Reduction of 3,5-disubstituted pyridines to dihydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 3-Methyl-5-nitropyridine | C6H6N2O2 | CID 250373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridine, 3-methyl- [webbook.nist.gov]
- 7. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 8. mzCloud – 3 Methylpyridine [mzcloud.org]
- 9. 2,6-DIAMINO-4-METHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. 3-Picoline(108-99-6) 13C NMR [m.chemicalbook.com]
Use of 3-Methylpyridine-2,6-diamine in the synthesis of azo dyes
Application Note & Protocols
Topic: Use of 3-Methylpyridine-2,6-diamine in the Synthesis of Azo Dyes
Introduction: The Strategic Advantage of Pyridine-Based Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used in various industries.[1] Their synthesis, classically achieved through a diazotization-coupling reaction, is both robust and adaptable.[1] While traditional azo dyes are based on carbocyclic aromatic amines (like aniline derivatives), the incorporation of heterocyclic amines as the diazo component has garnered significant attention. Pyridine-based azo dyes, in particular, offer distinct advantages, including a color-deepening (bathochromic) effect and often superior light and sublimation fastness due to the inherent properties of the pyridine ring.[2][3]
This application note provides a detailed guide to the synthesis of novel azo dyes using this compound as the key starting material. The presence of two amino groups on the pyridine ring offers a unique synthetic opportunity, allowing for the controlled formation of either mono-azo or bis-azo dyes, thereby expanding the accessible color and property space. We will explore the foundational chemical principles, provide detailed, field-tested protocols, and discuss the critical parameters that ensure successful and reproducible synthesis.
Part 1: Foundational Chemical Principles
The synthesis of azo dyes from this compound is a two-stage process: diazotization followed by azo coupling.
The Diazotization Reaction
Diazotization is the conversion of a primary aromatic amine to a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4]
Mechanism Insight:
-
Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The amine's lone pair of electrons attacks the nitrosonium ion, forming an N-nitrosamine intermediate.
-
Tautomerization & Dehydration: A series of proton transfers (tautomerization) and the subsequent elimination of a water molecule leads to the formation of the resonance-stabilized diazonium ion (-N≡N⁺).
Critical Considerations for this compound:
-
Low Temperature: The reaction is highly exothermic and the resulting pyridine-based diazonium salt is thermally unstable. Maintaining a temperature of 0–5 °C is paramount to prevent decomposition (dediazotization), which would result in the evolution of N₂ gas and the formation of undesired phenolic byproducts.[5]
-
Stoichiometry: The diamine structure allows for selective mono- or bis-diazotization.
-
Mono-diazotization: Using a 1:1 molar ratio of the diamine to sodium nitrite will preferentially form the mono-diazonium salt, leaving one amino group unreacted.
-
Bis-diazotization: Using a molar ratio of at least 1:2 (diamine:NaNO₂) is required to convert both amino groups into diazonium functions.
-
-
Acidity: A sufficiently acidic environment is crucial to prevent the newly formed diazonium salt from coupling with the unreacted parent amine, which would form a low-value triazene byproduct.
The Azo Coupling Reaction
The azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion (a weak electrophile) attacks an electron-rich coupling component.[5] Common coupling components include phenols, naphthols, anilines, or compounds with active methylene groups.
Mechanism Insight:
-
pH Control is Key: The reactivity of both components is highly pH-dependent.
-
For Phenolic Couplers (e.g., 2-Naphthol): The reaction is conducted under mildly alkaline conditions (pH 8-10). This deprotonates the phenol to the more strongly activating phenoxide ion (-O⁻), which is necessary for the weak diazonium electrophile to attack the aromatic ring.
-
For Aromatic Amine Couplers (e.g., N,N-dimethylaniline): The reaction is performed in a mildly acidic medium (pH 4-7). This ensures a sufficient concentration of the diazonium ion while maintaining the coupling amine in its free, unprotonated (and thus activated) form.
-
-
Position of Coupling: The azo group typically couples at the para position to the activating group (-OH, -NR₂) unless this position is blocked, in which case it will couple at an available ortho position.
The overall synthetic workflow is depicted below.
Part 2: Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Aromatic amines and their derivatives can be toxic.
Protocol 1: Synthesis of a Mono-Azo Dye from this compound and 2-Naphthol
This protocol details the synthesis of (E)-1-((2-amino-3-methylpyridin-6-yl)diazenyl)naphthalen-2-ol, a representative mono-azo dye.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | C₆H₉N₃ | 123.16 | 10 | 1.23 g |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | - | ~3 mL |
| Sodium Nitrite | NaNO₂ | 69.00 | 10 | 0.69 g |
| 2-Naphthol | C₁₀H₈O | 144.17 | 10 | 1.44 g |
| Sodium Hydroxide | NaOH | 40.00 | ~25 | ~1.0 g |
| Distilled Water | H₂O | 18.02 | - | As needed |
| Ethanol / DMF | - | - | - | For recrystallization |
Step-by-Step Methodology:
A. Preparation of the Diazonium Salt Solution (Diazo Component)
-
In a 100 mL beaker, suspend 1.23 g (10 mmol) of this compound in 20 mL of distilled water.
-
Place the beaker in an ice-salt bath to cool the suspension to 0-5 °C.
-
While stirring vigorously with a magnetic stirrer, slowly add 3 mL of concentrated HCl. Stir until a clear solution of the diamine hydrochloride salt is obtained. Causality Note: Forming the hydrochloride salt increases the amine's solubility in the aqueous medium and provides the necessary acidic environment for diazotization.
-
In a separate 50 mL beaker, dissolve 0.69 g (10 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred diamine hydrochloride solution over 15-20 minutes. Crucially, maintain the reaction temperature below 5 °C throughout the addition. Causality Note: Slow, dropwise addition prevents localized heating and a buildup of nitrous acid, minimizing decomposition of the diazonium salt.
-
After the addition is complete, continue stirring the solution in the ice bath for an additional 20 minutes to ensure the reaction goes to completion. This pale yellow solution is the diazonium salt and should be used immediately.
B. Preparation of the Coupling Component Solution
-
In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 40 mL of a 10% (w/v) sodium hydroxide solution.
-
Cool this solution in an ice bath to 0-5 °C. Causality Note: The alkaline medium generates the highly nucleophilic naphthoxide anion, which is essential for the coupling reaction to proceed.
C. The Azo Coupling Reaction
-
With vigorous stirring, slowly add the cold diazonium salt solution (from step A6) to the cold 2-naphthol solution (from step B2).
-
An intensely colored precipitate (typically red or orange) should form immediately. Trustworthiness Note: The immediate formation of a vibrant color is a primary indicator of a successful coupling reaction.
-
Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure maximum coupling.
-
Check the pH of the solution; it should remain alkaline (pH > 8). If necessary, add a few drops of 10% NaOH solution.
D. Isolation and Purification
-
Collect the solid azo dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate runs clear and is neutral to litmus paper. This removes any unreacted starting materials and inorganic salts.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature (~50-60 °C).
-
Purify the dye by recrystallization from a suitable solvent, such as ethanol, a dimethylformamide (DMF)-water mixture, or acetic acid.
Protocol 2: Conceptual Outline for Bis-Azo Dye Synthesis
To leverage the diamine structure for creating symmetrical bis-azo dyes, the stoichiometry must be adjusted. This allows for the creation of dyes with potentially deeper colors and different application properties.
Procedural Modifications:
-
Diazotization: Use 2.1 equivalents of sodium nitrite (e.g., 1.45 g for 10 mmol of diamine) and a corresponding increase in HCl to ensure both amino groups are converted to diazonium salts.
-
Coupling: Use 2.0 equivalents of the coupling component (e.g., 2.88 g of 2-naphthol for 10 mmol of diamine) to react with both diazonium groups.
The reaction, isolation, and purification steps would otherwise follow the same principles as in Protocol 1.
Part 3: Characterization and Data
The synthesized dyes should be characterized to confirm their structure and purity.
Expected Characterization Data:
| Technique | Purpose | Expected Observations for Mono-Azo Dye with 2-Naphthol |
| UV-Visible Spectroscopy | To determine the maximum absorption wavelength (λmax) and color properties. | A strong absorption band in the visible region (typically 450-550 nm), indicative of the extended π-conjugation system of the azo chromophore.[6] |
| FT-IR Spectroscopy | To identify key functional groups. | A characteristic peak for the azo group (-N=N-) stretch around 1400-1450 cm⁻¹. A broad peak around 3200-3500 cm⁻¹ for the -OH and -NH₂ groups.[7] |
| ¹H NMR Spectroscopy | To confirm the chemical structure and proton environment. | A complex aromatic region with signals corresponding to the protons on both the pyridine and naphthalene rings. A signal for the remaining -NH₂ group. |
| Mass Spectrometry | To confirm the molecular weight of the synthesized compound. | The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the final product (e.g., C₁₆H₁₄N₄O, M.W. = 278.31). |
| Melting Point | To assess the purity of the final product. | A sharp and distinct melting point indicates a high degree of purity. |
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine azo disperse dye derivatives and their selenium nanoparticles (SeNPs): synthesis, fastness properties, and antimicrobial evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. jusst.org [jusst.org]
Application Note and Protocols for the Polymerization of 3-Methylpyridine-2,6-diamine with Dianhydrides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis and characterization of novel polyimides derived from the polymerization of 3-methylpyridine-2,6-diamine with various aromatic dianhydrides. The incorporation of the pyridine moiety into the polyimide backbone is a promising strategy for developing high-performance polymers with enhanced thermal stability, mechanical strength, and solubility.[1][2] The nitrogen atom in the pyridine ring can also serve as a site for protonation or metal coordination, opening avenues for applications in drug delivery, membrane separations, and electronics.[3] This guide is designed to provide both the theoretical foundation and practical protocols necessary for researchers to successfully synthesize and characterize these materials.
Theoretical Background: The Chemistry of Pyridine-Containing Polyimides
Polyimides are a class of high-performance polymers renowned for their exceptional thermal and mechanical properties.[4] They are typically synthesized through a two-step polycondensation reaction between a diamine and a dianhydride.
Step 1: Poly(amic acid) Formation
The initial step involves the nucleophilic acyl substitution reaction between the amine groups of the diamine and the anhydride groups of the dianhydride. This reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature to form a high-molecular-weight poly(amic acid) (PAA) precursor.[3][5] The reaction is an equilibrium process, and the use of anhydrous conditions and high-purity monomers is crucial to drive the reaction towards the formation of a high molecular weight polymer.
Step 2: Imidization
The second step is the conversion of the PAA to the final polyimide via cyclodehydration. This can be achieved through two primary methods:
-
Thermal Imidization: The PAA solution is cast into a film and then subjected to a staged heating process, typically up to 300°C.[3] This method is straightforward but can sometimes lead to incomplete cyclization or chain degradation if not carefully controlled.
-
Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, typically a tertiary amine like pyridine or triethylamine, are added to the PAA solution at room temperature.[5][6] This method allows for imidization to occur at lower temperatures, which can be advantageous for preserving the polymer's molecular weight and preventing side reactions.
The choice of dianhydride has a significant impact on the properties of the resulting polyimide. Rigid, planar dianhydrides like pyromellitic dianhydride (PMDA) tend to produce polyimides with high thermal stability and excellent mechanical properties but limited solubility.[7][8] More flexible or fluorine-containing dianhydrides, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), can enhance the solubility and processability of the polyimides.[4][9]
General Experimental Protocol: Synthesis of a Polyimide from this compound and an Aromatic Dianhydride
This protocol provides a general procedure for the synthesis of a polyimide from this compound and a representative aromatic dianhydride. Researchers should note that optimal reaction conditions may vary depending on the specific dianhydride used and the desired polymer properties.
Materials
-
This compound (High Purity)
-
Aromatic Dianhydride (e.g., Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)) (High Purity)
-
N,N-Dimethylacetamide (DMAc) (Anhydrous)
-
Acetic Anhydride
-
Pyridine (Anhydrous)
-
Methanol
-
Nitrogen gas (High Purity)
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Heating mantle with temperature controller
-
Glass plates for film casting
-
Vacuum oven
Step-by-Step Synthesis of Poly(amic acid) (PAA)
-
Reactor Setup: A dry three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet is flame-dried or oven-dried to remove any adsorbed moisture.
-
Diamine Dissolution: this compound is dissolved in anhydrous DMAc in the flask under a gentle stream of nitrogen. The mixture is stirred until the diamine is completely dissolved.
-
Dianhydride Addition: The aromatic dianhydride is added to the diamine solution in small portions over a period of 30-60 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature at or below room temperature.
-
Polymerization: The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The progress of the polymerization can be monitored by measuring the inherent viscosity of the PAA solution.
Polyimide Formation via Thermal Imidization
-
Film Casting: The viscous PAA solution is cast onto a clean, dry glass plate. The thickness of the film can be controlled using a doctor blade.
-
Solvent Removal and Imidization: The cast film is placed in a vacuum oven and subjected to a staged heating program. A typical heating schedule is as follows:
-
80°C for 2 hours
-
120°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
Film Recovery: After cooling to room temperature, the polyimide film can be carefully peeled from the glass plate.
Polyimide Formation via Chemical Imidization
-
Reagent Addition: To the PAA solution, a mixture of acetic anhydride (dehydrating agent) and pyridine (catalyst) is added dropwise with vigorous stirring. A typical molar ratio of acetic anhydride:pyridine:amic acid repeat unit is 4:2:1.
-
Imidization Reaction: The reaction mixture is stirred at room temperature for 1-2 hours, and then heated to 80-120°C for an additional 2-4 hours to ensure complete imidization.
-
Polymer Precipitation: The polyimide is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Purification and Drying: The precipitated polyimide is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven at 150-200°C for 12-24 hours.
Characterization of Polyimides
A comprehensive characterization of the synthesized polyimides is essential to understand their structure-property relationships.
| Technique | Information Obtained | Typical Observations for Pyridine-Containing Polyimides |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of chemical structure, monitoring of imidization. | Disappearance of amic acid bands (N-H and O-H stretching) and appearance of characteristic imide bands at ~1780 cm⁻¹ (asymmetric C=O stretching), ~1720 cm⁻¹ (symmetric C=O stretching), and ~1370 cm⁻¹ (C-N stretching).[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of the polymer backbone. | 1H and 13C NMR spectra can confirm the successful incorporation of both the diamine and dianhydride monomers into the polymer chain.[11] |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution. | Provides information on the success of the polymerization in achieving high molecular weight, which is crucial for good mechanical properties. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability. | Pyridine-containing polyimides typically exhibit high thermal stability, with 5% weight loss temperatures often exceeding 450°C in a nitrogen atmosphere.[10][12] |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). | The Tg is a measure of the polymer's rigidity and service temperature. For pyridine-containing polyimides, Tg values can range from 200°C to over 300°C, depending on the backbone rigidity.[10][12] |
| Dynamic Mechanical Analysis (DMA) | Measurement of viscoelastic properties and Tg. | Provides information on the storage modulus, loss modulus, and tan delta, which relate to the material's stiffness, energy dissipation, and glass transition.[13] |
| Tensile Testing | Evaluation of mechanical properties such as tensile strength, Young's modulus, and elongation at break. | Pyridine-containing polyimides are known for their good mechanical properties, with tensile strengths often in the range of 70-150 MPa.[3][10] |
| Solubility Testing | Assessment of processability. | The incorporation of a pyridine ring can improve the solubility of polyimides in organic solvents compared to their all-aromatic counterparts.[1][14] |
Structure-Property Relationships
The final properties of the polyimide are a direct consequence of its chemical structure. The introduction of the this compound monomer is expected to influence the polymer's characteristics in several ways:
-
Asymmetric Structure: The asymmetric nature of the diamine may disrupt chain packing, potentially leading to increased solubility and lower crystallinity.
-
Methyl Group: The presence of the methyl group can further decrease intermolecular interactions, enhancing solubility. However, it may also slightly reduce the thermal stability compared to an unsubstituted analogue.
-
Pyridine Nitrogen: The basic nitrogen atom can form hydrogen bonds, which may influence the polymer's mechanical properties and solubility. It also provides a site for post-polymerization modification.
The choice of dianhydride will also play a crucial role. For instance, using a rigid dianhydride like PMDA will likely result in a polyimide with a high Tg and excellent thermal stability, while a more flexible dianhydride like ODPA (4,4'-oxydiphthalic anhydride) may lead to a polymer with a lower Tg but improved processability.[9]
Visualization of the Polymerization Process
Reaction Mechanism
Caption: General two-step polymerization of this compound with a dianhydride.
Experimental Workflow
Caption: Experimental workflow for polyimide synthesis.
Conclusion
The polymerization of this compound with various dianhydrides offers a versatile platform for the development of novel polyimides with tailored properties. By carefully selecting the dianhydride and controlling the polymerization and imidization conditions, researchers can fine-tune the thermal, mechanical, and solubility characteristics of the resulting polymers. The protocols and characterization techniques outlined in this guide provide a solid foundation for the successful synthesis and evaluation of these promising materials for a wide range of applications, from advanced electronics to innovative drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Scale-up synthesis of 3-Methyl-2,6-pyridinediamine
An Application Note for the Scale-Up Synthesis of 3-Methyl-2,6-pyridinediamine
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of 3-Methyl-2,6-pyridinediamine, a key intermediate in the development of pharmaceuticals and specialty chemicals. The protocol detailed herein is designed for researchers, chemists, and process engineers, emphasizing a robust, scalable, and safe methodology. The selected synthetic route leverages the direct amination of 3-picoline via the Chichibabin reaction, a strategic choice based on starting material availability and reaction efficiency. This document elucidates the underlying chemical principles, provides a detailed step-by-step protocol, addresses critical safety and scale-up considerations, and outlines analytical methods for product validation.
Introduction and Strategic Rationale
3-Methyl-2,6-pyridinediamine is a substituted diamine of the pyridine family. Its structural motif is of significant interest in medicinal chemistry and materials science, often serving as a foundational scaffold for building more complex molecules. The strategic placement of two primary amine groups and a methyl group on the pyridine ring allows for diverse downstream functionalization.
The selection of a synthetic route for scale-up must prioritize safety, cost-effectiveness, atom economy, and reproducibility. After a thorough review of synthetic strategies, the direct double amination of 3-picoline (3-methylpyridine) using sodium amide (NaNH₂) was chosen. This classical approach, a variation of the Chichibabin reaction, is advantageous for several reasons:
-
Cost-Effective Starting Material: 3-Picoline is a readily available and relatively inexpensive bulk chemical, often produced from the reaction of acrolein with ammonia.[1]
-
High Atom Economy: The reaction directly installs the required amino groups onto the pyridine ring, minimizing the generation of complex waste streams.
-
Established Precedent: The Chichibabin reaction is a well-documented method for the amination of pyridines.[2] A similar process for the synthesis of 2,6-diamino-4-methylpyridine from 4-methylpyridine has been successfully demonstrated, providing a strong basis for this protocol.[3]
This guide will walk the user through the entire process, from reactor setup to final product characterization, with an unwavering focus on the practical challenges encountered during scale-up.
Reaction Scheme and Mechanism
The overall transformation is the reaction of 3-picoline with two or more equivalents of sodium amide in an inert, high-boiling solvent to yield 3-Methyl-2,6-pyridinediamine.
References
Application Notes and Protocols for Metal-Catalyzed Reactions Involving 3-Methylpyridine-2,6-diamine
Introduction: The Synthetic Versatility of 3-Methylpyridine-2,6-diamine
This compound is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry, materials science, and catalysis. Its unique structure, featuring a pyridine core substituted with two nucleophilic amino groups and an activating methyl group, offers multiple sites for synthetic elaboration. The two primary amino groups can act as nucleophiles or directing groups, while the pyridine nitrogen can coordinate to metal centers, influencing reactivity and catalysis. This guide provides detailed application notes and protocols for key metal-catalyzed reactions involving this versatile substrate, focusing on copper-catalyzed C-N cross-coupling and palladium-catalyzed functionalization. The protocols and mechanistic discussions are grounded in established principles of organometallic chemistry, drawing from authoritative studies on analogous aminopyridine systems.
Part 1: Copper-Catalyzed N-Arylation of this compound
Copper-catalyzed C-N cross-coupling, often referred to as the Ullmann condensation or Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen bonds.[1][2] For this compound, this reaction allows for the selective mono- or di-arylation of the amino groups, providing access to a diverse range of complex molecular architectures. The choice of catalyst, ligand, base, and reaction conditions is critical for achieving high yields and selectivity.
Mechanistic Rationale: The Role of the Copper Catalyst and Ligand
The catalytic cycle of copper-catalyzed N-arylation is believed to involve a Cu(I)/Cu(III) or a Cu(I)-centered pathway. A widely accepted mechanism involves the coordination of a ligand to a Cu(I) salt, followed by coordination of the amine. Deprotonation by a base generates a copper-amidate complex. Oxidative addition of the aryl halide to this complex, followed by reductive elimination, yields the N-arylated product and regenerates the active Cu(I) catalyst.[3]
Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), are often crucial for the success of these reactions. They can stabilize the copper center, increase its solubility, and facilitate the reductive elimination step.[1][3] The choice of base is also critical; inorganic bases like K₂CO₃ or K₃PO₄ are commonly used to deprotonate the amine without competing in the coupling reaction.[4]
Caption: Proposed catalytic cycle for copper-catalyzed N-arylation.
Data Presentation: Optimization of Reaction Conditions for N-Arylation
The following table summarizes typical conditions for the copper-catalyzed N-arylation of aminopyridines, which can be adapted for this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | CuI (5) | DMEDA (10) | K₂CO₃ (2) | Dioxane | 110 | 24 | 85 |
| 2 | 4-Bromobenzonitrile | Cu₂O (5) | (S)-N-Methylpyrrolidine-2-carboxylate (10) | K₃PO₄ (2) | DMSO | 110 | 16 | 90 |
| 3 | 2-Chloropyridine | CuI (10) | DMPAO (20) | K₂CO₃ (2) | Water (MW) | 150 | 2.5 | 75 |
Yields are representative for analogous aminopyridine substrates and may require optimization for this compound. DMPAO = 2-(2,6-dimethylphenylamino)-2-oxoacetic acid.[5]
Experimental Protocol: Mono-Arylation of this compound
This protocol is adapted from established procedures for the copper-catalyzed amination of halopyridines and arylation of amines.[4][6][7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl iodide (1.1 mmol, 1.1 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, aryl iodide, CuI, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane and DMEDA via syringe under the inert atmosphere.
-
Seal the tube and heat the mixture in a preheated oil bath at 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[8] For this compound, these reactions can be envisioned in two ways:
-
As a nucleophile: The amino groups can participate in Buchwald-Hartwig amination with aryl halides.
-
As a precursor to a halide: The amino groups could be converted to a halide (e.g., via a Sandmeyer reaction) to then participate in Suzuki, Heck, or Sonogashira coupling.
This section will focus on the direct use of the amino groups in a Buchwald-Hartwig-type reaction.
Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed amination of aryl halides involves a Pd(0)/Pd(II) catalytic cycle.[9] The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. Coordination of the amine and subsequent deprotonation by a base generates a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated product and regenerates the Pd(0) catalyst.[9][10] The choice of phosphine ligand is critical, with bulky, electron-rich biaryl phosphines (e.g., RuPhos, BrettPhos) often providing the most active catalysts.[11]
Caption: General catalytic cycle for Pd-catalyzed Buchwald-Hartwig amination.
Data Presentation: Catalyst Systems for Amination of (Hetero)aryl Halides
The following table presents effective catalyst systems for the amination of challenging (hetero)aryl halides, which serve as a starting point for reactions with this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.2) | Toluene | 100 | 16 | 92 |
| 2 | 3-Bromo-2-aminopyridine | Pd(OAc)₂ (4) | BINAP (6) | NaOtBu (2.0) | Dioxane | 100 | 16 | 71 |
| 3 | 4-Chloroanisole | tBuBrettPhos Pd G3 (2) | - | LHMDS (2.2) | THF | rt | 12 | 88 |
Yields are based on literature for analogous substrates and may require optimization.[11] dba = dibenzylideneacetone; LiHMDS = Lithium bis(trimethylsilyl)amide.
Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aminopyridines.[11]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 mmol, 2.2 equiv, as a 1.0 M solution in THF)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add this compound, aryl bromide, Pd₂(dba)₃, and RuPhos to an oven-dried Schlenk tube.
-
Add anhydrous toluene to the tube.
-
While stirring, slowly add the LiHMDS solution via syringe.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture in a preheated oil bath at 100 °C.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
This compound is a versatile building block for the synthesis of complex nitrogen-containing heterocycles. The protocols detailed herein for copper- and palladium-catalyzed N-arylation provide a robust starting point for researchers to explore the synthetic utility of this compound. Further investigations could focus on achieving regioselective mono-arylation versus di-arylation, as well as exploring other metal-catalyzed transformations such as Rhodium-catalyzed C-H functionalization of the pyridine ring or the methyl group.[1][12][13] The development of these methods will undoubtedly expand the applications of this compound in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic Study on Palladium-Catalyzed Regioselective Oxidative Amination: Roles of Ammonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Rhodium(iii)-catalyzed C–H activation/annulation of N-iminopyridinium ylides with alkynes and diazo compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methylpyridine-2,6-diamine
Welcome to the technical support center for the synthesis of 3-Methylpyridine-2,6-diamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance yield and purity. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure you can confidently navigate the challenges of this synthesis.
I. Synthesis Overview: Pathways to this compound
The successful synthesis of this compound is critical for various downstream applications in pharmaceutical and materials science. The most common and reliable synthetic route involves a two-step process starting from 3-amino-2-methylpyridine (also known as 2-amino-3-picoline). This process includes the nitration of the pyridine ring, followed by the reduction of the nitro group.
This guide will focus on troubleshooting and optimizing this primary synthetic pathway.
II. Visualizing the Synthesis Workflow
To provide a clear overview, the following diagram illustrates the key stages of the this compound synthesis.
Caption: General workflow for the synthesis of this compound.
III. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis.
Q1: What is the most common starting material for this synthesis?
The most frequently used starting material is 3-amino-2-methylpyridine. Its availability and the directing effects of the amino and methyl groups make it a suitable precursor for the desired nitration and subsequent reduction.
Q2: Why is a mixture of nitric and sulfuric acid used for nitration?
Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). This ion is the active species that attacks the electron-rich pyridine ring in an electrophilic aromatic substitution reaction.[1]
Q3: What are the primary side products during the nitration step?
Potential side products include other regioisomers of the nitrated product, although the directing effects of the amino and methyl groups favor nitration at the 6-position. Over-nitration to form dinitro compounds is also possible under harsh conditions. Degradation of the pyridine ring can occur with excessive heat or prolonged reaction times.[1]
Q4: Which reducing agent is most effective for converting the nitro group to an amine?
Catalytic hydrogenation using Raney Nickel and hydrogen gas is a highly effective and common method for reducing nitro groups on a pyridine ring.[2][3] Other options include palladium on carbon (Pd/C) with hydrogen, or chemical reducing agents like tin(II) chloride (SnCl₂) in acidic media.[2] The choice of reducing agent can depend on the presence of other functional groups in the molecule.[2][4]
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of the starting material and the formation of the product in both the nitration and reduction steps. High-performance liquid chromatography (HPLC) can also be utilized for more quantitative analysis.[5]
IV. Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis.
Problem 1: Low Yield in the Nitration Step
Possible Cause 1.1: Incomplete formation of the nitronium ion.
-
Solution: Ensure that the sulfuric acid is of high concentration and that the nitric acid is added slowly to the sulfuric acid while cooling to control the exothermic reaction. The order of addition is crucial for generating the nitronium ion effectively.
Possible Cause 1.2: Sub-optimal reaction temperature.
-
Solution: The nitration of aminopyridines is typically conducted at low temperatures (e.g., 0-10 °C) to control the reaction rate and minimize side product formation.[6] Carefully monitor and control the internal temperature of the reaction mixture.
Possible Cause 1.3: Degradation of the starting material or product.
-
Solution: Avoid excessive reaction times and temperatures. Once TLC or HPLC indicates the consumption of the starting material, proceed with the work-up promptly. The pyridine ring can be susceptible to degradation under strongly acidic and oxidizing conditions.[1]
Problem 2: Formation of Multiple Products in the Nitration Step
Possible Cause 2.1: Lack of regioselectivity.
-
Solution: While the directing groups favor nitration at the 6-position, some formation of other isomers can occur. Lowering the reaction temperature can often improve selectivity.
Possible Cause 2.2: Over-nitration.
-
Solution: Use a stoichiometric amount of nitric acid. Adding a large excess of the nitrating agent can lead to the introduction of a second nitro group.
Problem 3: Incomplete Reduction of the Nitro Group
Possible Cause 3.1: Inactive catalyst.
-
Solution: Use fresh, high-quality Raney Nickel. The activity of Raney Nickel can decrease over time with improper storage. For Pd/C, ensure it has not been poisoned by contaminants.
Possible Cause 3.2: Insufficient hydrogen pressure or poor mixing.
-
Solution: Ensure the reaction vessel is properly sealed and pressurized with hydrogen to the recommended level (this can vary depending on the specific protocol). Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.
Possible Cause 3.3: Catalyst poisoning.
-
Solution: Ensure that the starting material and solvent are pure. Sulfur-containing compounds and other impurities can poison the catalyst, reducing its activity.[7]
Problem 4: Difficulty in Isolating and Purifying the Final Product
Possible Cause 4.1: Product is soluble in the work-up solvent.
-
Solution: After the reduction, the catalyst is typically filtered off. The product can then be isolated by evaporating the solvent. If the product is in an aqueous acidic solution from a chemical reduction, careful neutralization and extraction with an appropriate organic solvent will be necessary. Back-extraction can help in purification.
Possible Cause 4.2: Presence of persistent impurities.
-
Solution: Recrystallization from a suitable solvent system is a common and effective method for purifying the final product. If recrystallization is insufficient, column chromatography on silica gel or alumina may be required. A suitable HPLC method can be developed for purity analysis and scaled for preparative separation if needed.[5]
V. Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Nitration of 3-Amino-2-methylpyridine
-
In a flask equipped with a stirrer and a thermometer, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C in an ice bath.
-
Slowly add 3-amino-2-methylpyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 3-amino-2-methylpyridine, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at 0-10 °C for the recommended time, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) while cooling to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Protocol 2: Reduction of 2-Amino-3-methyl-6-nitropyridine
-
In a hydrogenation vessel, dissolve the 2-amino-3-methyl-6-nitropyridine in a suitable solvent (e.g., ethanol or methanol).
-
Carefully add a catalytic amount of Raney Nickel to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Stir the mixture vigorously at room temperature or with gentle heating as required.
-
Monitor the reaction by observing hydrogen uptake and by TLC analysis.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
VI. Data Summary
| Parameter | Nitration | Reduction (Catalytic Hydrogenation) |
| Starting Material | 3-Amino-2-methylpyridine | 2-Amino-3-methyl-6-nitropyridine |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | Raney Nickel, H₂ |
| Typical Temperature | 0-10 °C | Room Temperature to 50 °C |
| Monitoring | TLC, HPLC | TLC, HPLC, H₂ uptake |
| Potential Issues | Low yield, side reactions | Incomplete reaction, catalyst poisoning |
VII. Mechanistic Insight: The Role of Directing Groups
The regioselectivity of the nitration step is a crucial factor for a high-yield synthesis. The following diagram illustrates the electronic effects influencing the position of nitration.
Caption: Directing effects of substituents in the nitration of 3-amino-2-methylpyridine.
VIII. References
-
ChemicalBook. (n.d.). 2,6-DIAMINO-4-METHYL PYRIDINE synthesis. Retrieved from --INVALID-LINK--
-
Lunn, G., & Sansone, E. B. (n.d.). Facile reduction of pyridines with nickel-aluminum alloy. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (2018, May 17). This compound. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Raney nickel. Retrieved from --INVALID-LINK--
-
S. G., & D. C. (n.d.). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Synthetic Communications.
-
Google Patents. (n.d.). US4086237A - Method of preparing 3-methyl pyridine. Retrieved from --INVALID-LINK--
-
PubMed. (2024, September 16). 3-Methylpyridine: Synthesis and Applications. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 9). Synthesis and reactivity of 2,6-diamino-4-methyl-3-pyridinecarbonitrile. Retrieved from --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Retrieved from --INVALID-LINK--
-
European Patent Office. (n.d.). EP 0825985 B1 - A PROCESS FOR PREPARING PYRIDINE-2,6-DIAMINES. Retrieved from --INVALID-LINK--
-
PubMed Central - NIH. (n.d.). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN101029021A - Production of 2,6-diamino-pyridine. Retrieved from --INVALID-LINK--
-
Sunway Pharm Ltd. (n.d.). This compound - CAS:51566-22-4. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Nitration of 3-Aminopyridine 1-Oxide. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5939553A - Process for preparing pyridine-2,6-diamines. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. Retrieved from --INVALID-LINK--
-
CORE. (n.d.). Nitration of Primary Amines to Form Primary Nitramines (Review). Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Amino-6-methyl-3-nitropyridine. Retrieved from --INVALID-LINK--
-
ScienceDirect. (2025, August 6). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). Reaction of Nitrilimines with 2-Aminopicoline, 3-Amino-1,2,4-Triazole, 5-Aminotetrazole and 2-Aminopyrimidine. Retrieved from --INVALID-LINK--
-
Thermo Scientific Chemicals. (n.d.). 2-Amino-6-methyl-3-nitropyridine, 98% 5 g. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). CATALYZED NITRATION OF AMINES: III. THE EASE OF NITRATION AMONG ALIPHATIC SECONDARY AMINES. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Retrieved from --INVALID-LINK--
-
Scientific Research Publishing. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Nitration of primary amines to form primary nitramines (Review). Retrieved from --INVALID-LINK--
-
Alchem Pharmtech. (n.d.). CAS NULL | this compound. Retrieved from --INVALID-LINK--
-
Simson Pharma Limited. (n.d.). This compound | CAS No- 51566-22-4. Retrieved from --INVALID-LINK--
-
GSRS. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Khan Academy. (n.d.). Nitration of Aniline (video) | Amines. Retrieved from --INVALID-LINK--
-
Sustainable Energy & Fuels (RSC Publishing). (n.d.). Supported rhenium catalysts for the hydrogenation of levulinic acid derivatives: limits and potential. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Stable RuIr Nanoalloy Catalyst for Levulinic Acid Hydrogenation Reaction. Retrieved from --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Amination of 3-Methylpyridine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding side reactions encountered during the amination of 3-methylpyridine derivatives. As Senior Application Scientists, we aim to provide you with not only procedural steps but also the underlying chemical principles to empower your experimental design and execution.
I. Understanding the Amination of 3-Methylpyridine: An Overview
The introduction of an amino group to the 3-methylpyridine (also known as 3-picoline) scaffold is a critical transformation in the synthesis of numerous pharmaceutical and agrochemical compounds.[1][2] The primary methods for this transformation include classical nucleophilic aromatic substitution (SNAr), such as the Chichibabin reaction, and modern transition-metal-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination. Each of these methods, while powerful, is accompanied by a unique set of potential side reactions that can impact yield, purity, and scalability.
This guide is structured to address specific challenges you may face, providing explanations for the root causes and actionable solutions.
II. Frequently Asked Questions (FAQs)
FAQ 1: Why am I getting a mixture of regioisomers (e.g., 2-amino-3-methylpyridine and 2-amino-5-methylpyridine) in my Chichibabin reaction?
This is a common and expected outcome in the Chichibabin amination of 3-substituted pyridines. The regioselectivity is governed by the electronic properties of the pyridine ring and the reaction mechanism.
Scientific Rationale:
The Chichibabin reaction involves the nucleophilic attack of an amide anion (typically from sodium amide, NaNH2) on the electron-deficient pyridine ring.[3] For 3-methylpyridine, the attack can occur at the C2, C4, and C6 positions. However, attack at the C2 and C6 positions is electronically favored because the negative charge in the resulting intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[4][5] Attack at the C4 position is also possible, but often to a lesser extent.
The methyl group at the 3-position exerts a modest steric hindrance and a weak electron-donating effect, which can influence the ratio of the isomers. Historically, the amination of 3-methylpyridine has been reported to yield predominantly the 2-amino-3-methylpyridine ("2,3-isomer") and a smaller amount of the 2-amino-5-methylpyridine ("2,5-isomer").[6][7][8]
Troubleshooting and Optimization:
-
Reaction Conditions: The ratio of isomers can sometimes be influenced by reaction temperature, solvent, and the nature of the amide base. While complete reversal of selectivity is challenging, systematic optimization may favor one isomer over the other.
-
Modified Chichibabin Conditions: Research has shown that conducting the reaction under increased pressure with the addition of ammonia can alter the product distribution and potentially increase the yield of less-favored isomers.[6][7]
-
Purification: If a specific isomer is required, careful purification by column chromatography or fractional crystallization is often necessary. The distinct physical properties of the isomers usually allow for their separation.
FAQ 2: My Buchwald-Hartwig amination of a halo-3-methylpyridine derivative is sluggish and gives low yields. What are the likely causes?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaromatic substrates like pyridines can be sensitive to several factors.[9][10][11]
Potential Causes and Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Inappropriate Ligand Choice | The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle (oxidative addition, amine coordination, and reductive elimination).[9] Pyridine-based substrates can be challenging as they can act as competing ligands, inhibiting the catalyst. | Screen a variety of phosphine ligands. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl-based ligands (e.g., Josiphos) are often effective for heteroaromatic couplings.[10] |
| Base Incompatibility | The choice of base is critical for deprotonating the amine and regenerating the active catalyst. Strong bases like sodium tert-butoxide (NaOtBu) are common, but can be too harsh for some sensitive substrates. | If substrate degradation is observed, consider using a weaker base such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4).[12] |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition. Impurities in the starting materials or solvent can also poison the catalyst. | Ensure all reagents and solvents are pure and anhydrous. Increasing the catalyst loading may be necessary for challenging substrates. The use of pre-formed palladium-ligand complexes can sometimes improve reproducibility. |
| Poor Leaving Group | The nature of the halide on the pyridine ring affects the rate of oxidative addition. The general reactivity order is I > Br > Cl. | If using a chloro- or bromo-substituted pyridine, consider switching to the iodo-derivative if synthetically accessible. Alternatively, using more active catalyst systems specifically designed for aryl chlorides may be necessary. |
FAQ 3: I am observing significant hydrodehalogenation (loss of the halogen and replacement with hydrogen) as a side product in my Buchwald-Hartwig amination. How can I minimize this?
Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions and can arise from several pathways.
Mechanistic Insight:
A primary pathway for hydrodehalogenation involves the β-hydride elimination from the palladium-amido intermediate.[9] This side reaction competes with the desired reductive elimination that forms the C-N bond.[9]
Mitigation Strategies:
-
Ligand Modification: Employing bulky ligands can sterically disfavor the conformation required for β-hydride elimination, thus promoting the desired reductive elimination.
-
Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of β-hydride elimination relative to the productive coupling.
-
Choice of Base: The nature and strength of the base can influence the equilibrium between the different palladium intermediates. A careful screening of bases may be beneficial.
III. Troubleshooting Guide for Common Side Reactions
Problem 1: Formation of Dimerized or Polymeric Byproducts
Symptoms:
-
Observation of high molecular weight species by GC-MS or LC-MS.
-
Difficult purification, with insoluble or tar-like material present in the crude product.
Potential Causes:
-
In Chichibabin-type reactions: Highly reactive intermediates can lead to polymerization, especially at elevated temperatures.
-
In Buchwald-Hartwig reactions: Self-coupling of the aryl halide or other side reactions can lead to dimer formation.
Solutions:
-
Lower Reaction Temperature: Running the reaction at the lowest effective temperature can minimize side reactions.
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of the reactants. An excess of a highly reactive species can promote side reactions.
-
Slow Addition: Adding the amine or the base slowly to the reaction mixture can help to control the concentration of reactive intermediates and minimize polymerization.
Problem 2: Ring Opening or Degradation of the Pyridine Ring
Symptoms:
-
Low mass balance and the presence of unidentifiable, non-aromatic byproducts.
-
Significant color change to a dark tar, beyond the expected coloration of the reaction.
Potential Causes:
-
Harsh Reaction Conditions: The use of very strong bases or high temperatures can lead to the degradation of the electron-deficient pyridine ring.
-
Reaction with Strong Nucleophiles: In some cases, strong nucleophiles can lead to ring-opening pathways, although this is less common under standard amination conditions.
Solutions:
-
Milder Conditions: Explore milder reaction conditions, such as lower temperatures and the use of weaker bases (e.g., carbonates instead of alkoxides).
-
Protecting Groups: If the pyridine ring is particularly sensitive due to other substituents, the use of a protecting group on the pyridine nitrogen (e.g., N-oxide) could be considered, followed by a deprotection step.
IV. Experimental Protocols and Workflows
Protocol 1: General Procedure for Chichibabin Amination of 3-Methylpyridine
This protocol is a general guideline and should be optimized for specific substrates and scales.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add sodium amide (NaNH2) (1.2 - 2.0 equivalents) and a dry, inert solvent such as toluene or xylene.
-
Addition of 3-Methylpyridine: Under a nitrogen atmosphere, add 3-methylpyridine (1.0 equivalent) to the suspension of sodium amide.
-
Reaction: Heat the mixture to reflux (typically 110-140 °C) with vigorous stirring. The reaction progress can be monitored by the evolution of hydrogen gas and a characteristic color change (often to a deep red or brown).[13] Reaction times can vary from a few hours to overnight.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation to separate the isomeric products.
Workflow: Troubleshooting Isomer Ratios in Chichibabin Amination
Caption: Decision workflow for optimizing isomer ratios in the Chichibabin amination.
V. Mechanistic Insights
Mechanism: Regioselectivity in Nucleophilic Aromatic Substitution on Pyridines
The regioselectivity of nucleophilic attack on the pyridine ring is a fundamental concept governing the outcome of reactions like the Chichibabin amination. Attack at the C2 and C4 positions is favored due to the ability of the electronegative nitrogen atom to stabilize the resulting negative charge in the intermediate.
Caption: Stabilization of intermediates in SNAr of pyridines.
VI. References
-
C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide - Organic Syntheses. (2021). Organic Syntheses. Available at: --INVALID-LINK--
-
Chichibabin reaction. (1983). Google Patents. Available at: --INVALID-LINK--
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central. Available at: --INVALID-LINK--
-
Modified chichibabin reaction, and novel pyridine derivatives. (1984). Google Patents. Available at: --INVALID-LINK--
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: --INVALID-LINK--
-
Process for the synthesis of 3-methyl-pyridine. (n.d.). Google Patents. Available at: --INVALID-LINK--
-
Technical Support Center: Nucleophilic Substitution on Pyridine Rings. (n.d.). Benchchem. Available at: --INVALID-LINK--
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. Available at: --INVALID-LINK--
-
Chichibabin aminations of pyridine bases. (1996). Justia Patents. Available at: --INVALID-LINK--
-
3-Methylpyridine. (n.d.). Wikipedia. Available at: --INVALID-LINK--
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). YouTube. Available at: --INVALID-LINK--
-
The Synthesis and Chemical Properties of 3-Amino-4-Methylpyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: --INVALID-LINK--
-
Directed nucleophilic aromatic substitution reaction. (2024). RSC Publishing. Available at: --INVALID-LINK--
-
Chichibabin amination: Easy mechanism. (2022). Chemistry Notes. Available at: --INVALID-LINK--
-
Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. (2022). ResearchGate. Available at: --INVALID-LINK--
-
Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (n.d.). ACS Publications. Available at: --INVALID-LINK--
-
Method of preparing 3-methyl pyridine. (1978). Google Patents. Available at: --INVALID-LINK--
-
Chichibabin pyridine synthesis. (n.d.). Wikipedia. Available at: --INVALID-LINK--
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Available at: --INVALID-LINK--
-
3‐Methylpyridine: Synthesis and Applications. (n.d.). ResearchGate. Available at: --INVALID-LINK--
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (n.d.). ResearchGate. Available at: --INVALID-LINK--
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Chichibabin reaction. (n.d.). ResearchGate. Available at: --INVALID-LINK--
References
- 1. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistnotes.com [chemistnotes.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
- 7. EP0098684A2 - Modified chichibabin reaction, and novel pyridine derivatives - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Optimizing reaction conditions for polymerization with 3-Methylpyridine-2,6-diamine
Technical Support Center: Polymerization with 3-Methylpyridine-2,6-diamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: this compound is a specialized aromatic diamine. While literature specifically detailing its polymerization is limited, the principles outlined in this guide are derived from well-established methodologies for the polymerization of analogous aromatic and pyridine-based diamines.[1][2] This guide provides a robust framework for developing and optimizing your specific polymerization system.
Frequently Asked Questions (FAQs)
Q1: What types of polymers can be synthesized from this compound?
This compound is a bifunctional monomer suitable for step-growth polymerization.[3] Its two primary amine groups can react with various co-monomers to form high-performance polymers, most commonly:
-
Aromatic Polyamides (Aramids): By reacting with aromatic diacid chlorides (e.g., terephthaloyl chloride, isophthaloyl chloride), you can synthesize aramids.[4][5] The pyridine ring and methyl group in your diamine will be incorporated into the polymer backbone, influencing the final properties.
-
Polyimides: Reaction with dianhydrides (e.g., pyromellitic dianhydride) will form a poly(amic acid) precursor, which can then be thermally or chemically cyclized to yield a polyimide.
-
Polyureas: Reaction with diisocyanates (e.g., MDI, HDI) will form polyureas, a reaction that has been demonstrated with the parent compound, 2,6-diaminopyridine.[1][2]
Q2: What are the most critical parameters to control during polymerization?
For successful step-growth polymerization to achieve high molecular weight, three factors are paramount:[6][7][8]
-
Monomer Purity: Impurities with a single functional group can act as chain stoppers, drastically limiting molecular weight.[3][7] Both the diamine and the co-monomer must be of the highest possible purity (≥99.5%).
-
Stoichiometric Equivalence: The molar ratio of the reacting functional groups (e.g., amine to acid chloride) must be as close to 1:1 as possible. Any deviation creates an excess of one functional group at the chain ends, preventing further growth.[8]
-
High Reaction Conversion: Step-growth polymerization requires very high conversion rates (>99%) to achieve long polymer chains.[3][8] This necessitates optimized reaction conditions (temperature, time, catalyst) and efficient removal of any condensation byproducts (e.g., HCl in polyamidation).
Q3: My resulting polymer has very poor solubility. What are the causes and what can I do?
Poor solubility is a common characteristic of rigid-rod aromatic polymers due to strong intermolecular forces like hydrogen bonding and π-π stacking.[9] The planarity of the pyridine and other aromatic rings promotes tight chain packing.
Potential Causes & Solutions:
-
High Crystallinity & Rigidity: The inherent structure of the polymer backbone leads to high packing efficiency.[10][11]
-
Solution: Introduce flexible linkages or bulky side groups into the polymer backbone to disrupt planarity and packing.[12] This can be done by selecting a co-monomer with ether linkages (e.g., 4,4'-oxydiphthalic anhydride) or bulky substituents. The methyl group on your this compound already provides some asymmetry which can aid solubility compared to unsubstituted analogs.[4]
-
-
High Molecular Weight: Very long polymer chains have more entanglement and intermolecular attraction points, reducing solubility.[9][13]
-
Solution: While often the goal, if solubility is critical, you may need to target a lower molecular weight by slightly offsetting stoichiometry or running the reaction for a shorter time.
-
-
Solvent Choice: The principle of "like dissolves like" is crucial.[14]
-
Solution: Use aggressive polar aprotic solvents known to dissolve aramids, such as N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), or Dimethylformamide (DMF), often with the addition of salts like LiCl or CaCl₂ to disrupt hydrogen bonding.[12]
-
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low Polymer Molecular Weight or Low Yield
You observe that the polymer precipitates prematurely from the reaction, or analysis (e.g., GPC, intrinsic viscosity) shows a low degree of polymerization.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Monomer Impurity | Monofunctional impurities cap the growing polymer chains, preventing further reaction.[7] Purity should be >99.5%. Validate purity via NMR, GC-MS, or melting point analysis. | Protocol: Recrystallize the this compound from a suitable solvent (e.g., toluene, hexane) under an inert atmosphere.[15] Ensure the co-monomer (e.g., diacid chloride) is freshly purified, for instance by distillation. |
| Incorrect Stoichiometry | An imbalance in the molar ratio of reactive groups (e.g., -NH₂ vs. -COCl) leads to an excess of one type of chain end, halting polymerization.[6][8] | Carefully weigh monomers using a calibrated analytical balance. For hydroscopic materials, weigh them quickly in a dry environment (glovebox). Prepare solutions and titrate to confirm concentration if necessary. |
| Presence of Water | Water can react with and hydrolyze reactive monomers like acid chlorides or isocyanates, upsetting the stoichiometry and creating non-reactive species (e.g., carboxylic acids). | Dry all solvents using molecular sieves or distillation.[16] Flame-dry all glassware before use. Run the reaction under a dry, inert atmosphere (Nitrogen or Argon). |
| Suboptimal Temperature | The reaction may be too slow at low temperatures to reach high conversion. Conversely, excessively high temperatures can lead to side reactions or degradation.[17] | Optimization: Run a series of small-scale reactions at different temperatures (e.g., for low-temperature solution polycondensation of aramids, screen from 0°C to room temperature). Monitor the viscosity of the reaction mixture as an indicator of molecular weight build-up. |
Problem 2: Polymer Discoloration (Yellowing/Browning)
The final isolated polymer is colored, which may be undesirable for certain applications.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Amine Oxidation | Aromatic amines are susceptible to oxidation, especially at elevated temperatures or in the presence of air, leading to the formation of colored chromophores. | Purge the reaction vessel thoroughly with an inert gas (N₂ or Ar) before adding reagents and maintain a positive pressure throughout the experiment. Use degassed solvents. |
| High-Temperature Side Reactions | At very high temperatures (common in melt polycondensation), side reactions or thermal degradation can occur, producing colored byproducts.[17] | If using a high-temperature method, carefully control the temperature profile.[17] If possible, opt for a lower-temperature solution polymerization method, such as the Yamazaki-Higashi reaction or low-temperature polycondensation with acid chlorides.[18] |
| Impure Solvents/Reagents | Impurities in solvents (e.g., aldehydes in aged ethers) can react with amines to form colored species. | Use high-purity, freshly distilled, or commercially available anhydrous solvents. |
Methodology & Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the diamine in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold. Toluene or a hexane/ethyl acetate mixture are good starting points.
-
Dissolution: In a flame-dried flask under a nitrogen atmosphere, dissolve the crude diamine in the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the initial solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Filtration: Perform a hot filtration using a pre-heated funnel to remove the charcoal (if used) and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold, fresh solvent. Dry the purified crystals under high vacuum at a temperature below their melting point.
Protocol 2: Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polycondensation
-
Setup: Assemble a flame-dried, three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.
-
Diamine Dissolution: Under a positive nitrogen flow, add the purified this compound (1.00 eq) and anhydrous NMP (to achieve a final polymer concentration of ~10-15% w/v). If needed, add 5% w/v LiCl and stir until fully dissolved.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Co-monomer Addition: Add the freshly purified solid terephthaloyl chloride (1.00 eq) to the stirred solution in one portion. Use a small amount of dry NMP to rinse any remaining solid into the flask.
-
Polymerization: Continue stirring at 0°C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours. A significant increase in viscosity should be observed.
-
Precipitation: Pour the viscous polymer solution slowly into a large beaker of vigorously stirring methanol or water to precipitate the polymer.
-
Washing: Break up the precipitated polymer and wash it thoroughly several times with methanol and then hot water to remove the solvent, LiCl, and any unreacted monomers.
-
Drying: Collect the final polymer by filtration and dry it in a vacuum oven at 80-100°C until a constant weight is achieved.
Visualizations
General Polymerization Scheme
Caption: Reaction scheme for step-growth polymerization.
Troubleshooting Workflow for Low Molecular Weight
Caption: Systematic approach to diagnosing low molecular weight issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 4. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gupolylab.com [gupolylab.com]
- 9. quora.com [quora.com]
- 10. Solubility parameters of polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. Some factors affecting the solubility of polymers | Semantic Scholar [semanticscholar.org]
- 12. www2.ictp.csic.es [www2.ictp.csic.es]
- 13. (h) Explain different factors which affect the solubility of polymers? (3.. [askfilo.com]
- 14. kinampark.com [kinampark.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. US4339623A - Monomer/solvent purification - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
Troubleshooting low reactivity of 3-Methylpyridine-2,6-diamine in condensation reactions
Technical Support Center: 3-Methylpyridine-2,6-diamine
Introduction
Welcome to the technical support guide for this compound (CAS: 51566-22-4).[1][2][3] This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile diamine in condensation reactions. Low reactivity can be a significant hurdle, leading to poor yields and impure products. This guide provides in-depth, question-and-answer-based troubleshooting strategies grounded in chemical principles to help you overcome these challenges. Our goal is to explain the "why" behind the "how," empowering you to make informed decisions in your experimental design.
Understanding the Reactivity Profile of this compound
Before troubleshooting, it's crucial to understand the inherent chemical properties of this compound that influence its reactivity.
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The reactivity is a delicate balance of three main factors:
-
Electronic Effects: The pyridine ring is electron-deficient, which tends to decrease the basicity and nucleophilicity of the exocyclic amino groups compared to anilines. However, the two amino groups and the methyl group are electron-donating, which counteracts this effect to some extent by pushing electron density into the ring.[4][5][6]
-
Steric Hindrance: The methyl group at the 3-position is ortho to the amino group at the 2-position. This steric bulk can physically block the approach of electrophiles to the adjacent amino nitrogen, making it less reactive than the amino group at the 6-position.[7][8][9]
Frequently Asked Questions & Troubleshooting Guide
Q1: My condensation reaction with an aldehyde/ketone is stalling, showing significant amounts of unreacted starting material. What is the likely cause?
A1: Incomplete imine formation is the most common issue, often due to insufficient water removal or inadequate catalysis.
Condensation reactions with carbonyls to form Schiff bases (imines) are equilibrium processes. The formation of water as a byproduct means that its presence can drive the reaction backward.
Causality & Troubleshooting Steps:
-
Inefficient Water Removal:
-
Why: According to Le Châtelier's principle, removing a product (water) will shift the equilibrium toward the formation of the imine. If water accumulates, the reverse reaction (hydrolysis of the imine) will compete, leading to a stalled reaction.
-
Protocol:
-
Dean-Stark Apparatus: For solvents that form an azeotrope with water (e.g., toluene, xylene), use a Dean-Stark trap to continuously remove water as it forms.
-
Molecular Sieves: For reactions in aprotic solvents like THF, Dichloromethane (DCM), or DMF, add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester water. Ensure the sieves are properly activated by heating under vacuum before use.
-
-
-
Inadequate Acid Catalysis:
-
Why: The reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. However, using too much acid will protonate the amine, rendering it non-nucleophilic. The optimal pH is crucial.
-
Protocol:
-
Add a catalytic amount of a mild acid like p-toluenesulfonic acid (pTSA), acetic acid, or scandium(III) triflate.
-
Start with a low catalyst loading (e.g., 0.01-0.05 equivalents) and monitor the reaction by TLC or LC-MS. If the reaction is slow, incrementally add more catalyst.
-
For sensitive substrates, consider using a buffered system to maintain the optimal pH.
-
-
dot graph "Acid_Catalysis_Mechanism" { rankdir=LR; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];
// Nodes Start [label="R-NH2 + R'C=O"]; Protonation [label="R'C=O-H+"]; Attack [label="[R-NH2-C(OH)-R']+"]; Deprotonation [label="R-NH-C(OH)-R'"]; Protonation2 [label="R-NH-C(OH2+)-R'"]; Elimination [label="R-N=C-R' + H2O"];
// Edges Start -> Protonation [label="+ H+"]; Protonation -> Attack [label="+ R-NH2"]; Attack -> Deprotonation [label="- H+"]; Deprotonation -> Protonation2 [label="+ H+"]; Protonation2 -> Elimination [label="- H2O, -H+"]; } mend Caption: Simplified mechanism of acid-catalyzed imine formation.
Q2: I am attempting a double condensation (e.g., with a dialdehyde or diketone), but I'm only isolating the mono-condensed product. How can I drive the reaction to completion?
A2: This is a classic case of reactivity difference between the two amino groups, exacerbated by electronic deactivation after the first condensation.
The C6-amino group is generally more reactive than the C2-amino group due to the steric hindrance from the C3-methyl group.[8][9] Once the first condensation occurs (likely at C6), the resulting imine group acts as an electron-withdrawing group, further deactivating the pyridine ring and reducing the nucleophilicity of the remaining C2-amino group.
Causality & Troubleshooting Steps:
-
Insufficient Driving Force:
-
Why: Overcoming the reduced reactivity of the second amino group requires more forcing conditions.
-
Protocol:
-
Increase Temperature: If thermally stable, increase the reaction temperature. Switching to a higher-boiling solvent like DMF, DMSO, or xylene can facilitate this.[13]
-
Increase Reactant Concentration: Use a slight excess (1.1-1.2 equivalents) of the dialdehyde/diketone to favor the second reaction.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and drive difficult reactions to completion by efficiently heating the polar reactants and solvent.[14][15][16]
-
-
-
Catalyst Choice:
-
Why: A stronger Lewis acid catalyst might be needed to sufficiently activate the carbonyl group for reaction with the less nucleophilic second amine.
-
Protocol:
-
Transition from Brønsted acids (like pTSA) to Lewis acids. Good candidates include Sc(OTf)₃, Yb(OTf)₃, or TiCl₄ (used at low temperatures with a non-coordinating solvent like DCM).
-
-
| Parameter | Standard Conditions | Forcing Conditions |
| Temperature | Room Temp to 80 °C | 80 °C to 150 °C (or MW) |
| Solvent | THF, Ethanol, Toluene | DMF, DMSO, Xylene |
| Catalyst | pTSA, Acetic Acid | Sc(OTf)₃, Yb(OTf)₃, TiCl₄ |
| Reactant Ratio | 1:1 | 1:1.1-1.2 (Diamine:Carbonyl) |
| Table 1: Comparison of reaction conditions for mono- vs. di-condensation. |
Q3: My reaction to form a polyamide/polyimide with a diacyl chloride or dianhydride is giving low molecular weight oligomers and poor yields. What's going wrong?
A3: This issue often points to problems with stoichiometry, reactant purity, or side reactions involving the pyridine nitrogen.
Polymerization reactions are exceptionally sensitive to impurities and stoichiometric imbalances. The basicity of the pyridine ring itself can also interfere.
Causality & Troubleshooting Steps:
-
Stoichiometric Imbalance:
-
Why: For high molecular weight polymers, a precise 1:1 molar ratio of the diamine and the diacyl chloride/dianhydride is critical. Any deviation will lead to chain termination and the formation of low molecular weight oligomers.
-
Protocol:
-
Ensure all reactants are meticulously purified. This compound can be purified by recrystallization or sublimation. Diacyl chlorides should be freshly distilled or recrystallized.
-
Accurately weigh all reactants using a calibrated analytical balance.
-
-
-
Acid Scavenging:
-
Why: Acylation reactions with acyl chlorides produce HCl as a byproduct. This HCl will protonate the unreacted amino groups, shutting down their nucleophilicity. An acid scavenger is essential.
-
Protocol:
-
Include a non-nucleophilic base like triethylamine (TEA) or pyridine in the reaction mixture (at least 2 equivalents per equivalent of diacyl chloride).
-
Alternatively, use the Schotten-Baumann technique: perform the reaction in a biphasic system (e.g., DCM/water) with an inorganic base like NaHCO₃ or NaOH in the aqueous phase to neutralize the HCl as it forms.
-
-
-
Side Reactions:
-
Why: The pyridine ring nitrogen is also a nucleophile, albeit a weaker one than the amino groups. Under harsh conditions, it can be acylated, leading to branching or chain termination.
-
Protocol:
-
Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to favor the more nucleophilic amino groups over the pyridine nitrogen.
-
Add the diacyl chloride solution slowly to the solution of the diamine and base to maintain a low instantaneous concentration of the highly reactive acylating agent.
-
-
dot graph "Polymerization_Workflow" { rankdir=TB; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];
// Nodes Purify [label="Purify Reactants\n(Diamine & Diacyl Chloride)", fillcolor="#FBBC05", fontcolor="#202124"]; Setup [label="Setup Reaction:\n- Inert Atmosphere (N2/Ar)\n- Anhydrous Solvent\n- Add Diamine & Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Addition [label="Slowly Add Diacyl Chloride\nSolution at 0 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="Stir at RT for 12-24h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolate [label="Isolate Polymer\n(Precipitation/Filtration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Characterize\n(GPC, NMR, IR)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Purify -> Setup; Setup -> Addition; Addition -> React; React -> Isolate; Isolate -> Characterize; } mend Caption: Recommended workflow for successful polycondensation.
Q4: I am observing discoloration (darkening) of my reaction mixture and the formation of complex byproducts I cannot identify. What could be happening?
A4: Discoloration often indicates oxidation or decomposition, which can be promoted by heat, air, or incompatible catalysts.
2,6-Diaminopyridine derivatives can be sensitive to oxidation, especially at elevated temperatures in the presence of air (oxygen). The amino groups can be oxidized to form colored nitroso or azo compounds, leading to complex, often polymeric, byproduct mixtures.
Causality & Troubleshooting Steps:
-
Oxidation:
-
Why: The electron-rich nature of the diamine makes it susceptible to oxidation. Transition metal catalysts (e.g., copper, iron) can sometimes facilitate these unwanted side reactions if not used under the correct conditions.[14][17]
-
Protocol:
-
Inert Atmosphere: Always run reactions under an inert atmosphere of nitrogen or argon, especially when heating. Degas solvents before use by sparging with N₂/Ar or by using freeze-pump-thaw cycles.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can suppress oxidative side reactions, though this should be tested for compatibility with your desired reaction.
-
-
-
Thermal Decomposition:
-
Why: While heating can increase reaction rates, excessive temperatures can cause the starting material or product to decompose.
-
Protocol:
-
Determine the thermal stability of your reactants and products if possible (e.g., via TGA).
-
Avoid unnecessarily high temperatures. Use the minimum temperature required to achieve a reasonable reaction rate. Monitor the reaction closely and stop heating as soon as it is complete.
-
-
-
Solvent Reactivity:
-
Why: Some solvents can react with amines under certain conditions. For example, dichloromethane (DCM) can slowly alkylate pyridines and other amines to form quaternary salts.[18]
-
Protocol:
-
Choose a stable, inert solvent. For many condensations, toluene, THF, or DMF are good choices. Be mindful of potential reactivity if using halogenated solvents for extended periods at high temperatures.
-
-
References
- 1. This compound - CAS:51566-22-4 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chempap.org [chempap.org]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,6-Diaminopyridine | 141-86-6 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Techniques for Purifying Aminopyridines
Welcome to the technical support center for the purification of aminopyridines using column chromatography. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of these basic, polar compounds.
I. Understanding the Challenge: The Chemistry of Aminopyridines
Aminopyridines are a class of heterocyclic aromatic organic compounds that present unique challenges in chromatographic purification. Their basicity, stemming from the pyridine ring nitrogen and the exocyclic amino group, dictates their interaction with stationary phases. The pKa of the pyridine nitrogen is typically around 5-7, while the exocyclic amino group is less basic.[1][2][3] This dual basicity can lead to strong interactions with acidic silica gel, resulting in poor peak shape and low recovery. Understanding these properties is the first step in developing a robust purification strategy.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the column chromatography of aminopyridines.
Q1: What is the best stationary phase for purifying aminopyridines?
The choice of stationary phase depends on the specific aminopyridine isomer and the impurities present.
-
Normal-Phase Chromatography (Silica Gel): Standard silica gel is the most common choice for preparative chromatography. However, due to the basic nature of aminopyridines, strong interactions with acidic silanol groups on the silica surface can cause significant peak tailing and irreversible adsorption.[4][5] To mitigate this, deactivated silica or the addition of a basic modifier to the mobile phase is often necessary.[6]
-
Reversed-Phase Chromatography (C18): For analytical separations or for purifying more hydrophobic aminopyridine derivatives, reversed-phase chromatography is a powerful technique.[7][8] It separates compounds based on their hydrophobicity. Since many aminopyridines are polar, they may have limited retention on standard C18 columns.[9][10]
-
Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange properties.[11][12][13] This dual retention mechanism is highly effective for retaining and separating polar and ionizable compounds like aminopyridines, often providing superior selectivity compared to traditional reversed-phase or HILIC methods.[14]
Q2: How do I choose the right mobile phase for normal-phase chromatography of aminopyridines?
For normal-phase chromatography on silica gel, a non-polar solvent is typically mixed with a more polar solvent to elute the compounds.[15]
-
Common Solvent Systems: A mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate is a good starting point.[16][17]
-
Adding a Basic Modifier: To overcome the issues of peak tailing and poor recovery, adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase is crucial.[6] This modifier competes with the aminopyridine for binding to the acidic silanol sites on the silica gel, leading to improved peak shape and elution.
Q3: My aminopyridine is not moving from the origin on the TLC plate, even with 100% ethyl acetate. What should I do?
This indicates that your compound is very polar and is strongly adsorbed to the silica.
-
Increase Mobile Phase Polarity: You can try a more polar solvent system. A common approach is to use a mixture of dichloromethane (DCM) and methanol.
-
Utilize a Basic Modifier: As mentioned above, adding triethylamine or ammonia to your eluent system can significantly reduce the strong interaction between your basic aminopyridine and the acidic silica gel, allowing it to move up the TLC plate and elute from the column.[6][18]
Q4: What is "dry loading," and should I use it for my aminopyridine sample?
Dry loading is a technique where the sample is pre-adsorbed onto a small amount of silica gel (or another inert support like Celite) before being loaded onto the column.[19][20]
-
When to Use Dry Loading: This method is particularly useful when your sample is not very soluble in the initial mobile phase or when you need to load a large amount of sample.[19] For oily or gummy aminopyridine samples, dry loading can lead to better separation by ensuring a more even distribution of the sample at the top of the column.
-
How to Dry Load: Dissolve your crude sample in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel (typically 1-3 times the weight of your sample), and then remove the solvent under reduced pressure until you have a free-flowing powder.[21][22] This powder is then carefully added to the top of your packed column.
III. Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the purification of aminopyridines by column chromatography.
Problem 1: Poor Peak Shape (Tailing)
Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.[23] This is a very common issue when purifying basic compounds like aminopyridines on silica gel.
Root Causes & Solutions
| Possible Cause | Explanation | Suggested Solution |
| Strong Analyte-Stationary Phase Interaction | The basic amino group of the aminopyridine interacts strongly with the acidic silanol groups on the silica gel surface, leading to a secondary retention mechanism that causes tailing.[4][5][24] | Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to your mobile phase. This will neutralize the acidic sites on the silica.[6] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[10][23] | Reduce the amount of sample loaded onto the column. A general rule of thumb for flash chromatography is a sample-to-silica ratio of 1:20 to 1:100 by weight.[25] |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent that is much stronger (more polar) than the mobile phase can cause peak distortion.[10] | Dissolve your sample in the weakest possible solvent it is soluble in, ideally the initial mobile phase. If a stronger solvent is necessary, use the minimum amount possible. |
Workflow for Troubleshooting Peak Tailing
Caption: A decision-making workflow for troubleshooting peak tailing in aminopyridine purification.
Problem 2: No Elution or Very Poor Recovery
This issue arises when the aminopyridine is irreversibly adsorbed onto the stationary phase.
Root Causes & Solutions
| Possible Cause | Explanation | Suggested Solution |
| Irreversible Adsorption | The aminopyridine is too basic and binds very strongly to the acidic silica gel. | 1. Use a basic modifier in the mobile phase as a primary solution.[6] 2. Switch to a less acidic stationary phase , such as alumina or deactivated silica gel. 3. For very polar and basic compounds, consider reversed-phase or HILIC chromatography .[26] |
| Compound Instability | The aminopyridine may be degrading on the acidic silica gel.[18] Although many aminopyridines are stable, this should be considered.[27][28][29][30] | Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, use a less acidic stationary phase or a different purification technique. |
| Incorrect Mobile Phase Polarity | The mobile phase may not be polar enough to elute the compound.[6] | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, you can switch to a DCM/methanol gradient. |
Problem 3: Poor Separation (Co-elution of Impurities)
This occurs when the compound of interest elutes from the column along with impurities.
Root Causes & Solutions
| Possible Cause | Explanation | Suggested Solution |
| Inadequate TLC Optimization | The solvent system chosen does not provide sufficient separation between the desired compound and impurities on the TLC plate. | Spend more time optimizing the mobile phase using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound and good separation from other spots. |
| Column Overloading | Loading too much sample can lead to broad peaks that overlap.[6] | Reduce the amount of sample loaded onto the column. |
| Improper Column Packing | A poorly packed column with channels or cracks will result in poor separation.[6] | Ensure the silica gel is packed uniformly as a slurry and that the bed is not allowed to run dry. |
| Flow Rate is Too High | A high flow rate reduces the number of theoretical plates and can lead to poorer separation.[6] | Decrease the flow rate to allow for better equilibration between the mobile and stationary phases. |
Method Development Workflow for Aminopyridine Purification
Caption: A systematic workflow for developing a column chromatography method for aminopyridine purification.
IV. Advanced Techniques for Challenging Separations
For particularly difficult separations involving polar aminopyridines, consider these advanced chromatography modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (like silica or a bonded phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[31] This technique is excellent for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography.[9][26]
-
Mixed-Mode Chromatography: As mentioned earlier, mixed-mode columns offer both hydrophobic and ion-exchange retention mechanisms.[11][12][13] This allows for unique selectivity that can be fine-tuned by adjusting the mobile phase pH and ionic strength, making it a powerful tool for purifying aminopyridines and other challenging compounds.[14]
By understanding the fundamental properties of aminopyridines and applying these systematic troubleshooting strategies, you can significantly improve the success rate of your purification efforts.
V. References
-
Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Mixed-Mode HPLC Separations: What, Why, and How | LCGC International. (2014, March 1). Retrieved January 5, 2026, from --INVALID-LINK--
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved January 5, 2026, from --INVALID-LINK--
-
Mixed-Mode Chromatography—A Review - LCGC International. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Evolution of Mixed-Mode Chromatography. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products - Benchchem. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Technical Support Center: Purification of Polar Aminopyrimidine Compounds - Benchchem. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine. (1981, March). Retrieved January 5, 2026, from --INVALID-LINK--
-
HPLC Methods for analysis of 2-Aminopyridine - HELIX Chromatography. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
HPLC Methods for analysis of 3-Aminopyridine - HELIX Chromatography. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
(PDF) Chemical stability of 4-aminopyridine capsules - ResearchGate. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Chemical Stability of 4-Aminopyridine Capsules | Canadian Journal of Hospital Pharmacy. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules - SEFH. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase - SIELC Technologies. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. (2025, August 10). Retrieved January 5, 2026, from --INVALID-LINK--
-
Reversed-phase chromatography - Wikipedia. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Aqueous normal-phase chromatography - Wikipedia. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Loading crude sample solid powdery form into silica gel column-Total Prep and training. (2023, September 17). Retrieved January 5, 2026, from --INVALID-LINK--
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025, August 7). Retrieved January 5, 2026, from --INVALID-LINK--
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222 - Waters Knowledge Base. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Reversed Phase Chromatography. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Normal-phase vs. Reversed-phase Chromatography - Phenomenex. (2025, August 12). Retrieved January 5, 2026, from --INVALID-LINK--
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7). Retrieved January 5, 2026, from --INVALID-LINK--
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Retrieved January 5, 2026, from --INVALID-LINK--
-
Normal Phase Chromatography - Tosoh Bioscience | Separation & Purification. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20). Retrieved January 5, 2026, from --INVALID-LINK--
-
Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry | Request PDF - ResearchGate. (2025, August 7). Retrieved January 5, 2026, from --INVALID-LINK--
-
troubleshooting column chromatography : r/chemistry - Reddit. (2022, February 22). Retrieved January 5, 2026, from --INVALID-LINK--
-
Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025, July 17). Retrieved January 5, 2026, from --INVALID-LINK--
-
Overview of Silica Column Sample Loading Techniques | Teledyne Labs. (2023, April 26). Retrieved January 5, 2026, from --INVALID-LINK--
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved January 5, 2026, from --INVALID-LINK--
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Retrieved January 5, 2026, from --INVALID-LINK--
-
Chemistry 4631. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Normal phase liquid chromatography - YouTube. (2021, January 5). Retrieved January 5, 2026, from --INVALID-LINK--
-
How much Silica gel or ISOLUTE should I use for dry packing? - ResearchGate. (2022, February 1). Retrieved January 5, 2026, from --INVALID-LINK--
-
What is the ideal sample/sorbent ratio for dry loading in flash chromatography? - SiliCycle. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Simple practical approach for sample loading prior to DNA extraction using a silica monolith in a microfluidic device - ResearchGate. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. chromtech.com [chromtech.com]
- 9. waters.com [waters.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 16. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 17. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 18. Chromatography [chem.rochester.edu]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 20. teledynelabs.com [teledynelabs.com]
- 21. youtube.com [youtube.com]
- 22. silicycle.com [silicycle.com]
- 23. acdlabs.com [acdlabs.com]
- 24. chromtech.com [chromtech.com]
- 25. researchgate.net [researchgate.net]
- 26. support.waters.com [support.waters.com]
- 27. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Chemical Stability of 4-Aminopyridine Capsules | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 30. sefh.es [sefh.es]
- 31. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
3-Methylpyridine-2,6-diamine storage conditions and long-term stability
Welcome to the technical support center for 3-Methylpyridine-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the storage, handling, and long-term stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot any issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on the chemical properties of aromatic amines and related pyridine derivatives, this compound should be stored under controlled conditions to maintain its stability. The primary concerns are exposure to moisture, air (oxygen), light, and heat.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature or refrigerated (2-8 °C) for long-term storage. | Lower temperatures slow down potential degradation reactions. While room temperature is acceptable for shorter periods, refrigeration is preferable for long-term stability.[1][2] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen). | Aromatic amines can be sensitive to oxidation.[3][4] An inert atmosphere minimizes contact with oxygen. |
| Moisture | In a desiccator or with a desiccant. | The presence of amino groups makes the compound potentially hygroscopic, meaning it can absorb moisture from the air.[5][6] Moisture can lead to clumping and potential degradation.[7] |
| Light | In an amber or opaque container. | Exposure to light can provide the energy for photochemical degradation. |
| Container | Tightly sealed, airtight container made of glass or other non-reactive material. | Prevents exposure to air and moisture.[8][9] |
Q2: What is the expected long-term stability and shelf-life of this compound?
A2: While specific long-term stability data for this compound is not extensively published, studies on similar compounds like 3,4-diaminopyridine show excellent chemical stability when stored properly.[1][2] When stored under the recommended conditions (refrigerated, under inert gas, and protected from light and moisture), the compound is expected to be stable for several years. However, for critical applications, it is best practice to re-qualify the material after a prolonged storage period (e.g., >1 year). The manufacturer's certificate of analysis should provide a re-test date as a guideline.
Q3: What are the potential degradation pathways for this compound?
A3: Aromatic amines are susceptible to oxidative degradation. For diaminopyridines, oxidation can lead to the formation of nitro-derivatives or N-oxides.[3][4][10] The presence of the methyl group might also be a site for oxidation under certain conditions. The primary degradation pathways to be aware of are:
-
Oxidation: The amino groups are susceptible to oxidation, which can be catalyzed by light and trace metals. This can lead to the formation of colored impurities.
-
Hydrolysis: While less common for the aromatic amine itself, absorbed moisture can facilitate other degradation reactions.
Q4: What are the visual signs of degradation?
A4: A pure sample of this compound should be a crystalline solid, typically off-white to light yellow. Signs of degradation may include:
-
Color Change: A significant darkening of the material (e.g., to brown or black) can indicate oxidation.
-
Clumping or Caking: This suggests moisture absorption.[7]
-
Change in Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble could indicate the formation of insoluble polymeric byproducts.
Troubleshooting Guide
This section addresses specific issues that you might encounter during your experiments with this compound.
Problem 1: The compound has darkened in color.
-
Potential Cause: Oxidation due to exposure to air and/or light.
-
Troubleshooting Steps:
-
Assess Purity: Perform a purity analysis (e.g., HPLC, LC-MS) to quantify the extent of degradation.
-
Purification (if necessary): If the purity is compromised, consider recrystallization or column chromatography to purify the material.
-
Future Prevention: Ensure the compound is stored under an inert atmosphere and in a light-protected container. When handling, minimize exposure to air.
-
Problem 2: The compound has become clumpy or is difficult to weigh accurately.
-
Potential Cause: Absorption of moisture from the atmosphere (hygroscopicity).[5][6]
-
Troubleshooting Steps:
-
Drying: Dry the material in a vacuum oven at a gentle temperature (e.g., 40-50 °C) for several hours. Caution: Ensure the temperature is well below the melting point to avoid decomposition.
-
Storage: Store the dried material in a desiccator containing a suitable desiccant (e.g., silica gel, Drierite).[11]
-
Handling: When weighing, do so in a low-humidity environment or a glove box if possible. Handle the material quickly to minimize exposure to ambient air.
-
Problem 3: Inconsistent experimental results using the same batch of the compound.
-
Potential Cause: Non-homogeneous degradation of the compound, or contamination.
-
Troubleshooting Steps:
-
Homogenize: If the material appears non-uniform, carefully grind a small sample to ensure homogeneity before weighing.
-
Re-analyze: Perform a fresh analytical characterization (e.g., NMR, HPLC) to confirm the identity and purity of your current stock.
-
Aliquoting: For long-term use, consider aliquoting the material into smaller, single-use vials upon receipt. This minimizes the repeated exposure of the entire batch to the atmosphere.
-
Experimental Protocols
Protocol for Handling and Dispensing this compound
Given its potential sensitivity to air and moisture, the following procedure is recommended for handling:
-
Preparation: Move the sealed container from cold storage to a desiccator at room temperature and allow it to equilibrate for at least 30 minutes. This prevents condensation of atmospheric moisture on the cold solid.
-
Inert Atmosphere: If available, perform all manipulations within a glove box or glove bag under an inert atmosphere (Nitrogen or Argon).
-
Without a Glove Box: If a glove box is not available, minimize exposure time. Have all necessary vials and tools ready.
-
Dispensing: Quickly open the container, weigh the desired amount of solid into a pre-tared vial, and immediately reseal the main container.
-
Purging: Before re-sealing, you can gently flush the headspace of the container with a stream of dry nitrogen or argon.
-
Resealing and Storage: Tightly close the container, seal the cap with parafilm for extra protection, and return it to the appropriate storage conditions (refrigerated and in the dark).
Visualizations
Decision Workflow for Handling this compound
Caption: Decision workflow for handling and storage of this compound.
References
- 1. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sefh.es [sefh.es]
- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. Sciencemadness Discussion Board - Shelf Life of Chemicals? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. aksci.com [aksci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Diamino Pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the synthesis of diamino pyridines. This guide is designed for researchers, chemists, and process development professionals who handle the often-energetic reactions involved in creating these vital chemical building blocks. The synthesis of diamino pyridines frequently involves highly exothermic steps, such as nitration and amination, where improper control can lead to thermal runaways, compromising safety, yield, and product purity.[1]
This document provides field-proven insights and practical troubleshooting advice in a direct question-and-answer format. Our goal is to equip you with the knowledge to not only execute these syntheses but to understand the underlying principles of thermal hazard management, ensuring safe, reliable, and scalable results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Risks
This section addresses fundamental questions about the thermal hazards associated with diamino pyridine synthesis.
Q1: Why are the synthesis routes to diamino pyridines considered high-risk for exothermic events?
The primary risks stem from two common, powerful transformations: electrophilic nitration and nucleophilic amination.
-
Nitration: Introducing a nitro group onto the pyridine ring is a classic step towards creating an amino group (via subsequent reduction).[2] This reaction typically employs potent, highly exothermic reagents like a mixture of nitric and sulfuric acids ("mixed acid").[3] The reaction enthalpy is significant, and without adequate cooling and controlled addition, the heat generated can rapidly overwhelm the system's cooling capacity.[4]
-
Amination: Direct amination, such as the Chichibabin reaction using sodium amide, is notoriously hazardous, requiring high temperatures and pressures, and can be difficult to control.[5][6] While other amination methods exist, they often involve strong nucleophiles and reactive intermediates that contribute to the overall exothermicity of the process.
Q2: What is a "thermal runaway" and why is it the principal concern?
A thermal runaway is a hazardous situation where the rate of heat generation from the chemical reaction surpasses the rate of heat removal from the reactor.[7] This imbalance creates a positive feedback loop: the temperature increases, which accelerates the reaction rate, which in turn generates even more heat. This can lead to a rapid, uncontrolled rise in temperature and pressure, potentially causing reactor failure, explosions, and the release of toxic materials.[8] The accumulation of unreacted starting material during a delayed reaction is a major contributor to the potential severity of a runaway event.[7]
Q3: What key parameters must be evaluated before attempting to scale up a diamino pyridine synthesis?
Scaling up a reaction is not a linear process; heat transfer, in particular, becomes significantly less efficient as the reactor volume increases relative to its surface area.[9] Before any scale-up, you must quantify the reaction's thermal profile. Key parameters include:
-
Heat of Reaction (ΔHr): The total amount of energy released per mole of reactant.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the reaction's heat were absorbed by the reaction mass without any cooling. This is a critical indicator of the worst-case scenario.[8]
-
Heat Generation Rate: How quickly the heat is produced, which is influenced by reaction kinetics and addition rates.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature that could be reached under process deviations, which should not trigger secondary decomposition reactions.
Q4: What is reaction calorimetry and how does it provide the necessary data for safe scale-up?
Reaction calorimetry is an essential experimental technique used to measure the heat flow of a chemical reaction under controlled, plant-like conditions.[8] By mimicking the intended process (e.g., semi-batch addition) in a specialized calorimeter, it provides critical quantitative data for safety analysis.[7][10] This includes the heat of reaction, heat capacity of the reaction mixture, and the rate of heat evolution over time.[11] This data allows engineers to design appropriate cooling systems, determine the maximum safe addition rate of reagents, and prevent thermal runaway scenarios.[12]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This guide provides a structured approach to common problems encountered during exothermic reactions in diamino pyridine synthesis.
| Problem Scenario | Immediate Corrective Action | Root Cause Analysis & Long-Term Prevention |
| 1. Temperature Spike During Reagent Addition The reactor temperature rapidly exceeds the set point as a reagent (e.g., nitrating acid) is being added. | 1. Immediately STOP all reagent addition.2. Apply maximum cooling to the reactor jacket.3. If the temperature continues to rise uncontrollably, proceed to the emergency quench protocol (See Protocol 3). | Potential Causes: • Addition Rate Too Fast: The rate of heat generation is exceeding the system's heat removal capacity.• Insufficient Cooling: The coolant temperature is too high, flow rate is too low, or the reactor is inadequately sized for the reaction scale.• Poor Agitation: Inefficient mixing is causing localized "hot spots" where the reaction is accelerating.Preventative Measures: • Reduce Addition Rate: As determined by calorimetric data, ensure the addition rate is slow enough for the cooling system to manage the heat output.[13]• Lower Starting Temperature: Begin the addition at a lower temperature to create a larger safety margin.• Verify Cooling System: Ensure the cooling system is functioning correctly and is capable of handling the calculated maximum heat flow.• Improve Agitation: Use an appropriate stirrer and speed to ensure thermal and concentration homogeneity.[4] |
| 2. Reaction Stalls with Potential Reagent Accumulation After adding a portion of a reagent, the reaction temperature fails to rise as expected, or in-process controls (TLC, HPLC) show low conversion. | 1. STOP reagent addition.2. DO NOT increase the reactor temperature to "kick-start" the reaction. This is extremely dangerous as it could initiate a violent reaction of the accumulated reagent.3. Hold the current temperature and continue agitation. | Potential Causes: • Low Temperature: The reaction temperature may be below the activation energy threshold.• Catalyst/Reagent Issue: The catalyst may be inactive or a reagent may be of poor quality.• Inhibitor Present: An impurity in the starting materials or solvent could be inhibiting the reaction.Investigative & Preventative Actions: • In-Process Analysis: Carefully take a sample to confirm the concentration of unreacted starting material.• Calorimetric Check: Use a reaction calorimeter to measure the residual heat of reaction in a small, withdrawn sample to quantify the remaining hazard.• Controlled Restart: If deemed safe after analysis, restart addition at an extremely slow rate or slightly increase the temperature in very small, controlled increments while monitoring the exotherm closely.• Quality Control: Always verify the purity and activity of starting materials and catalysts before use. |
| 3. Emergency Shutdown / Power Failure A sudden loss of power, cooling, or agitation occurs mid-reaction. | 1. If reagent addition is active, ensure the feed valve is closed.2. If agitation is lost, be aware that thermal and concentration gradients will form, which can be dangerous.3. If cooling is lost, monitor the temperature closely. If it begins to rise, prepare for an emergency quench.[14] | Hazard: • The primary danger is the loss of cooling and/or stirring, which can quickly lead to a thermal runaway, especially if significant unreacted material has accumulated.Contingency Planning: • Backup Power: Critical systems like stirrers and monitoring equipment should be connected to an uninterruptible power supply (UPS).• Fail-Safe Valves: Use addition valves that automatically close upon power loss.• Pre-defined Quench Plan: Have a validated emergency quench procedure ready. The quench agent should be readily accessible and the procedure practiced.[15] |
Section 3: Standard Operating Protocols
These protocols provide detailed, step-by-step methodologies for critical safety and experimental procedures.
Protocol 1: Performing a Heat Flow Calorimetry (HFC) Study for a Nitration Step
Objective: To quantify the thermal risks of a nitration reaction before scale-up.
Methodology:
-
System Calibration: Calibrate the reaction calorimeter by applying a known electrical heat source to the empty reactor and then with the solvent to determine the overall heat transfer coefficient (UA) and heat capacity.[7]
-
Charge Initial Reagent: Charge the pyridine substrate and solvent to the calorimeter vessel.
-
Establish Thermal Equilibrium: Bring the vessel contents to the desired starting temperature (e.g., 0 °C) and allow the system to stabilize.
-
Controlled Addition (Dosing): Add the pre-cooled nitrating mixture at the proposed plant addition rate (e.g., over 60 minutes) using a precision dosing pump.
-
Isothermal Monitoring: Maintain a constant reaction temperature (isothermal mode) by allowing the calorimeter's software to adjust the jacket temperature. The heat flow (rate of heat generation) is continuously calculated from the temperature difference between the reactor and the jacket.[7]
-
Hold Period: After the addition is complete, hold the reaction at the set temperature and continue to monitor the heat flow until it returns to the baseline, indicating the reaction is complete.
-
Data Analysis: Integrate the heat flow curve to determine the total heat of reaction (ΔHr). Calculate the adiabatic temperature rise (ΔTad) using the total heat and the measured heat capacity of the reaction mass.[8] This data is now ready for a formal process safety review.
Protocol 2: Safe Laboratory Procedure for a Semi-Batch Nitration
Objective: To perform a controlled nitration of a pyridine derivative on a lab scale (up to 1 L).
Equipment:
-
Jacketed glass reactor with bottom outlet valve.
-
Chiller/heater circulator for temperature control.
-
Overhead stirrer with a high-torque motor and appropriate impeller.
-
Baffled reactor interior to ensure good mixing.
-
Addition funnel or syringe pump for controlled reagent delivery.
-
Temperature probe (in the reaction mixture, not the jacket).
-
Inert gas (Nitrogen/Argon) inlet.
Procedure:
-
Risk Assessment: Perform a thorough risk assessment covering all reagents and potential reaction outcomes.[2]
-
Setup: Assemble the reactor system in a fume hood. Ensure all joints are secure. Purge the vessel with nitrogen.
-
Initial Charge: Charge the pyridine derivative and solvent (e.g., concentrated H₂SO₄) to the reactor.
-
Cooling: Start the stirrer and cool the vessel contents to the target starting temperature (e.g., -5 °C to 0 °C).[13]
-
Reagent Addition: Begin the dropwise addition of the cold nitrating mixture at a pre-determined slow rate.[13]
-
Temperature Monitoring: Continuously monitor the internal temperature. The rate of addition should be immediately slowed or stopped if the temperature rises more than 2-3 °C above the setpoint.
-
Reaction Monitoring: Periodically take small, quenched samples for analysis (e.g., TLC, HPLC) to track the reaction's progress.
-
Hold Period: Once the addition is complete, allow the reaction to stir at the control temperature until analysis shows complete consumption of the starting material.
-
Quenching/Work-up: The reaction is quenched by slowly transferring the mixture onto crushed ice with vigorous stirring. Caution: This quench can be highly exothermic and must be done slowly and with adequate cooling.[14]
-
Neutralization & Extraction: Neutralize the acidic solution carefully with a base (e.g., Na₂CO₃ or NaOH solution) while cooling in an ice bath. Extract the product with an appropriate organic solvent.
Protocol 3: Emergency Quenching of a Runaway Reaction
Objective: To rapidly and safely terminate a reaction that has entered thermal runaway. This protocol must be established and validated at a small scale before being relied upon.
-
Identify Trigger Point: Define a clear temperature limit that, if crossed, automatically triggers this emergency protocol.
-
Alert Personnel: Announce the emergency to all personnel in the immediate area.
-
Stop Reagent/Heat Flow: Ensure all reagent additions and heating sources are stopped.
-
Add Quenching Agent: Add a pre-determined, validated quenching agent. This is often a cold, inert solvent or a chemical that reacts quickly and irreversibly with a key reagent. The choice is highly specific to the reaction chemistry.
-
Apply Maximum Cooling: Continue to apply maximum cooling to the reactor jacket to help absorb the heat from both the primary reaction and the potentially exothermic quench reaction.[14]
-
Evacuate: If the reaction cannot be brought under control, evacuate to a safe location and alert emergency response personnel.
Section 4: Process Flow & Decision Diagrams
These diagrams provide visual workflows for managing exothermic processes and responding to deviations.
Diagram 1: Decision Workflow for Temperature Deviation
This diagram outlines the logical steps a chemist should follow when the temperature of an exothermic reaction deviates from its setpoint.
Caption: Decision workflow for managing a temperature deviation.
Diagram 2: Experimental Workflow for Thermal Hazard Assessment
This workflow shows the logical progression from initial synthesis idea to a thermally safe process.
Caption: Experimental workflow for thermal hazard assessment.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. fcad.com [fcad.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. KR20100051689A - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]
- 6. WO2009018504A1 - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]
- 7. icheme.org [icheme.org]
- 8. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 9. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Selective Functionalization of 3-Methylpyridine-2,6-diamine
Welcome to the technical support center for the selective functionalization of 3-methylpyridine-2,6-diamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this versatile, yet challenging, scaffold. Here, we address common experimental hurdles with in-depth explanations, troubleshooting guides, and validated protocols to empower your research and development efforts.
The unique arrangement of two activating amino groups and a deactivating methyl group on the pyridine ring of this compound presents a fascinating puzzle of regioselectivity. The inherent electronic properties of the pyridine nucleus, being electron-deficient, further complicate functionalization strategies.[1] This guide will dissect these challenges and provide logical pathways to achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries researchers have when working with this compound.
Q1: What are the primary challenges in achieving regioselective functionalization of this compound?
A1: The primary challenges stem from a combination of electronic and steric factors:
-
Competing Directing Effects: The two amino groups are strong activating, ortho-, para- directing groups, while the methyl group is a weaker activating, ortho-, para- director. This creates a complex interplay of directing effects that can lead to mixtures of products in electrophilic aromatic substitution reactions.
-
Nucleophilicity of the Amino Groups: The exocyclic amino groups are highly nucleophilic and can compete with the pyridine nitrogen for coordination to metal catalysts or react with electrophiles intended for the pyridine ring.[2]
-
Steric Hindrance: The methyl group at the 3-position can sterically hinder reactions at the adjacent C4 position.[3]
-
Intrinsic Pyridine Reactivity: The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic attack compared to benzene derivatives and can complicate reactions like C-H functionalization.[1][4]
Q2: How can I selectively functionalize one of the amino groups over the other?
A2: Selective functionalization of one amino group in the presence of another is a significant challenge due to their similar reactivity. The key is to exploit subtle differences in their electronic or steric environments. Strategies include:
-
Statistical Mono-functionalization: Under carefully controlled conditions (e.g., using one equivalent of reagent at low temperature), it may be possible to achieve a statistical mixture favoring the mono-functionalized product, which can then be separated chromatographically.
-
Protecting Group Strategies: Employing a protecting group that can be introduced and removed under mild and orthogonal conditions is a more robust approach.[2][5] The choice of protecting group is critical and depends on the subsequent reaction conditions.[6][7] Common protecting groups for amino groups include Boc, Cbz, and Fmoc.[2][6]
Q3: Which positions on the pyridine ring are most susceptible to electrophilic attack?
A3: The C5 position is the most likely site for electrophilic aromatic substitution. The two amino groups strongly direct ortho and para to themselves. The C5 position is para to the C2-amino group and ortho to the C6-amino group, making it the most electronically enriched position. The C4 position is also activated, but to a lesser extent and is sterically hindered by the adjacent methyl group.
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges you may encounter.
Challenge 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Problem: My reaction yields a mixture of isomers, primarily substitution at both C5 and other positions, or di-substituted products.
Root Cause Analysis:
The powerful activating nature of the two amino groups leads to high reactivity and often poor regioselectivity. The pyridine nitrogen can also be protonated under acidic conditions, further deactivating the ring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Protocols & Explanations:
-
Kinetic Control via Temperature Reduction:
-
Protocol: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C). This can favor the formation of the thermodynamically more stable product and reduce the rate of competing side reactions.
-
Causality: At lower temperatures, the activation energy barrier for the formation of the most stable intermediate (leading to the C5 product) is more easily overcome compared to less stable intermediates.
-
-
Milder Reagents to Reduce Reactivity:
-
Protocol: Instead of harsh reagents (e.g., Br₂/FeBr₃), consider using milder alternatives like N-bromosuccinimide (NBS) for bromination.
-
Causality: Milder reagents are less reactive and therefore more selective, reacting preferentially at the most activated position.
-
-
Protecting Group Strategy to Modulate Directing Effects:
-
Protocol:
-
Selectively protect one or both amino groups with a suitable protecting group like tert-Butoxycarbonyl (Boc).[2]
-
Perform the electrophilic substitution. The directing effect of the protected amino group will be altered, often leading to improved regioselectivity.
-
Deprotect the amino group(s) under appropriate conditions (e.g., trifluoroacetic acid for Boc).
-
-
Causality: The electronic properties of the protected amino group are different from the free amine, leading to a change in the activation of the pyridine ring and thus altering the regiochemical outcome.
-
-
Directed ortho-Metalation as an Alternative Strategy:
-
Protocol: If functionalization at C4 is desired, a directed ortho-metalation approach can be employed.[8][9][10] This typically involves protecting the amino groups and then using a strong base like n-butyllithium or LDA to deprotonate the C4 position, followed by quenching with an electrophile.
-
Causality: The protected amino groups can act as directing metalation groups (DMGs), facilitating deprotonation at the adjacent position.[8][9]
-
Challenge 2: Unwanted N-Functionalization or Catalyst Poisoning in Metal-Catalyzed Cross-Coupling Reactions
Problem: In reactions like Suzuki or Buchwald-Hartwig couplings, I observe low yields, catalyst deactivation, or N-arylation of the amino groups.
Root Cause Analysis:
The lone pairs on the exocyclic amino groups and the pyridine nitrogen can coordinate to the metal center of the catalyst, leading to catalyst inhibition or undesired side reactions.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. scispace.com [scispace.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. uwindsor.ca [uwindsor.ca]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Interpretation of 3-Methylpyridine-2,6-diamine
For researchers and professionals in drug development and chemical synthesis, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of molecular characterization. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of 3-Methylpyridine-2,6-diamine, a key intermediate in various synthetic pathways. By comparing its spectral features with those of structurally related analogues, we aim to provide a comprehensive understanding of the substituent effects on the pyridine ring's proton environment.
The Structural Landscape: Predicting the 1H NMR Spectrum
The structure of this compound presents a unique electronic environment. The pyridine ring is substituted with three groups: two electron-donating amino (-NH₂) groups at positions 2 and 6, and a weakly electron-donating methyl (-CH₃) group at position 3. These substituents significantly influence the chemical shifts of the remaining aromatic protons at positions 4 and 5.
To predict the 1H NMR spectrum, we can analyze the individual and combined effects of these groups by comparing them to simpler, related molecules: 2,6-diaminopyridine and 3-methylpyridine (3-picoline).
-
2,6-Diaminopyridine : The two amino groups strongly shield the ring protons, causing their signals to appear at a higher field (lower ppm) compared to pyridine itself.
-
3-Methylpyridine : The methyl group provides moderate shielding to the adjacent ring protons.
Based on these individual effects, we can anticipate the following for this compound:
-
Two Aromatic Protons : The protons at positions 4 and 5 will appear as distinct signals, likely as doublets due to coupling with each other.
-
Methyl Protons : A singlet corresponding to the three protons of the methyl group.
-
Amino Protons : One or two broad signals for the four protons of the two amino groups. The exact appearance can vary with solvent, concentration, and temperature due to exchange phenomena.
Comparative Spectral Analysis: Unraveling Substituent Effects
To provide a clear comparison, the following table summarizes the experimental 1H NMR chemical shift data for 2,6-diaminopyridine and 3-methylpyridine, which will serve as our basis for interpreting the spectrum of this compound.
| Compound | Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
| 2,6-Diaminopyridine | H-3, H-5 | ~5.8 | Doublet |
| H-4 | ~7.2 | Triplet | |
| -NH₂ | Varies | Broad Singlet | |
| 3-Methylpyridine | H-2 | ~8.4 | Singlet |
| H-4 | ~7.5 | Doublet | |
| H-5 | ~7.2 | Triplet | |
| H-6 | ~8.4 | Doublet | |
| -CH₃ | ~2.3 | Singlet |
Note: Chemical shifts are approximate and can vary with solvent and experimental conditions.
In this compound, the powerful electron-donating nature of the two amino groups is expected to dominate, causing a significant upfield shift for the ring protons (H-4 and H-5) compared to 3-methylpyridine. The methyl group at position 3 will likely have a smaller, localized effect.
Visualizing Molecular Connectivity and Predicted Spectrum
To better understand the relationships between the protons in this compound, a molecular structure and a predicted 1H NMR spectrum are visualized below.
Caption: Molecular structure of this compound.
Experimental Protocol for 1H NMR Spectrum Acquisition
For reliable and reproducible results, the following experimental protocol is recommended.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH₂).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
2. NMR Spectrometer Setup:
-
Use a standard 400 MHz (or higher) NMR spectrometer.
-
Tune and match the probe for ¹H observation.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution, characterized by narrow and symmetrical peaks.
3. Data Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Spectral Width : Set to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Number of Scans : Typically 16 to 64 scans are sufficient for a sample of this concentration.
-
Relaxation Delay : A delay of 1-2 seconds between scans is generally adequate.
-
Pulse Angle : A 30-45 degree pulse angle is recommended for quantitative measurements.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex molecules or to confirm assignments, 2D NMR experiments are invaluable.[1]
-
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks. Cross-peaks in a COSY spectrum connect signals from protons that are coupled to each other, which would definitively link the signals of H-4 and H-5.[1]
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached, allowing for the assignment of protonated carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for assigning quaternary carbons and confirming the overall connectivity of the molecule.[1]
By employing these systematic approaches, researchers can confidently interpret the 1H NMR spectrum of this compound and its analogues, ensuring accurate structural verification for their ongoing research and development endeavors.
References
A Comparative Guide to the Reactivity of 3-Methylpyridine-2,6-diamine and 2,6-diaminopyridine for Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the vast array of heterocyclic scaffolds, substituted pyridines, particularly diaminopyridines, serve as critical intermediates due to their versatile reactivity and prevalence in biologically active compounds.[1][2] This guide provides a comprehensive comparison of the reactivity of two closely related diaminopyridine derivatives: 3-Methylpyridine-2,6-diamine and its parent compound, 2,6-diaminopyridine.
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of the electronic and steric factors that differentiate these two molecules. By understanding their relative reactivities in key chemical transformations, scientists can make more informed decisions in the design and execution of synthetic routes for novel drug candidates.
Structural and Electronic Properties: A Tale of Two Pyridines
The fundamental difference between this compound and 2,6-diaminopyridine lies in the presence of a methyl group at the 3-position of the pyridine ring in the former. This seemingly minor structural modification has significant implications for the electronic and steric properties of the molecule, which in turn govern its reactivity.
Electronic Effects: The Inductive Push of the Methyl Group
The methyl group is a well-established electron-donating group (EDG) through an inductive effect (+I).[3] This effect increases the electron density of the pyridine ring in this compound compared to the unsubstituted 2,6-diaminopyridine. This enhanced electron density has a profound impact on the basicity of the molecule and its reactivity towards electrophiles.
Steric Effects: The Hindrance of the 3-Methyl Group
The placement of the methyl group at the 3-position, adjacent to one of the amino groups and the pyridine nitrogen, introduces steric hindrance. This steric bulk can impede the approach of reagents to the neighboring functional groups, influencing the regioselectivity and rate of reactions.[4][5]
Comparative Basicity: A Quantitative Look at pKa
The basicity of these diaminopyridines is a critical parameter influencing their behavior in acid-catalyzed reactions and their interaction with biological targets. The pKa of a molecule is a quantitative measure of its basicity.[3]
| Compound | Predicted pKa (ACD/Labs) | Notes |
| 2,6-diaminopyridine | 6.13[2] | The two amino groups increase the basicity compared to pyridine (pKa ≈ 5.2). |
| This compound | ~6.4-6.6 | The electron-donating methyl group is expected to increase the basicity. |
The predicted higher pKa of this compound suggests that it is a stronger base than 2,6-diaminopyridine. This is a direct consequence of the electron-donating nature of the methyl group, which increases the electron density on the pyridine nitrogen, making it more available for protonation.
Experimental Protocol for pKa Determination
To experimentally validate these predictions, a potentiometric titration can be performed.
Objective: To determine and compare the pKa values of 2,6-diaminopyridine and this compound.
Materials:
-
2,6-diaminopyridine
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
pH meter with a combination electrode
-
Burette (25 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Beaker (100 mL)
Procedure:
-
Solution Preparation: Prepare 0.01 M aqueous solutions of both 2,6-diaminopyridine and this compound.
-
Titration Setup: Place 50 mL of one of the diaminopyridine solutions in a beaker with a magnetic stir bar. Calibrate the pH meter using standard buffer solutions.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized HCl solution in small increments (e.g., 0.2 mL) from the burette. After each addition, allow the pH to stabilize and record the reading.
-
Data Analysis: Continue the titration past the equivalence point. Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.
-
Repeat: Repeat the procedure for the other diaminopyridine solution.
Reactivity in Key Synthetic Transformations
The differences in electronic and steric properties between the two molecules lead to distinct reactivity profiles in common synthetic reactions.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom.[6][7] However, the two amino groups in both 2,6-diaminopyridine and its 3-methyl derivative are strong activating groups and are ortho-, para-directing.
In 2,6-diaminopyridine, the 3- and 5-positions are electronically activated and sterically accessible for electrophilic attack. In this compound, the 5-position is the most likely site for electrophilic substitution. The 3-position is blocked by the methyl group, and the 4-position is sterically hindered. The electron-donating methyl group further activates the ring, suggesting that This compound would be more reactive towards electrophiles than 2,6-diaminopyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. acdlabs.com [acdlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Performance of polyimides derived from 3-Methylpyridine-2,6-diamine
An In-Depth Performance Guide to Polyimides Derived from 3-Methylpyridine-2,6-diamine
Introduction: Engineering a New Class of High-Performance Polymers
Polyimides represent a cornerstone of high-performance materials, prized for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1][2][3] These characteristics have made them indispensable in demanding fields such as aerospace, microelectronics, and advanced composites.[1][4] However, the very rigidity that imparts these desirable traits often leads to poor solubility and processability, limiting their application.
A successful strategy to overcome these limitations involves the molecular-level engineering of the polymer backbone. The incorporation of heterocyclic units, such as pyridine, has emerged as a particularly effective method.[1] The pyridine nucleus, with its inherent aromaticity and molecular symmetry, maintains high thermal stability while the polar nitrogen atom can improve solubility through enhanced polymer-solvent interactions.[5]
This guide provides a comprehensive performance analysis of a specific subclass of these materials: polyimides derived from the diamine monomer This compound . We will objectively compare their thermal, mechanical, and solubility characteristics against traditional aromatic polyimides, supported by experimental data and detailed protocols. This analysis aims to provide researchers, scientists, and engineers with the critical insights needed to evaluate and apply these advanced materials.
Synthesis and Structural Rationale
The creation of polyimides from this compound follows the classical two-step polycondensation method. This process is favored for achieving high molecular weight polymers and allows for the formation of a soluble precursor, the poly(amic acid), which can be easily processed into films or coatings before final imidization.[6][7]
The rationale for selecting the this compound monomer is twofold. First, the rigid pyridine ring is integrated into the polymer backbone to maintain high thermal stability.[3] Second, the ortho-methyl group attached to the pyridine ring introduces a "kink" in the polymer chain. This structural disruption is crucial as it hinders the dense packing of polymer chains, which is expected to significantly enhance the polymer's solubility in common organic solvents without substantially compromising its thermal or mechanical integrity.[8][9][10]
Experimental Protocol: Synthesis of a Representative Polyimide
The following protocol details the synthesis of a polyimide from this compound and a representative aromatic dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA).
Step 1: Poly(amic acid) (PAA) Precursor Synthesis
-
In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer, add this compound and an anhydrous aprotic polar solvent, such as N,N-dimethylacetamide (DMAc).
-
Stir the mixture at room temperature until the diamine is fully dissolved.
-
Gradually add an equimolar amount of the aromatic dianhydride (e.g., 6FDA) to the solution in small portions to manage the exothermic reaction.
-
Continue stirring the resulting viscous solution under a nitrogen atmosphere at room temperature for 24 hours to ensure the formation of a high molecular weight poly(amic acid) precursor.[7][11]
Step 2: Thermal Imidization
-
Cast the viscous PAA solution onto a clean glass substrate.
-
Place the cast film in a vacuum oven.
-
Heat the film in a stepwise manner: 80°C for 2 hours to remove the bulk of the solvent, followed by sequential heating at 150°C, 200°C, and 250°C, holding for 1 hour at each temperature.[7][12] This gradual process ensures complete cyclization (imidization) to form the final polyimide film and removes the water byproduct.
-
After the final heating step, cool the film slowly to room temperature before removal from the substrate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Novel soluble polyimides containing pyridine and fluorinated units: preparation, characterization, and optical and dielectric properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC for Diamine Purity Analysis
Introduction: The Imperative for Orthogonal Purity Assessment of Diamines
In the landscape of pharmaceutical development and specialty chemical manufacturing, diamines are indispensable building blocks. Their purity is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of active pharmaceutical ingredients (APIs), and the ultimate safety and efficacy of the final drug product. Consequently, the analytical methods employed to ascertain diamine purity must be robust, reliable, and rigorously validated.
This guide provides an in-depth comparison of two cornerstone chromatographic techniques for purity analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and, most importantly, explore the cross-validation of these orthogonal methods to ensure the highest degree of confidence in purity results. The use of orthogonal methods, which rely on different separation principles, is a powerful strategy to detect any impurities that might co-elute or remain undetected by a single method.[1][2][3]
Pillar 1: Understanding the Methodologies - HPLC vs. GC for Diamine Analysis
The choice between HPLC and GC for diamine analysis is fundamentally dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability.[4][5]
High-Performance Liquid Chromatography (HPLC): Versatility for Polar, Non-Volatile Compounds
HPLC is a highly versatile technique well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.[6] Given that many diamines exhibit high polarity and may not be readily volatile, HPLC is often a primary choice. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[7]
Causality in HPLC Method Development for Diamines:
-
Reversed-Phase (RP-HPLC) with Ion-Pairing: Standard C18 columns, the workhorses of RP-HPLC, often provide insufficient retention for highly polar diamines. To overcome this, ion-pairing reagents are introduced into the mobile phase. These reagents, typically alkyl sulfonates, form a neutral ion-pair with the protonated amine groups of the diamine.[8] This increases the hydrophobicity of the analyte, enhancing its retention on the non-polar stationary phase.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[10] A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[5]
-
Detection Challenges and Solutions: A significant challenge with many aliphatic diamines is their lack of a UV chromophore, making detection by standard UV-Vis detectors difficult.[11] To address this, several strategies can be employed:
-
Pre- or Post-Column Derivatization: Reaction with a chromophoric or fluorophoric agent to render the diamine detectable by UV-Vis or fluorescence detectors.[12]
-
Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that can detect any non-volatile analyte, making it ideal for non-chromophoric diamines.[13]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, and also offers structural information about impurities.[14]
-
Gas Chromatography (GC): The Gold Standard for Volatile Analytes
GC is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high resolution and sensitivity.[2] For many low to medium molecular weight diamines, GC is a viable and often preferred method, particularly for identifying volatile organic impurities.[15]
Causality in GC Method Development for Diamines:
-
The Necessity of Derivatization: The high polarity and basicity of primary and secondary amines can lead to poor peak shapes (tailing) and irreversible adsorption onto the GC column.[16] Derivatization is a crucial step to mitigate these issues by converting the polar amine groups into less polar, more volatile, and more thermally stable derivatives.[16][17] Common derivatization reagents for amines include:
-
Silylating Agents (e.g., BSTFA, MSTFA): These reagents replace the active hydrogens on the amine with a trimethylsilyl (TMS) group.
-
Acylating Agents (e.g., TFAA, PFPA): These reagents form stable amide derivatives. Fluorinated acyl groups can significantly enhance sensitivity for Electron Capture Detectors (ECD).[16]
-
-
Column Selection: A non-polar or mid-polar capillary column (e.g., DB-5ms, DB-17) is typically used for the separation of the derivatized diamines.
-
Detection: A Flame Ionization Detector (FID) is a robust and widely used detector for the quantitative analysis of organic compounds.[18] For impurity identification and higher sensitivity, a Mass Spectrometer (GC-MS) is invaluable.[6]
Pillar 2: Experimental Protocols - A Practical Approach
The following protocols are presented as robust starting points for the analysis of a model short-chain aliphatic diamine, such as 1,6-hexanediamine. These methods should be optimized and validated for the specific diamine and impurity profile of interest.
Experimental Workflow for Method Development and Validation
Caption: Workflow for analytical method development, validation, and cross-validation.
Protocol 1: HPLC-ELSD Method for Diamine Purity
This protocol is designed for the direct analysis of a non-chromophoric diamine.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
Column: HILIC Column (e.g., Silica-based, 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.0.
-
Gradient: 95% A to 70% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
ELSD Conditions:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow (Nitrogen): 1.5 SLM.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the diamine sample.
-
Dissolve in and dilute to 50.0 mL with a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Protocol 2: GC-FID Method for Diamine Purity (with Derivatization)
This protocol involves derivatization to improve the chromatographic properties of the diamine.
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless inlet, and an autosampler.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
-
Derivatization and Sample Preparation:
-
Accurately weigh approximately 25 mg of the diamine sample into a 2 mL autosampler vial.
-
Add 1 mL of anhydrous pyridine.
-
Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Tightly cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection (1 µL).
-
Pillar 3: The Cross-Validation Framework - A System of Self-Validation
Cross-validation is the process of comparing results from two distinct analytical methods to ensure their equivalence and reliability.[19][20] It is a cornerstone of robust analytical science, providing a high degree of confidence that the reported purity value is accurate and not an artifact of a single analytical technique. The process should be governed by a pre-approved protocol with defined acceptance criteria.[19]
Logical Flow of Cross-Validation
Caption: Logical flow for the cross-validation of HPLC and GC purity results.
Comparative Data Summary
The following table summarizes the key validation parameters that must be assessed for both methods, in accordance with ICH Q2(R1) guidelines, and then compared during cross-validation.[1][6] The acceptance criteria presented are typical for pharmaceutical analysis.[21]
| Validation Parameter | HPLC Method (HILIC-ELSD) | GC Method (Derivatization-FID) | Cross-Validation Acceptance Criteria |
| Specificity | Baseline resolution from impurities and degradants. Peak purity assessment.[22] | Baseline resolution of derivatized analyte from other derivatized components.[22] | Both methods should detect the same suite of impurities. No co-elution with the main peak in either method.[3] |
| Linearity (r²) | ≥ 0.995 | ≥ 0.995 | N/A |
| Range (% of nominal) | 80 - 120% | 80 - 120% | N/A |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Mean results from both methods should agree within ±2.0%.[23] |
| Precision (Repeatability, %RSD) | ≤ 1.0% | ≤ 1.0% | F-test should show no significant difference in variances. |
| Precision (Intermediate, %RSD) | ≤ 2.0% | ≤ 2.0% | Mean results between days/analysts should agree within ±2.0%. |
| Limit of Quantitation (LOQ) | Typically 0.05 - 0.1% | Typically 0.05 - 0.1% | LOQs should be comparable and sufficient for the intended purpose.[17][24] |
| Purity Assay (Same Batch) | e.g., 99.8% | e.g., 99.7% | The difference in purity results should be ≤ 0.3% (absolute). |
Conclusion: Achieving Unimpeachable Purity Data
The rigorous purity assessment of diamines is non-negotiable in the pharmaceutical and high-purity chemical sectors. While both HPLC and GC are powerful chromatographic techniques, they possess inherent selectivities that can lead to different impurity profiles. Relying on a single method, no matter how well validated, carries an element of risk.
By employing orthogonal methods such as HPLC and GC and subsequently performing a thorough cross-validation, laboratories can build a comprehensive and self-validating system for purity analysis. This approach not only ensures compliance with regulatory expectations but also provides the highest level of scientific confidence in the quality of these critical raw materials. The investment in developing and cross-validating these orthogonal methods is a direct investment in the quality, safety, and success of the final product.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. jordilabs.com [jordilabs.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. research.uniupo.it [research.uniupo.it]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcrt.org [ijcrt.org]
- 14. jpharmsci.com [jpharmsci.com]
- 15. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. Comparing HPLC and GC: Retention Time and Effectiveness [eureka.patsnap.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isomeric Effect: A Comparative Guide to the Thermal Properties of Polymers Synthesized from Diamine Isomers
Introduction: The Critical Role of Isomerism in Polymer Performance
In the realm of high-performance polymers, the precise arrangement of atoms within the monomeric building blocks can have a profound impact on the final material's properties. For researchers, scientists, and professionals in drug development, understanding these structure-property relationships is paramount for designing materials with tailored thermal stability, processability, and mechanical integrity. This guide provides an in-depth comparison of the thermal properties of polymers synthesized from different isomers of aromatic diamines, specifically focusing on the influence of ortho-, meta-, and para- substitution.
The isomeric position of the amine functional groups on a diamine monomer dictates the geometry of the resulting polymer chain. This, in turn, influences intermolecular and intramolecular interactions, chain packing efficiency, and segmental mobility, all of which are critical determinants of a polymer's thermal behavior. By examining key thermal properties such as glass transition temperature (Tg), thermal decomposition temperature (Td), and the coefficient of thermal expansion (CTE), we can elucidate how the subtle shift of a functional group can lead to dramatic differences in material performance.
Understanding the Isomers: A Structural Overview
Aromatic diamines, with phenylenediamine as a fundamental example, exist as three distinct isomers: ortho-, meta-, and para-. The spatial arrangement of the two amine groups on the benzene ring is the key differentiator.
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methylpyridine-2,6-diamine
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for the handling of 3-Methylpyridine-2,6-diamine. The procedural guidance herein is designed to create a self-validating system of safety, ensuring that every operational step is underpinned by a clear understanding of the potential hazards and the rationale for each protective measure.
The Foundational Principle: A Risk-Based Approach
Handling any chemical, including this compound, requires more than just a checklist of personal protective equipment (PPE). It demands a dynamic risk assessment tailored to the specific procedure. The nature of the task—whether you are weighing a few milligrams of solid, preparing a solution, or running a reaction at elevated temperatures—dictates the level of protection required. This document serves as your guide to making those critical decisions.
Hazard Profile of Diaminopyridines
Table 1: GHS Hazard Classifications for Structurally Similar Aminopyridines
| Hazard Class | Category | Common Effects & Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 2, 3 or 4 | Harmful, toxic, or fatal if swallowed, in contact with skin, or inhaled.[1][2][3][4] Amines can be readily absorbed and exhibit systemic toxicity. |
| Skin Corrosion / Irritation | Category 1B or 2 | Causes severe skin burns or irritation upon contact.[2][3][5] The basic nature of the amino groups can disrupt skin integrity. |
| Serious Eye Damage / Eye Irritation | Category 1 or 2 | Causes serious, potentially irreversible eye damage or severe irritation.[1][3][5] The eyes are extremely sensitive to corrosive and irritant chemicals. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2][3] Inhalation of fine dusts or vapors can irritate the mucous membranes of the respiratory tract. |
These classifications mandate a stringent approach to PPE to prevent any direct contact with the substance.
Core PPE Directive: The Non-Negotiable Baseline
For any task involving this compound, a baseline level of PPE is required. This is your last line of defense and protects you not only from the hazards of your own work but also from unforeseen incidents in the laboratory.[6]
-
Eye Protection: Chemical Splash Goggles
-
Why: Given the high risk of serious eye damage, standard safety glasses are insufficient as they do not protect against splashes.[1][3][5] Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards provide a complete seal around the eyes, which is critical when handling powders that can become airborne or liquids that can splash.[1][7]
-
-
Hand Protection: Compatible Chemical-Resistant Gloves
-
Why: The compound is classified as harmful or fatal in contact with skin. Therefore, gloves are essential to prevent dermal absorption. Nitrile gloves are a common starting point, but you must always verify breakthrough times for the specific chemical and any solvents used. Always use proper glove removal technique to avoid contaminating your skin.[5] Double-gloving is recommended when handling highly toxic materials or for prolonged tasks.
-
-
Body Protection: Fully-Buttoned Laboratory Coat
-
Why: A lab coat made of a suitable material (e.g., polyester/cotton blend) protects your skin and personal clothing from accidental spills and contamination.[5][7] It must be kept fully buttoned to provide continuous coverage. For tasks with a higher splash risk, a chemically resistant apron should be worn over the lab coat.
-
Situational PPE: Scaling Protection to the Task
The core PPE provides a foundation, but specific tasks require an escalation in protection. The decision-making process for selecting appropriate PPE should be systematic, considering the scale of the operation and the potential for exposure.
The following diagram illustrates a logical workflow for determining the necessary level of PPE based on the experimental procedure.
Caption: PPE decision workflow based on task-specific risks.
Step-by-Step Guidance for Task-Based PPE Selection:
-
Weighing and Transferring Solids:
-
Low Risk (Sub-gram quantities, careful handling): Perform within a chemical fume hood or a ventilated balance enclosure. Core PPE is mandatory.
-
High Risk (Generating dust): If a ventilated enclosure is unavailable or if the quantity is large, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is the minimum requirement.[1] Always perform a fit test before use.
-
-
Preparing Solutions:
-
Low Risk (Small volumes, ambient temperature): Conduct this work in a chemical fume hood. Core PPE is sufficient.
-
High Risk (Large volumes, heating, vortexing): The potential for splashing increases significantly.[8] In addition to Core PPE, wear a face shield over your chemical goggles for full facial protection.[8] Consider a chemically resistant apron.
-
-
Running Reactions and Work-up:
-
All reactions should be conducted within a functioning chemical fume hood. Ensure the sash is kept at the lowest practical height.
-
Core PPE is the minimum. Assess the need for a face shield and apron based on the scale and specific manipulations (e.g., quenching, extractions).
-
Emergency Protocols and Disposal
First Aid for Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] If they feel unwell, call a poison center or doctor.
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.[1][2]
Decontamination and Disposal:
-
PPE Disposal: Contaminated gloves, disposable lab coats, and other items must be disposed of as hazardous waste. Do not discard them in regular trash. Place them in a designated, sealed waste container.
-
Chemical Waste: All residual chemical and empty containers must be disposed of according to federal, state, and local environmental regulations.[1] Handle empty containers with care as they may retain hazardous residues.[9]
By integrating this expert-driven, safety-first mindset into your daily laboratory operations, you build a culture of trust and responsibility that extends far beyond the product itself. Your safety, and the integrity of your research, depends on it.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. lgcstandards.com [lgcstandards.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
